Product packaging for Cevipabulin(Cat. No.:CAS No. 849550-05-6)

Cevipabulin

Cat. No.: B1684092
CAS No.: 849550-05-6
M. Wt: 464.8 g/mol
InChI Key: ZUZPCOQWSYNWLU-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Cevipabulin has been used in trials studying the treatment and educational/counseling/training of Tumors and Neoplasms.
This compound is a synthetic, water soluble tubulin-binding agent with potential antineoplastic activity. This compound appears to bind at the vinca-binding site on tubulin, but seems to act more similar to taxane-site binding agents in that it enhances tubulin polymerization and does not induce tubulin depolymerization. The disruption in microtubule dynamics may eventually inhibit cell division and reduce cellular growth.
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
antimitotic agent;  structure in first source
See also: this compound Fumarate (active moiety of);  this compound Succinate (active moiety of).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H18ClF5N6O B1684092 Cevipabulin CAS No. 849550-05-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-6-[2,6-difluoro-4-[3-(methylamino)propoxy]phenyl]-N-[(2S)-1,1,1-trifluoropropan-2-yl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClF5N6O/c1-9(18(22,23)24)28-16-14(15(19)29-17-26-8-27-30(16)17)13-11(20)6-10(7-12(13)21)31-5-3-4-25-2/h6-9,25,28H,3-5H2,1-2H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUZPCOQWSYNWLU-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(F)(F)F)NC1=C(C(=NC2=NC=NN12)Cl)C3=C(C=C(C=C3F)OCCCNC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(F)(F)F)NC1=C(C(=NC2=NC=NN12)Cl)C3=C(C=C(C=C3F)OCCCNC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClF5N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00233997
Record name Cevipabulin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00233997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

464.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849550-05-6
Record name Cevipabulin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0849550056
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cevipabulin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12533
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Cevipabulin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00233997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CEVIPABULIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P14M0DWS2J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Cevipabulin mechanism of action on tubulin dynamics

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Mechanism of Action of Cevipabulin on Tubulin Dynamics

Introduction

This compound (formerly TTI-237) is a synthetic, orally bioavailable small molecule that has been investigated as an anti-cancer agent in clinical trials.[1][2] It is classified as a microtubule-targeting agent (MTA), a class of drugs that interfere with the function of microtubules, which are essential for various cellular processes, most notably mitosis. Initially, this compound presented a paradoxical profile: while it competes for binding at the vinblastine site on β-tubulin, typically associated with microtubule destabilization, it was observed to promote tubulin polymerization in vitro, a characteristic of stabilizing agents like paclitaxel.[1][2] This guide elucidates the complex and unique dual mechanism of action of this compound, resolving these apparent contradictions and providing insight into its effects on tubulin dynamics.

Recent structural and biochemical studies have revealed that this compound simultaneously binds to two distinct sites on the αβ-tubulin heterodimer, triggering separate and novel downstream effects: the induction of abnormal tubulin protofilament polymerization and the promotion of proteasome-dependent tubulin degradation.[3][4]

Core Mechanism of Action: A Dual-Binding Model

The key to understanding this compound's action lies in its ability to occupy two spatially independent binding sites on the tubulin dimer.[3] This dual engagement leads to a combination of effects not seen with other clinical MTAs.

  • Binding Site 1: The Vinblastine Site (β-Tubulin) Like vinca alkaloids, this compound binds to the vinblastine site located on β-tubulin at the interface between two tubulin heterodimers.[1][3] However, its effect is atypical. Instead of inducing depolymerization, this interaction enhances longitudinal contacts between tubulin dimers.[1][5] Concurrently, it prevents the tubulin dimer from adopting the "straight" conformation necessary for proper lateral interactions between protofilaments.[4] The net result is the formation of linear tubulin protofilaments that cannot assemble into complete microtubules but instead tangle into irregular aggregates.[1][4][6] This aggregation of tubulin protein explains the increase in turbidity observed in in-vitro polymerization assays, which was initially misinterpreted as microtubule stabilization.[1]

  • Binding Site 2: The "Seventh Site" (α-Tubulin) X-ray crystallography has identified a novel binding pocket for this compound on α-tubulin, termed the "seventh site".[1][3][7] This site is located near the non-exchangeable GTP binding pocket, which is crucial for the structural stability of the tubulin dimer.[8] this compound's binding to the seventh site pushes the α-T5 loop outward.[7][9] This conformational change disrupts key hydrogen bonds between the α-T5 loop and the non-exchangeable GTP, effectively making the nucleotide exchangeable.[10] The loss of this stable, non-exchangeable GTP destabilizes the entire tubulin dimer, marking it for subsequent degradation via the proteasome pathway.[1][3][8]

G cluster_0 This compound's Dual Binding and Effects cluster_1 Site 1: Vinblastine Site (β-Tubulin) cluster_2 Site 2: Seventh Site (α-Tubulin) cev This compound tubulin αβ-Tubulin Dimer cev->tubulin Binds to Tubulin vin_site Binds Vinblastine Site sev_site Binds Seventh Site long_int Enhances Longitudinal Interactions vin_site->long_int lat_int Inhibits Lateral Interactions vin_site->lat_int proto_agg Abnormal Protofilament Polymerization & Aggregation long_int->proto_agg lat_int->proto_agg t5_loop α-T5 Loop Pushed Outward sev_site->t5_loop gtp_ex Non-exchangeable GTP becomes Exchangeable t5_loop->gtp_ex destab Tubulin Dimer Destabilization gtp_ex->destab degradation Proteasome-Dependent Tubulin Degradation destab->degradation

Caption: this compound's dual-binding mechanism of action.

Quantitative Data

The biological activity of this compound has been quantified across various cancer cell lines, demonstrating potent cytotoxic effects at low nanomolar concentrations.

Cell LineCancer TypeIC₅₀ (nM)[11]
MDA-MB-468Breast Cancer18 ± 6
MDA-MB-435Breast Cancer21 ± 4
LnCaPProstate Cancer22 ± 7
SK-OV-3Ovarian Cancer24 ± 8
HeLaCervical Cancer40

Table 1: Cytotoxicity (IC₅₀) of this compound after 72 hours of exposure in various human cancer cell lines.

Cellular Consequences

The unique molecular mechanism of this compound leads to distinct and observable cellular phenotypes.

  • Cytoskeletal Disruption: Immunofluorescence microscopy reveals that this compound treatment does not result in the typical microtubule bundling seen with stabilizers or the complete network dissolution seen with destabilizers. Instead, it causes the formation of extensive, irregular tubulin aggregates within the cytoplasm.[1]

  • Cell Cycle Arrest: At concentrations above 50 nM, this compound causes a strong G2/M phase block in the cell cycle.[11] This is a common outcome for agents that disrupt the mitotic spindle.

  • Induction of Apoptosis: At lower concentrations (20-40 nM), this compound treatment leads to the appearance of a sub-G1 peak in flow cytometry analysis, which is indicative of apoptotic cells with fragmented DNA.[11]

Experimental Protocols

The following sections describe the methodologies for key experiments used to characterize the mechanism of action of this compound.

Tubulin Polymerization Assay (Turbidimetric)

This assay measures the extent of tubulin assembly into polymers by monitoring changes in light scattering.

  • Objective: To determine if a compound promotes or inhibits the polymerization of purified tubulin in vitro.

  • Principle: Microtubule formation causes an increase in the turbidity of a solution, which can be measured as an increase in optical density (OD) at 340-350 nm.[12][13]

  • Methodology:

    • Reagent Preparation: Reconstitute lyophilized, high-purity (>99%) tubulin protein (e.g., porcine brain tubulin) on ice in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) supplemented with 1 mM GTP.[13][14]

    • Reaction Setup: In a pre-chilled 96-well plate on ice, add the tubulin solution to wells containing various concentrations of this compound or control compounds (e.g., paclitaxel as a stabilizer, vinblastine as a destabilizer, DMSO as a vehicle control). The final tubulin concentration is typically 2-4 mg/mL.[14][15]

    • Initiation of Polymerization: Transfer the plate to a spectrophotometer pre-warmed to 37°C. This temperature shift initiates polymerization.[13][15]

    • Data Acquisition: Immediately begin recording the absorbance at 340 nm every 30-60 seconds for a period of 60-90 minutes.[15]

    • Analysis: Plot absorbance versus time. An increase in OD indicates polymerization, while a decrease or lack of increase indicates inhibition. This compound will show an increase in OD due to protofilament aggregation.[1]

G start Start: Reagents on Ice prep Prepare Tubulin (3 mg/mL) in GTP-supplemented Buffer start->prep plate Pipette Tubulin and Test Compounds (this compound, Controls) into 96-well plate prep->plate spectro Transfer Plate to Spectrophotometer (pre-warmed to 37°C) plate->spectro read Measure Absorbance (340 nm) Kinetically for 60-90 min spectro->read analyze Analyze Data: Plot OD vs. Time read->analyze end End analyze->end

Caption: Experimental workflow for a turbidimetric tubulin polymerization assay.
Immunofluorescence Microscopy for Microtubule Integrity

This technique is used to visualize the microtubule network and associated structures within cells.

  • Objective: To observe the morphological changes in the tubulin cytoskeleton after treatment with this compound.

  • Principle: Cells are fixed and permeabilized to allow fluorescently-labeled antibodies to bind specifically to α-tubulin, revealing the microtubule structures.

  • Methodology:

    • Cell Culture: Plate cells (e.g., HeLa) on glass coverslips and allow them to adhere overnight.

    • Treatment: Treat cells with desired concentrations of this compound or controls for a specified time (e.g., 16 hours).[1]

    • Fixation: Wash the cells with PBS. Fix the cells to preserve their structure, typically with ice-cold methanol for 4-5 minutes at -20°C, which is optimal for microtubule staining.[16] Alternatively, 4% paraformaldehyde in PBS for 20-30 minutes at room temperature can be used.[14]

    • Permeabilization & Blocking: If using paraformaldehyde, permeabilize the cells with a detergent solution (e.g., 0.1-0.5% Triton X-100 in PBS) for 10-20 minutes.[14] Block non-specific antibody binding by incubating with a blocking buffer (e.g., 3% BSA in PBS) for 45-60 minutes.[16]

    • Primary Antibody Incubation: Incubate the coverslips with a primary antibody against α-tubulin (e.g., mouse anti-α-tubulin) diluted in blocking buffer overnight at 4°C.[17]

    • Secondary Antibody Incubation: Wash the cells extensively with PBS. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse) for 1 hour at room temperature in the dark. A nuclear counterstain like DAPI or Hoechst can be included.[16]

    • Mounting and Imaging: Wash the coverslips a final time and mount them onto microscope slides. Image using a fluorescence or confocal microscope.

Cell Cycle Analysis by Flow Cytometry

This method quantifies the DNA content of individual cells to determine their distribution across the phases of the cell cycle.

  • Objective: To determine the effect of this compound on cell cycle progression.

  • Principle: A fluorescent dye, Propidium Iodide (PI), stoichiometrically binds to DNA. The fluorescence intensity of stained cells is therefore directly proportional to their DNA content, allowing discrimination between G0/G1 (2n DNA), S (between 2n and 4n), and G2/M (4n) phases.

  • Methodology:

    • Cell Culture and Treatment: Culture cells to ~70% confluency and treat with various concentrations of this compound for a relevant time period (e.g., 24-48 hours).

    • Harvesting: Harvest both adherent and floating cells to include the apoptotic population. Centrifuge to pellet the cells.

    • Fixation: Wash the cell pellet with cold PBS. Resuspend the cells and add ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping. Fix overnight or longer at -20°C.

    • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) to prevent staining of double-stranded RNA.[18]

    • Incubation: Incubate for 20-30 minutes at room temperature in the dark.

    • Flow Cytometry: Analyze the samples on a flow cytometer, exciting the PI and collecting the red fluorescence emission.

    • Analysis: Use cell cycle analysis software to generate a histogram of cell count versus fluorescence intensity. Deconvolute the histogram to quantify the percentage of cells in the sub-G1, G0/G1, S, and G2/M phases.[19]

G start Start: Cell Culture treat Treat Cells with this compound start->treat harvest Harvest Adherent & Floating Cells treat->harvest fix Fix Cells in Cold 70% Ethanol harvest->fix stain Stain with Propidium Iodide and RNase A fix->stain acquire Acquire Data on Flow Cytometer stain->acquire analyze Analyze DNA Content Histogram (Sub-G1, G0/G1, S, G2/M) acquire->analyze end End analyze->end

References

Unraveling the Crystal Structure of the Cevipabulin-Tubulin Complex: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cevipabulin (also known as TTI-237) is a synthetic, orally available small molecule that has demonstrated potent antitumor activity in preclinical and clinical studies. Its mechanism of action involves interaction with tubulin, the fundamental protein component of microtubules. This technical guide provides an in-depth analysis of the crystal structure of the this compound-tubulin complex, offering a detailed understanding of its binding interactions and the functional consequences for microtubule dynamics. Recent crystallographic studies have revealed that this compound possesses a unique dual-binding mechanism, targeting not only the well-established vinblastine site on β-tubulin but also a novel site on α-tubulin. This discovery has profound implications for the rational design of a new generation of microtubule-targeting agents.

Introduction

Microtubules are highly dynamic cytoskeletal polymers composed of αβ-tubulin heterodimers. Their constant assembly and disassembly are crucial for a multitude of cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Consequently, tubulin has long been a validated and highly successful target for anticancer drug development. Agents that interfere with microtubule dynamics can be broadly classified as microtubule-stabilizing agents (MSAs) or microtubule-destabilizing agents (MDAs).

This compound was initially identified as a microtubule-active agent that competes with vinblastine for binding to tubulin.[1][2] However, unlike classic Vinca alkaloids which induce microtubule depolymerization, this compound was observed to promote tubulin polymerization, a characteristic more akin to MSAs like paclitaxel.[2][3] This paradoxical behavior has been elucidated by the crystal structure of the this compound-tubulin complex, which reveals a more complex mechanism of action than previously understood.[4][5]

This guide will dissect the structural basis of this compound's interaction with tubulin, presenting key quantitative data, detailed experimental protocols, and visual representations of the molecular interactions and experimental workflows.

Quantitative Data Summary

The following tables summarize the key quantitative data derived from biophysical and structural studies of the this compound-tubulin interaction.

Table 1: Binding Affinity and Stoichiometry

ParameterValueMethodReference
Dissociation Constant (Kd) to the α-tubulin "seventh site"0.97 ± 0.15 μMMicroscale Thermophoresis (MST)[4][6]
Stoichiometry (this compound:Tubulin Dimer)~2:1Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS)[4]
Stoichiometry (this compound:Eribulin:Tubulin)~1:1:1LC-MS/MS & X-ray Crystallography[4][6]

Table 2: Crystallographic Data

ParameterThis compound-Tubulin ComplexThis compound-Eribulin-Tubulin ComplexReference
PDB IDNot explicitly stated, but structure determined7DP8[7]
Resolution2.6 Å2.45 Å[4][7][[“]]
R-work / R-freeNot explicitly stated0.227 / 0.264[7]
Space GroupNot explicitly statedNot explicitly stated
Unit Cell DimensionsNot explicitly statedNot explicitly stated

Table 3: In Vitro Cytotoxicity

Cell LineIC50 (nM)Reference
SK-OV-3 (Ovarian)24 ± 8[9]
MDA-MB-435 (Breast)21 ± 4[9]
MDA-MB-468 (Breast)18 ± 6[9]
LnCaP (Prostate)22 ± 7[9]
HeLa (Cervical)40[9]

Experimental Protocols

The determination of the this compound-tubulin complex structure and its characterization involved a series of sophisticated biophysical and biochemical techniques.

Protein Expression and Purification

The tubulin used for crystallization was part of a complex (T2R-TTL) comprising two tubulin heterodimers, the stathmin-like protein RB3, and tubulin tyrosine ligase (TTL). This complex is known to be stable and amenable to crystallization.

  • Source: Bovine brain tubulin is a common source for structural studies.

  • Purification: Tubulin is typically purified through multiple cycles of temperature-dependent polymerization and depolymerization, followed by ion-exchange chromatography to separate it from microtubule-associated proteins.

  • Complex Formation: The purified tubulin is then incubated with purified RB3 and TTL to form the T2R-TTL complex.

Crystallization
  • Method: The crystal structure was obtained by soaking this compound into pre-existing crystals of the T2R-TTL complex.[4][5]

  • Crystallization Conditions: The specific conditions (e.g., precipitant, buffer, pH, temperature) for growing the T2R-TTL crystals were established in prior studies.

  • Soaking: A solution of this compound is added to the drop containing the T2R-TTL crystals, allowing the small molecule to diffuse into the crystal lattice and bind to tubulin.

X-ray Diffraction Data Collection and Structure Determination
  • Data Collection: The soaked crystals are cryo-cooled in liquid nitrogen and subjected to a high-intensity X-ray beam at a synchrotron source. The diffraction pattern is recorded on a detector.

  • Data Processing: The diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the reflections.

  • Structure Solution: The structure is typically solved by molecular replacement, using a previously determined structure of the T2R-TTL complex as a search model.

  • Refinement: The initial model is refined against the experimental data to improve its fit and geometry. The electron density maps (Fo-Fc) are then inspected to confirm the binding of this compound and to model its conformation.[4]

Microscale Thermophoresis (MST)

MST was used to determine the binding affinity of this compound to its novel site on α-tubulin.

  • Principle: MST measures the movement of molecules in a microscopic temperature gradient, which is dependent on their size, charge, and solvation shell. A change in these properties upon ligand binding can be detected.

  • Procedure:

    • The vinblastine site on tubulin is first blocked with an excess of another high-affinity ligand, such as eribulin.[4][6]

    • The tubulin-eribulin complex is labeled with a fluorescent dye.

    • A series of dilutions of this compound are incubated with a constant concentration of the labeled tubulin-eribulin complex.

    • The samples are loaded into capillaries, and the MST is measured.

    • The change in the thermophoretic signal is plotted against the this compound concentration, and the data are fitted to a binding equation to determine the dissociation constant (Kd).[4]

Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS was employed to determine the binding stoichiometry of this compound to the tubulin dimer.

  • Procedure:

    • Tubulin (e.g., 20 μM) is incubated with varying concentrations of this compound in solution.[4][5]

    • The protein-ligand complex is separated from the unbound ligand, for example, by a spin column.

    • The bound this compound is then quantified by LC-MS/MS.

    • By comparing the amount of bound this compound to the known amount of tubulin, the stoichiometry can be calculated.[4]

Structural Insights and Signaling Pathways

The crystal structure of the this compound-tubulin complex revealed two distinct binding sites, leading to a dual mechanism of action that results in tubulin degradation and the formation of aberrant tubulin aggregates.[4]

The Vinblastine Site on β-Tubulin

At the interface between two longitudinally arranged tubulin dimers (inter-dimer interface), this compound occupies the vinblastine site on the β-tubulin subunit.[4] This binding mode enhances longitudinal interactions between tubulin dimers, promoting the formation of protofilaments. However, it simultaneously inhibits the lateral interactions necessary for the formation of a stable microtubule lattice. This leads to the accumulation of irregular tubulin aggregates rather than functional microtubules.

The Novel "Seventh Site" on α-Tubulin

Unexpectedly, a second this compound molecule was found bound to a novel site on the α-tubulin subunit, located near the non-exchangeable GTP binding site.[4] This site is spatially analogous to the vinblastine site on β-tubulin.

Binding of this compound to this "seventh site" induces a conformational change, pushing the αT5 loop outwards. This perturbation is thought to make the normally non-exchangeable GTP susceptible to exchange or hydrolysis, which in turn destabilizes the tubulin heterodimer. This destabilization ultimately flags the tubulin for degradation through the proteasome-dependent pathway.[4][5]

Visualizations

Experimental Workflow for Structure Determination

experimental_workflow protein_prep Protein Preparation (T2R-TTL Complex Assembly) crystallization Crystallization of T2R-TTL Complex protein_prep->crystallization soaking Soaking with this compound crystallization->soaking data_collection X-ray Diffraction Data Collection soaking->data_collection structure_solution Structure Solution (Molecular Replacement) data_collection->structure_solution refinement Model Refinement & Validation structure_solution->refinement pdb_deposition PDB Deposition refinement->pdb_deposition

Caption: Workflow for determining the crystal structure.

Dual Binding and Downstream Effects of this compound

cevipabulin_mechanism cluster_binding Binding Sites cluster_effects Cellular Consequences This compound This compound vinblastine_site Vinblastine Site (β-Tubulin) This compound->vinblastine_site seventh_site Novel 'Seventh' Site (α-Tubulin) This compound->seventh_site protofilament_formation Protofilament Polymerization (Inhibits Lateral Interaction) vinblastine_site->protofilament_formation tubulin_destabilization Tubulin Dimer Destabilization (GTP Site Perturbation) seventh_site->tubulin_destabilization aggregates Irregular Tubulin Aggregates protofilament_formation->aggregates degradation Proteasome-Mediated Tubulin Degradation tubulin_destabilization->degradation

Caption: this compound's dual-binding mechanism of action.

Conclusion and Future Directions

The crystal structure of the this compound-tubulin complex provides a definitive explanation for its unusual biological activity. The simultaneous binding to the vinblastine site on β-tubulin and a novel site on α-tubulin initiates two distinct pathways: the formation of non-functional tubulin aggregates and the proteasomal degradation of the tubulin dimer itself.[4] This dual mechanism of action represents a new paradigm in microtubule-targeting cancer therapy.

The discovery of the "seventh site" on α-tubulin opens up exciting new avenues for drug development. Designing molecules that selectively target this site could lead to a new class of drugs—tubulin degraders—with potentially improved efficacy and a different resistance profile compared to traditional MSAs and MDAs. Further structural and functional studies will be crucial to fully exploit this novel therapeutic target.

References

An In-depth Technical Guide to the Cevipabulin Binding Site on α-Tubulin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics and mechanism of action of cevipabulin, with a specific focus on its novel binding site on α-tubulin. This compound (formerly TTI-237) is a synthetic, orally available small molecule that has demonstrated potent antitumor activity in preclinical and clinical settings.[1][2] While initially characterized as a microtubule-stabilizing agent that interacts with the vinblastine site, recent structural and biochemical studies have unveiled a more complex and unique mechanism involving a second, distinct binding site on the α-tubulin subunit.[3][4][5][6]

This discovery has profound implications, identifying a new targetable pocket on tubulin and paving the way for the development of a novel class of anticancer agents: tubulin degraders.[4][5][7]

The Dual-Binding Mechanism of this compound

X-ray crystallography studies have definitively shown that this compound simultaneously occupies two spatially independent sites on the αβ-tubulin heterodimer.[6][8] This dual-binding capacity is unique among known microtubule-targeting agents and is central to its multifaceted mechanism of action.

  • The Vinblastine Site (β-Tubulin): As suggested by initial competitive binding assays, this compound binds to the well-characterized vinblastine site located at the inter-dimer interface on β-tubulin.[2][6][9] However, unlike classic Vinca alkaloids which destabilize microtubules, this compound binding at this site enhances longitudinal interactions between tubulin dimers.[3][9] This leads to the formation of protofilaments but inhibits the proper lateral interactions required for microtubule assembly, resulting in the formation of irregular tubulin aggregates.[3][9]

  • The Novel "Seventh Site" (α-Tubulin): The landmark discovery is a second binding pocket located on the α-tubulin subunit, near the non-exchangeable guanosine triphosphate (GTP) binding site.[3][7] This novel pocket has been termed the "seventh site" on the tubulin dimer.[3][7][9]

cluster_this compound This compound cluster_Tubulin αβ-Tubulin Heterodimer cev This compound site_alpha Novel 'Seventh Site' (near non-exchangeable GTP) cev->site_alpha Binds to site_beta Vinblastine Site cev->site_beta Binds to alpha α-Tubulin beta β-Tubulin site_alpha->alpha Located on site_beta->beta Located on

Caption: this compound's dual binding to the αβ-tubulin heterodimer.

The α-Tubulin "Seventh Site": A Nexus for Tubulin Degradation

The binding of this compound to the novel seventh site on α-tubulin initiates a cascade of events that culminates in the degradation of the tubulin protein itself. This represents a paradigm shift from conventional microtubule inhibitors that primarily disrupt polymerization dynamics.

The mechanism proceeds as follows:

  • Conformational Change: this compound binding pushes the α-tubulin T5 loop (αT5) outward.[4][5]

  • GTP Exchange: This conformational shift exposes the normally non-exchangeable GTP, making it exchangeable.[4][5][7]

  • Reduced Stability: The non-exchangeable GTP is critical for the structural integrity and stability of the tubulin dimer.[7] Its exchange leads to the destabilization of the entire heterodimer.

  • Proteasomal Degradation: The destabilized tubulin is subsequently targeted for degradation through a proteasome-dependent pathway.[9]

start This compound binds to 'Seventh Site' on α-Tubulin conf_change αT5 loop is pushed outward start->conf_change gtp_exchange Non-exchangeable GTP becomes exchangeable conf_change->gtp_exchange destability Tubulin heterodimer stability is reduced gtp_exchange->destability degradation Proteasome-dependent tubulin degradation destability->degradation

Caption: Mechanism of this compound-induced tubulin degradation.

Quantitative Data Summary

The binding affinity, stoichiometry, and cytotoxic activity of this compound have been quantified through various biochemical and cell-based assays.

Table 1: Binding Affinity and Stoichiometry

Parameter Method Value Target Complex Reference
Dissociation Constant (Kd) Microscale Thermophoresis (MST) 0.97 ± 0.15 μM Eribulin-Tubulin Complex [6][8]
Binding Stoichiometry LC-MS/MS ~2:1 (this compound:Tubulin) Tubulin Dimer [8][10]

| Binding Stoichiometry | LC-MS/MS | ~1:1:1 (this compound:Eribulin:Tubulin) | Eribulin-Tubulin Complex |[6][8] |

Table 2: In Vitro Cytotoxicity (IC50)

Cell Line Cancer Type IC50 (nM) Reference
SK-OV-3 Ovarian 24 ± 8 [1]
MDA-MB-435 Breast 21 ± 4 [1]
MDA-MB-468 Breast 18 ± 6 [1]
LnCaP Prostate 22 ± 7 [1]

| HeLa | Cervical | 40 |[1] |

Key Experimental Protocols

The elucidation of this compound's binding to the α-tubulin site involved several key experimental techniques. Detailed methodologies are summarized below.

X-ray Crystallography

This technique was pivotal in providing the atomic-level resolution structure of the this compound-tubulin complex, revealing the dual binding sites.

  • Protocol:

    • Crystal Formation: Crystals were grown consisting of two tubulin heterodimers, the stathmin-like protein RB3, and tubulin tyrosine ligase (T2R-TTL complex).[6]

    • Soaking: this compound was soaked into the pre-formed T2R-TTL crystals. To characterize the seventh site independently, crystals were also co-soaked with both this compound and eribulin (an inhibitor that occupies the vinblastine site).[6][11]

    • Data Collection: X-ray diffraction data were collected from the soaked crystals.

    • Structure Determination: The crystal structure of the this compound-tubulin complex was determined to a resolution of 2.6 Å.[6][11] The electron density maps (Fobs/Fcalc) were used to confirm the presence and orientation of this compound molecules in both the vinblastine and the novel α-tubulin sites.[5][11]

crystal Prepare T2R-TTL (Tubulin Complex) Crystals soak Soak crystals with This compound (± Eribulin) crystal->soak xray Collect X-ray Diffraction Data soak->xray structure Determine 3D structure (2.6 Å resolution) xray->structure analysis Analyze electron density maps to locate binding sites structure->analysis

Caption: Experimental workflow for X-ray crystallography.
Binding Stoichiometry by LC-MS/MS

This method was used to quantify the number of this compound molecules bound to each tubulin dimer in solution, confirming that the dual-site occupancy was not a crystallization artifact.[6]

  • Protocol:

    • Incubation: Purified tubulin (20 μM) was incubated with varying concentrations of this compound (e.g., 64, 128, and 256 μM) for 10 minutes.[5][8][10]

    • Separation: The tubulin-bound this compound was separated from the unbound compound.

    • Quantification: The amount of bound this compound was quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][8]

    • Ratio Calculation: The molecular ratio of this compound to the tubulin dimer was calculated. At saturating concentrations, this ratio approached 2:1.[8][10]

Binding Affinity by Microscale Thermophoresis (MST)

MST was employed to directly measure the binding affinity (Kd) of this compound to the novel seventh site.

  • Protocol:

    • Target Preparation: To isolate binding to the seventh site, the vinblastine site was first occupied by a high-affinity ligand, eribulin. The eribulin-tubulin complex (20 μM) was used as the target.[6][10]

    • Titration: A fixed concentration of fluorescently labeled tubulin was titrated with a serial dilution of this compound.

    • Thermophoresis Measurement: The movement of the fluorescent molecules through a microscopic temperature gradient was measured. This movement changes upon ligand binding.

    • Kd Determination: The dissociation constant (Kd) was calculated by plotting the change in thermophoresis against the this compound concentration, yielding a value of 0.97 ± 0.15 μM.[6][8]

prep Prepare fluorescent tubulin pre-incubated with Eribulin titrate Titrate with serial dilutions of this compound prep->titrate measure Measure thermophoretic movement in MST instrument titrate->measure plot Plot normalized fluorescence vs. ligand concentration measure->plot kd Calculate Dissociation Constant (Kd) plot->kd

Caption: Experimental workflow for Microscale Thermophoresis (MST).
Tubulin Degradation by Immunoblotting

Immunoblotting was used to confirm that this compound treatment leads to a reduction in total tubulin protein levels in various cancer cell lines.

  • Protocol:

    • Cell Culture and Treatment: Cancer cell lines (e.g., HeLa, Hct116, H460) were cultured and treated with various concentrations of this compound for specified time periods (e.g., 16 hours).[6][8]

    • Lysate Preparation: Cells were harvested and lysed to extract total cellular proteins.

    • SDS-PAGE and Transfer: Protein lysates were separated by size using SDS-polyacrylamide gel electrophoresis and transferred to a membrane.

    • Antibody Incubation: The membrane was incubated with primary antibodies specific for α-tubulin and β-tubulin, followed by incubation with a secondary antibody.

    • Detection: The protein bands were visualized and quantified to determine the relative levels of tubulin, showing a dose-dependent decrease upon this compound treatment.[6][8]

Conclusion and Future Directions

The discovery that this compound binds to a novel site on α-tubulin to induce its degradation is a significant advancement in the field of microtubule-targeting agents. It reclassifies this compound not merely as a microtubule dynamics inhibitor but as a pioneering tubulin degrader. This "seventh site" represents a previously unexploited target for cancer therapy.

For drug development professionals, this presents a unique opportunity to:

  • Design Novel Tubulin Degraders: Develop new small molecules that specifically target this α-tubulin site with higher affinity and selectivity.

  • Overcome Drug Resistance: As this site is distinct from those targeted by taxanes and vinca alkaloids, agents targeting the seventh site may be effective against tumors that have developed resistance to conventional microtubule inhibitors.[2]

  • Explore New Therapeutic Applications: The unique mechanism of tubulin degradation may offer therapeutic advantages beyond traditional mitotic arrest.

Further research will be essential to fully characterize the downstream cellular consequences of tubulin degradation and to optimize the design of next-generation compounds targeting this novel and promising binding site.

References

TTI-237 (Cevipabulin): A Technical Guide on its Molecular Structure, Chemical Properties, and Antitumor Activity

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

TTI-237, also known as Cevipabulin, is a synthetic, small-molecule, microtubule-active agent belonging to the triazolo[1,5-a]pyrimidine class of compounds.[1] It has demonstrated potent in vitro and in vivo antitumor activity, distinguishing itself from other microtubule-targeting agents through a unique mechanism of action.[1] While it binds to the vinblastine site on β-tubulin, a characteristic of microtubule destabilizers, it paradoxically promotes tubulin polymerization, a feature more akin to taxanes.[1][2] More recent structural studies have revealed that TTI-237 also binds to a novel site on α-tubulin, which may contribute to its unique properties, including the induction of tubulin degradation.[3][4] This technical guide provides a comprehensive overview of the molecular structure, chemical properties, mechanism of action, and preclinical data for TTI-237, intended for researchers, scientists, and professionals in drug development.

Molecular Structure and Chemical Properties

TTI-237 is chemically described as 5-Chloro-6-[2,6-difluoro-4-[3-(methylamino)propoxy]phenyl]-N-[(1S)-2,2,2-trifluoro-1-methylethyl]-[1][5]triazolo[1,5-a]pyrimidin-7-amine butanedioate.[1] It is a water-soluble and metabolically stable compound, suitable for both intravenous and oral administration.[2]

PropertyValue
IUPAC Name 5-chloro-6-[2,6-difluoro-4-[3-(methylamino)propoxy]phenyl]-N-[(1S)-2,2,2-trifluoro-1-methylethyl]-[1][6][5]triazolo[1,5-a]pyrimidin-7-amine;butanedioic acid
Synonyms This compound, TTI-237
Chemical Class Triazolo[1,5-a]pyrimidine
Molecular Formula C22H23ClF5N7O · C4H6O4
Appearance Synthetic small molecule
Solubility Water-soluble[2]
Administration Routes Intravenous (i.v.) and Oral (p.o.)[1][2]

Mechanism of Action

TTI-237 exerts its antitumor effects by disrupting microtubule dynamics, which are critical for cell division. Its mechanism is multifaceted and unique among microtubule-targeting agents.

  • Dual-Site Tubulin Binding: TTI-237 competitively inhibits the binding of [3H]vinblastine to tubulin, indicating that it interacts with the vinca alkaloid binding site on β-tubulin.[1] However, unlike vinca alkaloids which depolymerize microtubules, TTI-237 enhances tubulin aggregation.[1] X-ray crystallography studies have further revealed that TTI-237 also binds to a novel seventh site on α-tubulin.[3][4] This dual-site binding is thought to be responsible for its unique effects on tubulin polymerization.[2]

  • Aberrant Tubulin Polymerization: The binding of TTI-237 promotes the formation of abnormal tubulin protofilaments and their subsequent aggregation into irregular structures, rather than stable microtubules.[2] This action effectively disrupts the normal dynamic instability of microtubules required for mitotic spindle formation.

  • Cell Cycle Arrest: By interfering with microtubule function, TTI-237 induces a potent block in the G2/M phase of the cell cycle at concentrations above 50 nmol/L.[1][7]

  • Induction of Apoptosis: At lower concentrations (20–40 nmol/L), TTI-237 leads to the formation of multiple spindle poles and multinuclear cells, ultimately resulting in the appearance of sub-G1 nuclei, which is indicative of apoptosis.[1][7]

TTI237_Signaling_Pathway TTI237 TTI-237 (this compound) Tubulin αβ-Tubulin Heterodimer TTI237->Tubulin Binds to VincaSite Vinca Site (β-tubulin) TTI237->VincaSite AlphaSite Novel Site (α-tubulin) TTI237->AlphaSite Tubulin->VincaSite Tubulin->AlphaSite AberrantPoly Aberrant Tubulin Protofilament Polymerization VincaSite->AberrantPoly AlphaSite->AberrantPoly MicrotubuleDisrupt Disruption of Microtubule Dynamic Instability AberrantPoly->MicrotubuleDisrupt SpindleDisrupt Mitotic Spindle Disruption MicrotubuleDisrupt->SpindleDisrupt G2M_Arrest G2/M Phase Cell Cycle Arrest SpindleDisrupt->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis TTI237_Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation cluster_clinical Clinical Development tubulin_assay Tubulin Polymerization Assay binding_assay Competitive Binding Assay (vs. [3H]Vinblastine) cell_viability Cytotoxicity Assays (IC50 determination in cancer cell lines) mdr_viability Cytotoxicity in MDR Cell Lines cell_cycle Cell Cycle Analysis (Flow Cytometry) pk_study Pharmacokinetic Studies (Rodent) cell_cycle->pk_study Lead Candidate Selection xenograft_study Xenograft Efficacy Models (e.g., LoVo, U87-MG) pk_study->xenograft_study phase1 Phase I Clinical Trial (Safety & PK in Humans) xenograft_study->phase1 Preclinical Proof-of-Concept

References

Preclinical Profile of Cevipabulin: A Novel Microtubule-Targeting Agent in Oncology

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Cevipabulin (formerly TTI-237) is a novel, orally bioavailable small molecule that represents a distinct class of microtubule-targeting agents with potent antitumor activity. Preclinical studies have demonstrated that this compound exhibits a unique mechanism of action, differentiating it from classic taxanes and vinca alkaloids. It binds to the vinca alkaloid site on β-tubulin yet, paradoxically, promotes tubulin polymerization. Furthermore, recent investigations have unveiled a second, novel binding site on α-tubulin, which induces tubulin degradation through a proteasome-dependent pathway. This dual mechanism contributes to its potent cytotoxicity against a range of cancer cell lines, including those with multidrug resistance, and significant tumor growth inhibition in xenograft models. This document provides a comprehensive overview of the preclinical data for this compound, including detailed experimental protocols and a summary of its efficacy, to support further research and development in oncology.

Mechanism of Action

This compound's antitumor activity stems from its multifaceted interaction with the microtubule network, a critical component of the cellular cytoskeleton essential for mitosis. Unlike traditional microtubule inhibitors, this compound possesses a dual-binding and dual-function mechanism.

  • Interaction with β-Tubulin: this compound binds to the vinca alkaloid site on the β-tubulin subunit of the αβ-tubulin heterodimer.[1] However, contrary to vinca alkaloids which induce microtubule depolymerization, this compound promotes tubulin polymerization, a characteristic more akin to taxanes.[2] This anomalous activity disrupts the delicate balance of microtubule dynamics, leading to mitotic spindle defects.

  • Novel Binding Site on α-Tubulin and Tubulin Degradation: A pivotal discovery has been the identification of a second, novel binding site for this compound on the α-tubulin subunit.[3] Binding to this site triggers a conformational change in the α-tubulin, leading to its destabilization and subsequent degradation via the ubiquitin-proteasome pathway.[3][4] This degradation of the core building blocks of microtubules represents a novel mechanism for a microtubule-targeting agent.

The culmination of these actions is the severe disruption of microtubule function, leading to cell cycle arrest, primarily at the G2/M phase at higher concentrations, and the induction of apoptosis.[5][6] At lower concentrations, it can induce the formation of multinuclear G1 cells.[1]

Signaling Pathway of this compound's Action

Cevipabulin_Mechanism cluster_tubulin αβ-Tubulin Heterodimer This compound This compound beta_Tubulin β-Tubulin (Vinca Site) This compound->beta_Tubulin alpha_Tubulin α-Tubulin (Novel Site) This compound->alpha_Tubulin Polymerization Enhanced Tubulin Polymerization beta_Tubulin->Polymerization Degradation Tubulin Degradation (Proteasome-Mediated) alpha_Tubulin->Degradation Disruption Microtubule Dynamics Disruption Polymerization->Disruption Degradation->Disruption Arrest G2/M Phase Cell Cycle Arrest Disruption->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Mechanism of action of this compound.

In Vitro Efficacy

This compound has demonstrated potent cytotoxic activity across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Cell LineCancer TypeIC50 (nM)Reference
SK-OV-3Ovarian24 ± 8[5]
MDA-MB-435Breast21 ± 4[5]
MDA-MB-468Breast18 ± 6[5]
LnCaPProstate22 ± 7[5]
HeLaCervical40[5]
GeneralNot Specified34[1]

Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines

Notably, this compound retains significant activity in cancer cells that overexpress P-glycoprotein (Pgp), a key mediator of multidrug resistance. In a Pgp-overexpressing cell line, the IC50 of this compound increased only 25-fold, whereas the IC50 values for paclitaxel and vincristine increased 806-fold and 925-fold, respectively.[7]

In Vivo Efficacy

The antitumor activity of this compound has been confirmed in preclinical xenograft models using human tumor cell lines implanted in immunodeficient mice.

Xenograft ModelAdministration RouteDosing RegimenAntitumor ActivityReference
U87-MG (Glioblastoma)i.v. or p.o.Not specifiedActive[5]
LoVo (Colon Carcinoma)i.v. or p.o.Not specifiedActive[8]
Generic Human Tumori.v.5, 10, 15, 20 mg/kg (q4d x 4)Dose-dependent, good activity at 15 & 20 mg/kg[5][9]

Table 2: In Vivo Antitumor Activity of this compound in Xenograft Models

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a representative method for determining the IC50 values of this compound.

  • Cell Plating: Seed human cancer cell lines (e.g., SK-OV-3, MDA-MB-435, Hela) in 96-well plates at a density of 5,000-10,000 cells per well in their respective growth media. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Drug Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions (ranging from 0 to 50 nM). Include vehicle-treated wells as a control.

  • Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.[9]

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the procedure for analyzing the effect of this compound on the cell cycle distribution.

  • Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with varying concentrations of this compound (e.g., 20 nM, 40 nM, and >50 nM) for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.

  • Fixation: Wash the cells with ice-cold PBS and fix them in 70% ethanol at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite the PI at 488 nm and measure the emission at ~617 nm.

  • Data Analysis: Gate the cell population to exclude debris and doublets. Analyze the DNA content histogram to determine the percentage of cells in the sub-G1, G0/G1, S, and G2/M phases of the cell cycle.

Workflow for In Vitro and Cell-Based Assays

in_vitro_workflow start Start cell_culture Cancer Cell Line Culture start->cell_culture cytotoxicity In Vitro Cytotoxicity (MTT Assay) cell_culture->cytotoxicity cell_cycle Cell Cycle Analysis (Flow Cytometry) cell_culture->cell_cycle tubulin_poly Tubulin Polymerization Assay cell_culture->tubulin_poly tubulin_deg Immunoblotting for Tubulin Degradation cell_culture->tubulin_deg ic50 Determine IC50 cytotoxicity->ic50 mechanism Elucidate Mechanism of Action ic50->mechanism g2m_arrest Assess G2/M Arrest cell_cycle->g2m_arrest g2m_arrest->mechanism tubulin_poly->mechanism tubulin_deg->mechanism end End mechanism->end

Caption: General workflow for preclinical in vitro evaluation.

In Vivo Human Tumor Xenograft Study

This protocol describes a general procedure for evaluating the in vivo antitumor efficacy of this compound.

  • Animal Model: Use athymic nu/nu mice (4-6 weeks old). Allow the animals to acclimatize for at least one week before the study begins.

  • Tumor Cell Implantation: Subcutaneously implant 1 x 10^6 U87-MG human glioblastoma cells or LoVo human colon carcinoma cells, resuspended in a suitable medium (e.g., PBS or Matrigel), into the flank of each mouse.[5]

  • Tumor Growth and Randomization: Monitor tumor growth by measuring the tumor dimensions with calipers. When the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer this compound intravenously (i.v.) or orally (p.o.) at doses of 5, 10, 15, and 20 mg/kg. A typical dosing schedule is every 4 days for 4 cycles.[5][9] The control group receives the vehicle.

  • Monitoring: Measure tumor volumes and body weights 2-3 times per week. The tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Endpoint: The study can be terminated when the tumors in the control group reach a specific size, or after a predetermined period. Euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

  • Data Analysis: Compare the tumor growth inhibition in the treated groups to the control group. Analyze the statistical significance of the observed differences.

Workflow for In Vivo Xenograft Studies

in_vivo_workflow start Start implantation Subcutaneous Implantation of Tumor Cells in Mice start->implantation growth Tumor Growth to Predetermined Size implantation->growth randomization Randomization of Mice into Groups growth->randomization treatment This compound Administration (i.v. or p.o.) randomization->treatment monitoring Monitor Tumor Volume and Body Weight treatment->monitoring endpoint Study Endpoint monitoring->endpoint analysis Data Analysis and Efficacy Evaluation endpoint->analysis end End analysis->end

Caption: Workflow for in vivo xenograft efficacy studies.

Conclusion

The preclinical data for this compound strongly support its development as a novel anticancer agent. Its unique dual mechanism of action, involving both the promotion of tubulin polymerization and the induction of tubulin degradation, distinguishes it from other microtubule-targeting drugs. The potent in vitro cytotoxicity, activity in multidrug-resistant models, and significant in vivo tumor growth inhibition highlight its therapeutic potential. The detailed protocols provided herein should facilitate further research into the promising therapeutic applications of this compound in oncology.

References

An In-depth Technical Guide to the Discovery and Synthesis of Cevipabulin (TTI-237)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cevipabulin (TTI-237) is a novel, synthetic small molecule that has demonstrated significant potential as an anti-cancer agent. Belonging to the[1][2][3]triazolo[1,5-a]pyrimidine class of compounds, this compound exhibits a unique dual mechanism of action that distinguishes it from other tubulin-targeting agents.[4] It interacts with tubulin at two distinct sites: the well-characterized Vinca alkaloid binding site on β-tubulin and a novel seventh site on α-tubulin. This dual engagement leads to an unusual biological outcome: instead of simply stabilizing or destabilizing microtubules, this compound promotes the degradation of tubulin, leading to cell cycle arrest and apoptosis. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of this compound, presenting key data in a structured format and detailing the experimental protocols used in its characterization.

Discovery and Synthesis

This compound was identified through research efforts focused on developing novel microtubule-active compounds with improved efficacy and safety profiles compared to existing chemotherapeutics.[4] While the precise, step-by-step synthesis with all reaction conditions is proprietary, the general chemical structure is known as 5-chloro-6-[2,6-difluoro-4-[3-(methylamino)propoxy]phenyl]-N-[(1S)-2,2,2-trifluoro-1-methylethyl]-[1][2][3]triazolo[1,5-a]pyrimidin-7-amine. The synthesis is reported to be efficient for producing the compound in bulk quantities.[1][4]

Mechanism of Action

This compound's primary molecular target is tubulin, the protein subunit of microtubules. Its mechanism is multifaceted and distinct from traditional microtubule-targeting agents.

Dual Binding Sites on Tubulin

Initial studies revealed that this compound competes with vinblastine for binding to tubulin, indicating interaction with the Vinca alkaloid binding site on β-tubulin.[2][5] However, unlike Vinca alkaloids which typically induce microtubule depolymerization, this compound was observed to promote tubulin aggregation, a characteristic more akin to taxanes.[6]

Subsequent crystallographic studies provided a clearer picture, revealing that this compound binds to two distinct sites on the tubulin heterodimer:

  • The Vinca Site on β-tubulin: This interaction is consistent with the competitive binding data.

  • A Novel Seventh Site on α-tubulin: This second binding site was previously uncharacterized for small molecule inhibitors and is crucial to this compound's unique activity.[6][7]

The simultaneous binding to both sites is believed to be responsible for the subsequent induction of abnormal tubulin protofilament polymerization.[7]

Induction of Tubulin Degradation

A key and unusual aspect of this compound's mechanism is its ability to induce the degradation of both α- and β-tubulin.[6] This degradation is mediated by the proteasome pathway.[6] This reduction in the cellular pool of tubulin monomers further disrupts microtubule dynamics.

Cellular Consequences

The molecular interactions of this compound with tubulin translate into significant anti-cancer effects at the cellular level:

  • Cell Cycle Arrest: this compound causes a block in the G2/M phase of the cell cycle at concentrations above 50 nM.[2][5] At lower concentrations (20-40 nM), it can lead to the formation of multinuclear cells in the G1 phase.[3]

  • Apoptosis Induction: By disrupting microtubule function and inducing cellular stress, this compound triggers programmed cell death, or apoptosis. This is evidenced by the appearance of sub-G1 nuclei in flow cytometry analysis.[2][5] The apoptotic cascade is initiated, involving the activation of caspases.

Quantitative Biological Data

The following tables summarize the key quantitative data reported for this compound (TTI-237).

Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)

Cell LineCancer TypeIC50 (nM)
SK-OV-3Ovarian24 ± 8
MDA-MB-435Breast21 ± 4
MDA-MB-468Breast18 ± 6
LnCaPProstate22 ± 7
HeLaCervical40

Data sourced from MedChemExpress.[5]

Table 2: In Vivo Efficacy of this compound in Xenograft Models

Tumor ModelAdministration RouteDosing ScheduleOutcome
LoVo human colon adenocarcinomaI.V.5, 10, 15, and 20 mg/kg, every 4 days for 4 cyclesDose-dependent antitumor activity, with good activity at 15 and 20 mg/kg.
U87-MG human glioblastomaP.O. or I.V.25 mg/kg, on days 0, 7, 14Active by both oral and intravenous administration.

Data sourced from MedChemExpress.

Experimental Protocols

This section provides an overview of the methodologies for key experiments used to characterize this compound.

Tubulin Polymerization Assay

Objective: To assess the effect of this compound on the in vitro assembly of microtubules.

Methodology:

  • Purified tubulin (e.g., from bovine brain) is reconstituted in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA) containing GTP.

  • The tubulin solution is added to a 96-well plate.

  • This compound, dissolved in an appropriate solvent (e.g., DMSO), is added to the wells at various concentrations. Control wells receive the vehicle alone.

  • The plate is incubated at 37°C, and the change in absorbance at 340 nm is monitored over time using a microplate reader. An increase in absorbance indicates tubulin polymerization.

Competitive Tubulin Binding Assay

Objective: To determine if this compound binds to the Vinca alkaloid binding site on tubulin.

Methodology:

  • Purified tubulin is incubated with a radiolabeled ligand known to bind to the Vinca site (e.g., [³H]vinblastine) in a suitable buffer.

  • Increasing concentrations of unlabeled this compound are added to the mixture.

  • The reaction is allowed to reach equilibrium.

  • The mixture is then filtered through a glass microfiber filter to separate bound from unbound radioligand.

  • The radioactivity retained on the filter, representing the amount of [³H]vinblastine bound to tubulin, is measured using a scintillation counter. A decrease in radioactivity with increasing concentrations of this compound indicates competitive binding.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of this compound on the distribution of cells in different phases of the cell cycle.

Methodology:

  • Cancer cells are cultured and treated with various concentrations of this compound for a specified duration (e.g., 24-48 hours).

  • The cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

  • The fixed cells are washed again and then incubated with a solution containing a DNA staining dye (e.g., propidium iodide) and RNase A (to prevent staining of RNA).

  • The DNA content of individual cells is analyzed using a flow cytometer.

  • The resulting data is used to generate a histogram, from which the percentage of cells in the G0/G1, S, and G2/M phases can be quantified.

Western Blot Analysis of Apoptosis Markers

Objective: To investigate the molecular pathways of this compound-induced apoptosis.

Methodology:

  • Cells are treated with this compound as described for the cell cycle analysis.

  • Whole-cell lysates are prepared, and protein concentrations are determined.

  • Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).

  • The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for key apoptosis-related proteins (e.g., cleaved caspase-3, cleaved PARP, Bcl-2 family members).

  • After washing, the membrane is incubated with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

Methodology:

  • Immunocompromised mice (e.g., athymic nude mice) are subcutaneously injected with a suspension of human cancer cells.

  • Tumors are allowed to grow to a palpable size.

  • The mice are then randomized into control and treatment groups.

  • This compound is administered to the treatment groups via the desired route (e.g., intravenous or oral) at various doses and schedules. The control group receives the vehicle.

  • Tumor size is measured regularly with calipers, and tumor volume is calculated.

  • At the end of the study, the mice are euthanized, and the tumors are excised and weighed. The tumor growth inhibition is then calculated.

Visualizations

The following diagrams illustrate key concepts related to this compound's discovery and mechanism of action.

discovery_workflow cluster_discovery Discovery & Initial Screening cluster_optimization Lead Optimization cluster_preclinical Preclinical Development Compound Library Compound Library High-Throughput Screening High-Throughput Screening Compound Library->High-Throughput Screening Cell-based assays Hit Identification Hit Identification High-Throughput Screening->Hit Identification Active Compounds SAR Studies SAR Studies Hit Identification->SAR Studies Structure-Activity Relationship This compound (TTI-237) This compound (TTI-237) SAR Studies->this compound (TTI-237) Optimized Lead In Vitro & In Vivo Testing In Vitro & In Vivo Testing This compound (TTI-237)->In Vitro & In Vivo Testing Efficacy & Safety Clinical Candidate Clinical Candidate In Vitro & In Vivo Testing->Clinical Candidate Promising Profile mechanism_of_action cluster_tubulin Tubulin Heterodimer cluster_effects Cellular Effects This compound This compound Tubulin α-Tubulin β-Tubulin This compound->Tubulin:f0 Binds to novel 'Seventh Site' This compound->Tubulin:f1 Binds to 'Vinca Site' Tubulin_Degradation Tubulin Degradation (Proteasome-mediated) Tubulin->Tubulin_Degradation Microtubule_Disruption Microtubule Dynamics Disruption Tubulin->Microtubule_Disruption Cell_Cycle_Arrest G2/M Phase Arrest Microtubule_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis experimental_workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Tubulin Assays Tubulin Polymerization & Binding Assays Mechanism of Action Mechanism of Action Tubulin Assays->Mechanism of Action Cell-based Assays Cytotoxicity (IC50) Cell Cycle (Flow Cytometry) Apoptosis (Western Blot) Cellular Effects Cellular Effects Cell-based Assays->Cellular Effects Mechanism of Action->Cellular Effects Efficacy Studies Tumor Growth Inhibition Cellular Effects->Efficacy Studies Xenograft Models Human Tumor Xenografts in Mice Xenograft Models->Efficacy Studies

References

The Dichotomous Nature of Cevipabulin: A Microtubule Modulator with a Dual-Action Mechanism

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cevipabulin (formerly TTI-237) is a synthetic, orally bioavailable small molecule that has demonstrated potent antitumor activity in preclinical and clinical studies.[1] Its mechanism of action is complex and paradoxical, setting it apart from classical microtubule-targeting agents. While it binds to the vinblastine site on β-tubulin, which is typically associated with microtubule depolymerization, this compound paradoxically promotes the formation of aberrant tubulin structures.[1][2][3][4][5] Furthermore, it possesses a second, unique binding site on α-tubulin that induces tubulin degradation.[2][3][6][7] This guide provides a comprehensive technical overview of this compound's distinct effects on microtubule dynamics, focusing on its dual ability to promote tubulin protofilament aggregation and induce tubulin degradation. We present collated quantitative data, detailed experimental methodologies, and visual representations of the key pathways and processes to facilitate a deeper understanding of this novel microtubule modulator.

The Dual-Binding Mechanism of this compound

This compound's multifaceted effects on microtubule dynamics stem from its ability to bind to two distinct sites on the αβ-tubulin heterodimer.[2][3][6][8]

  • The Vinblastine Site on β-Tubulin: Similar to Vinca alkaloids, this compound competes for binding at the vinblastine site.[2][3] However, instead of inducing depolymerization, this interaction enhances longitudinal contacts between tubulin dimers, promoting the formation of linear protofilaments.[2][8][9] Crucially, it simultaneously inhibits the lateral interactions necessary for the assembly of these protofilaments into complete microtubules.[2][8] This leads to the accumulation of aberrant, non-functional tubulin aggregates within the cell.[2][10]

  • A Novel "Seventh Site" on α-Tubulin: X-ray crystallography studies have revealed a second, previously unknown binding pocket for this compound on the α-tubulin subunit.[2][6][8] Binding at this site triggers a conformational change that ultimately leads to the degradation of the tubulin heterodimer.[2][3][6][7] This degradation is mediated by the proteasome pathway.

The concurrent binding to these two sites results in a unique cellular phenotype characterized by the formation of irregular tubulin aggregates and a net loss of cellular tubulin.[9]

Quantitative Analysis of this compound's Activity

The following tables summarize the available quantitative data on the biological activity of this compound.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineCancer TypeIC50 (nM)
SK-OV-3Ovarian Cancer24 ± 8
MDA-MB-435Breast Cancer21 ± 4
MDA-MB-468Breast Cancer18 ± 6
LnCaPProstate Cancer22 ± 7
HeLaCervical Cancer40

Data sourced from MedChemExpress.[9]

Table 2: In Vitro Tubulin Binding and Degradation

AssayConditionsObservation
Tubulin Aggregation Assay In vitro tubulin polymerization assay measuring turbidity.[2][3][5]Increased turbidity, indicating the formation of tubulin protofilament aggregates.[2][10]
Tubulin Degradation in Cell Lines HeLa, Hct116, H460, SU-DHL-6 cells treated with 1-10 µM this compound for 1-16 hours.[6][10][11]Dose- and time-dependent decrease in α- and β-tubulin protein levels.[2][6]
Binding Stoichiometry Incubation of 20 µM tubulin with varying concentrations of this compound.[12]The molecular ratio of this compound to the tubulin dimer increases with this compound concentration.[12]

Experimental Protocols

In Vitro Tubulin Aggregation Assay (Turbidity Assay)

This protocol is a representative method for assessing the effect of this compound on tubulin assembly in vitro by measuring changes in turbidity.

Materials:

  • Lyophilized tubulin (>99% pure)

  • GTP solution (100 mM)

  • General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 1 mM MgCl2, 0.5 mM EGTA

  • This compound stock solution (in DMSO)

  • DMSO (vehicle control)

  • Paclitaxel (positive control for polymerization)

  • Vinblastine (control for depolymerization)

  • 96-well clear bottom plates

  • Temperature-controlled spectrophotometer

Procedure:

  • Tubulin Reconstitution: Reconstitute lyophilized tubulin to a final concentration of 10 mg/mL in ice-cold GTB. Keep on ice for immediate use.

  • Preparation of Reaction Mix: In a microcentrifuge tube on ice, prepare the reaction mix containing tubulin and GTP. For a final tubulin concentration of 2 mg/mL, mix the appropriate volume of the 10 mg/mL tubulin stock with GTB and GTP to a final concentration of 1 mM.

  • Compound Preparation: Prepare serial dilutions of this compound, paclitaxel, and vinblastine in GTB. Also, prepare a vehicle control with the same final concentration of DMSO as in the highest this compound concentration well.

  • Assay Setup:

    • Add the diluted compounds and controls to the wells of a pre-chilled 96-well plate.

    • Initiate the reaction by adding the tubulin/GTP reaction mix to each well. The final volume in each well should be consistent (e.g., 100 µL).

  • Turbidity Measurement:

    • Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

    • Measure the absorbance at 340 nm every 30 seconds for at least 60 minutes.

  • Data Analysis:

    • Subtract the baseline absorbance (time zero) from all subsequent readings.

    • Plot the change in absorbance over time for each condition.

    • The rate of polymerization/aggregation can be determined from the slope of the initial linear phase, and the maximum absorbance reached represents the extent of polymer/aggregate formation.

Cellular Tubulin Degradation Assay (Immunoblotting)

This protocol describes how to assess the effect of this compound on tubulin protein levels in cultured cells.

Materials:

  • Cancer cell lines (e.g., HeLa, Hct116)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • DMSO (vehicle control)

  • Proteasome inhibitor (e.g., MG132)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies: anti-α-tubulin, anti-β-tubulin, anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding: Seed cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO vehicle control for different time points (e.g., 6, 16, 24 hours). For proteasome inhibition experiments, pre-treat cells with MG132 (e.g., 20 µM) for 1 hour before adding this compound.[10]

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells in RIPA buffer on ice for 30 minutes.

    • Scrape the cells and collect the lysate.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • Immunoblotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and apply ECL substrate.

  • Detection: Visualize the protein bands using a chemiluminescence imaging system. The intensity of the tubulin bands relative to the loading control (β-actin) indicates the level of tubulin protein.

Signaling Pathways and Experimental Workflows

This compound's Dual-Action Mechanism on Tubulin

Cevipabulin_Mechanism cluster_beta β-Tubulin cluster_alpha α-Tubulin cev This compound vinca Vinblastine Site cev->vinca Binds seventh Seventh Site cev->seventh Binds lateral Inhibition of Lateral Interactions vinca->lateral longitudinal Enhancement of Longitudinal Interactions vinca->longitudinal degradation Tubulin Degradation seventh->degradation proto Protofilament Aggregation longitudinal->proto

Caption: Dual-binding mechanism of this compound on the tubulin heterodimer.

Experimental Workflow for In Vitro Tubulin Aggregation Assay

Tubulin_Aggregation_Workflow start Start reconstitute Reconstitute Tubulin (10 mg/mL in GTB) start->reconstitute prepare_mix Prepare Reaction Mix (Tubulin + GTP on ice) reconstitute->prepare_mix setup_plate Add Compounds & Mix to 96-well Plate prepare_mix->setup_plate prepare_compounds Prepare this compound & Controls prepare_compounds->setup_plate measure Measure Absorbance at 340 nm (37°C, every 30s for 60 min) setup_plate->measure analyze Analyze Data: Plot Absorbance vs. Time measure->analyze end End analyze->end

Caption: Workflow for the in vitro tubulin aggregation turbidity assay.

Logical Relationship of this compound's Effects

Cevipabulin_Effects_Logic cev This compound bind_beta Binds to Vinblastine Site (β-Tubulin) cev->bind_beta bind_alpha Binds to Seventh Site (α-Tubulin) cev->bind_alpha proto_agg Protofilament Aggregation (No Microtubules) bind_beta->proto_agg tub_deg Tubulin Degradation bind_alpha->tub_deg mitotic_arrest Mitotic Arrest & Apoptosis proto_agg->mitotic_arrest tub_deg->mitotic_arrest

Caption: Logical flow from this compound binding to cellular effects.

Discussion and Future Directions

This compound represents a novel class of microtubule-targeting agents with a complex mechanism of action that is still being fully elucidated. Its ability to induce tubulin protofilament aggregation rather than promoting or inhibiting the polymerization of complete microtubules is a key differentiator from classical agents like taxanes and Vinca alkaloids. The discovery of its second binding site on α-tubulin, which leads to tubulin degradation, adds another layer of complexity and presents a new avenue for therapeutic intervention.

While this guide provides a summary of the current understanding of this compound's effects on microtubule polymerization and depolymerization, further research is needed to:

  • Characterize the kinetics of protofilament aggregation: Detailed kinetic studies are required to quantify the rate and extent of tubulin aggregation at various this compound concentrations.

  • Investigate the interplay between aggregation and degradation: It is important to understand how these two processes are coordinated within the cell and whether one precedes the other.

  • Explore the effect on microtubule depolymerization: While this compound's effects on tubulin assembly are partially characterized, its direct impact on the depolymerization of pre-formed microtubules is less clear and warrants investigation.

References

A Comprehensive Technical Guide to the In Vivo Antitumor Activity of Cevipabulin (TTI-237)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical in vivo antitumor activity of Cevipabulin (TTI-237), a novel, synthetic, small-molecule microtubule-active agent. This compound has demonstrated a unique mechanism of action that distinguishes it from classic microtubule stabilizers and destabilizers, positioning it as a promising candidate for cancer therapy, including for tumors resistant to existing agents.

Core Mechanism of Action: A Dual-Binding, Dual-Function Model

This compound's antitumor effects stem from its unique interaction with the tubulin heterodimer, the fundamental building block of microtubules. Unlike traditional microtubule-targeting agents that bind exclusively to one site, X-ray crystallography studies have revealed that this compound simultaneously occupies two distinct sites on the αβ-tubulin dimer. This dual-binding capability leads to two unique, site-dependent functions that disrupt microtubule dynamics and cell viability.

  • Vinblastine Site Binding (β-tubulin): this compound binds to the vinblastine site on β-tubulin. However, instead of causing microtubule depolymerization like Vinca alkaloids, this interaction promotes the formation of irregular tubulin aggregates. This action enhances longitudinal tubulin interactions while inhibiting the lateral interactions necessary for proper microtubule formation.

  • Novel "Seventh Site" Binding (α-tubulin): this compound is the first agent known to bind to a novel site on α-tubulin, termed the "seventh site". This binding event induces a conformational change that destabilizes the tubulin dimer, flagging it for degradation. Subsequent biochemical studies confirmed that this leads to a reduction in cellular tubulin levels via a proteasome-dependent pathway.

This dual mechanism—promoting aberrant aggregation while also inducing degradation—represents a novel strategy for disrupting the microtubule network essential for mitotic spindle formation and cancer cell proliferation.

Cevipabulin_Mechanism cluster_this compound This compound (TTI-237) cluster_Tubulin αβ-Tubulin Heterodimer cluster_Outcomes Cellular Effects Cev This compound beta_tubulin β-Tubulin Cev->beta_tubulin Binds to Vinblastine Site alpha_tubulin α-Tubulin Cev->alpha_tubulin Binds to Novel 'Seventh Site' Aggregates Irregular Tubulin Aggregates beta_tubulin->Aggregates Promotes Degradation Tubulin Degradation alpha_tubulin->Degradation Induces Antitumor Antitumor Activity Aggregates->Antitumor Degradation->Antitumor Proteasome Proteasome Degradation->Proteasome via

Diagram 1: this compound's dual-binding mechanism of action.

Quantitative In Vitro Cytotoxicity

This compound exhibits potent cytotoxic activity across a range of human cancer cell lines. The IC50 values demonstrate its efficacy at low nanomolar concentrations.

Cell LineCancer TypeIC50 (nM)
SK-OV-3Ovarian24 ± 8
MDA-MB-435Breast21 ± 4
MDA-MB-468Breast18 ± 6
LnCaPProstate22 ± 7
HeLaCervical40
Data sourced from multiple studies.

At concentrations between 20-40 nM, this compound induces the formation of sub-G1 nuclei, while concentrations above 50 nM lead to a significant G2-M block in the cell cycle.

In Vivo Antitumor Efficacy

This compound has demonstrated significant, dose-dependent antitumor activity in multiple human tumor xenograft models in mice. A key advantage of this compound is its excellent bioavailability, showing efficacy with both intravenous (i.v.) and oral (p.o.) administration.

ParameterDetails
Animal Model Athymic nu/nu female mice.
Tumor Models Human tumor xenografts (e.g., U87-MG human glioblastoma).
Administration Intravenous (i.v.) or Oral (p.o.).
Dosing Regimen 5, 10, 15, and 20 mg/kg.
Schedule Every 4 days for 4 cycles.
Efficacy Outcome Dose-dependent antitumor activity was observed.
Effective Doses Good antitumor activity was reported at 15 and 20 mg/kg.
Resistance Profile Active against tumors resistant to paclitaxel and vincristine.

Standard Experimental Protocol: Human Tumor Xenograft Model

The following outlines a standard protocol used to evaluate the in vivo efficacy of this compound in a subcutaneous xenograft model.

1. Animal Model Selection:

  • Species: Mouse

  • Strain: Athymic nu/nu (immunocompromised) female mice are typically used to prevent rejection of human tumor cells.

2. Tumor Cell Culture and Implantation:

  • Cell Lines: Human cancer cell lines (e.g., U87-MG glioblastoma, SK-OV-3 ovarian, MDA-MB-435 breast) are cultured under standard aseptic conditions.

  • Implantation: A suspension of 1x10⁶ tumor cells is injected subcutaneously (s.c.) into the flank of

The Dual-Faceted Mechanism of Cevipabulin: Inducing Tubulin Degradation Through a Novel Binding Site

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cevipabulin (formerly TTI-237) is a potent, orally bioavailable small molecule that has demonstrated significant antitumor activity. Initially characterized by its interaction at the vinblastine binding site on β-tubulin, recent structural and biochemical studies have unveiled a more complex and unique mechanism of action. This compound simultaneously binds to a second, novel site on α-tubulin, termed the "seventh site." This dual binding confers a distinct activity profile, differentiating it from classic microtubule-stabilizing and -destabilizing agents. Crucially, the binding of this compound to the seventh site induces a conformational change in the α-tubulin subunit, leading to the destabilization of the tubulin heterodimer and its subsequent degradation via the proteasome pathway. This guide provides a comprehensive overview of the core mechanisms, quantitative data on its cytotoxic effects, detailed experimental protocols for studying its activity, and visual representations of the key pathways and workflows.

Core Mechanism: A Tale of Two Binding Sites

This compound's unique anticancer properties stem from its ability to engage the tubulin heterodimer at two distinct locations[1][2][3]:

  • The Vinblastine Site: Located at the interface between two tubulin dimers on the β-tubulin subunit, this is a well-characterized binding pocket for several microtubule-destabilizing agents. However, unlike typical Vinca alkaloids, this compound's interaction at this site appears to promote tubulin polymerization, a characteristic more akin to taxanes[4].

  • The Seventh Site: A novel binding pocket discovered on the α-tubulin subunit, near the non-exchangeable GTP binding site. This interaction is the cornerstone of this compound's ability to induce tubulin degradation[1][3].

The binding of this compound to the seventh site triggers a cascade of structural events. It physically pushes the α-T5 loop outwards, disrupting key hydrogen bonds that stabilize the non-exchangeable GTP. This conformational change effectively makes the non-exchangeable GTP exchangeable, which severely compromises the structural integrity and stability of the αβ-tubulin heterodimer[1][3][5]. The now-unfolded or destabilized tubulin is recognized by the cellular machinery and targeted for degradation through a proteasome-dependent pathway. This has been confirmed by experiments showing that the proteasome inhibitor MG132 can completely block this compound-induced tubulin degradation[1][2][3].

Signaling Pathway for Tubulin Degradation

The following diagram illustrates the molecular cascade initiated by this compound binding to the seventh site on α-tubulin.

G cluster_0 cluster_1 This compound This compound BoundComplex This compound-Tubulin Complex This compound->BoundComplex Binds to Seventh Site alphaTubulin α-Tubulin (Seventh Site) TubulinDimer Stable αβ-Tubulin Dimer (non-exchangeable GTP) betaTubulin β-Tubulin TubulinDimer->BoundComplex ConformationalChange α-T5 Loop Outward Shift BoundComplex->ConformationalChange GTP_exchange Non-exchangeable GTP becomes Exchangeable ConformationalChange->GTP_exchange Destabilization Tubulin Dimer Destabilization and Unfolding GTP_exchange->Destabilization Ubiquitination Ubiquitination Destabilization->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Tubulin Degradation Proteasome->Degradation

This compound-induced tubulin degradation pathway.

Quantitative Data: Cytotoxicity Profile

This compound exhibits potent cytotoxic activity across a range of human cancer cell lines, with IC50 values typically in the low nanomolar range. This efficacy is maintained even in cell lines resistant to other microtubule-targeting agents.

Cell LineCancer TypeIC50 (nM)Reference
HeLaCervical Cancer40[6]
SK-OV-3Ovarian Cancer24 ± 8[6]
MDA-MB-435Melanoma21 ± 4[6]
MDA-MB-468Breast Cancer18 ± 6[6]
LnCaPProstate Cancer22 ± 7[6]
HCT116Colorectal CarcinomaNot specified[1]
H460Large Cell Lung CarcinomaNot specified[1]
SU-DHL-6B Cell LymphomaNot specified[1]

Note: Data presented as mean ± SD where available. Not all studies specified error margins.

Experimental Protocols

Investigating the effects of this compound involves several key experimental techniques. The following sections provide detailed methodologies for these assays.

Western Blotting for Tubulin Degradation

This protocol is designed to quantify the levels of α- and β-tubulin in cells following treatment with this compound to assess its degradation-inducing effect.

Materials:

  • Cell lines (e.g., HeLa, HCT116)

  • This compound (and vehicle control, e.g., DMSO)

  • Proteasome inhibitor (e.g., MG132)

  • RIPA or similar lysis buffer with protease inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE equipment and reagents

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-α-tubulin, anti-β-tubulin, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (DMSO) for a specified time course (e.g., 6, 16, 24 hours)[1][2]. For proteasome inhibition control, pre-treat cells with MG132 (e.g., 20 µM) for 1 hour before adding this compound[1].

  • Cell Lysis: Wash cells twice with ice-cold PBS. Lyse the cells on ice using lysis buffer. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE: Normalize protein amounts for all samples. Load 10-25 µg of total protein per lane onto an SDS-polyacrylamide gel. Run the gel until adequate separation of proteins is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., anti-α-tubulin, diluted according to manufacturer's instructions) overnight at 4°C with gentle rocking.

  • Secondary Antibody and Detection: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash the membrane again three times with TBST.

  • Imaging: Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Quantify band intensity using software like ImageJ, normalizing tubulin levels to a loading control (e.g., GAPDH).

In Vitro Tubulin Polymerization Assay

This assay measures the direct effect of this compound on the polymerization of purified tubulin in a cell-free system, typically by measuring turbidity.

Materials:

  • Purified tubulin (≥99%, e.g., from porcine brain)

  • GTP solution (e.g., 100 mM)

  • Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)

  • This compound, Paclitaxel (positive control for polymerization), Vinblastine (positive control for depolymerization)

  • 96-well, half-area, clear-bottom plates

  • Temperature-controlled spectrophotometer/plate reader capable of reading absorbance at 340 nm.

Procedure:

  • Preparation: Thaw tubulin, GTP, and polymerization buffer on ice. Prepare working solutions of test compounds in polymerization buffer.

  • Reaction Setup: On ice, add polymerization buffer to the wells of a 96-well plate. Add the test compounds (this compound) and controls to the appropriate wells.

  • Initiation: Prepare a tubulin-GTP mix by diluting the tubulin stock to the desired final concentration (e.g., 2 mg/mL) in polymerization buffer and adding GTP to a final concentration of 1 mM. Add the tubulin-GTP mix to each well to initiate the reaction.

  • Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C. Measure the absorbance at 340 nm every 30-60 seconds for at least 60 minutes.

  • Data Analysis: Plot absorbance (turbidity) versus time. An increase in absorbance indicates tubulin polymerization. Compare the polymerization curves of this compound-treated samples to the negative (vehicle) and positive controls.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M) after this compound treatment.

Materials:

  • Cell lines of interest

  • This compound

  • Phosphate-Buffered Saline (PBS)

  • Ice-cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells and treat with various concentrations of this compound (e.g., 20-100 nM) for 24 hours[6]. Include a vehicle-treated control.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Fixation: Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells, decant the ethanol, and wash the pellet with PBS. Resuspend the cell pellet in 0.5-1 mL of PI staining solution.

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample. Use software (e.g., ModFit, FlowJo) to analyze the DNA content histograms and quantify the percentage of cells in G1, S, and G2/M phases. This compound at concentrations >50 nM is expected to cause a strong G2/M block[6].

Visualizing Workflows and Relationships

Experimental Workflow

The following diagram outlines the typical workflow for characterizing the activity of this compound on tubulin.

G cluster_0 In Vitro Analysis cluster_1 Cell-Based Analysis cluster_2 Mechanism Confirmation a1 Purified Tubulin a2 Tubulin Polymerization Assay a1->a2 a3 Measure Turbidity (OD340) a2->a3 b4 Western Blot for Tubulin b5 Cell Cycle Analysis (Flow Cytometry) b1 Cancer Cell Lines b2 Treat with this compound b1->b2 b3 Cell Lysis & Protein Extraction b2->b3 b2->b5 c1 Co-treat with Proteasome Inhibitor (MG132) b2->c1 b3->b4 c2 Assess Tubulin Levels c1->c2

Workflow for assessing this compound's effects.
Logical Relationship of Dual-Binding Effects

This compound's dual binding results in two distinct, yet complementary, antitumor activities.

G cluster_0 Binding Site & Direct Effect cluster_1 Cellular Consequence cluster_2 Overall Antitumor Effect Cev This compound Vinca Binds to Vinblastine Site (β-Tubulin) Cev->Vinca Seventh Binds to Seventh Site (α-Tubulin) Cev->Seventh Poly Altered Microtubule Dynamics (Protofilament Polymerization) Vinca->Poly Degrade Tubulin Destabilization & Proteasomal Degradation Seventh->Degrade Effect G2/M Cell Cycle Arrest & Apoptosis Poly->Effect Degrade->Effect

Logical flow of this compound's dual-site action.

References

Cellular Pathways Affected by Cevipabulin Treatment: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: Cevipabulin (TTI-237) is a novel, orally available small molecule that targets microtubules, a cornerstone of anticancer therapy. Unlike traditional microtubule-targeting agents, this compound exhibits a unique dual-site binding mechanism that results in two distinct, concurrent cellular effects: the induction of aberrant tubulin protofilament polymerization and the targeted degradation of tubulin itself. This guide provides an in-depth examination of the cellular pathways affected by this compound, summarizing key quantitative data and detailing the experimental protocols used to elucidate its mechanism of action. For researchers and drug development professionals, this document outlines the unique properties that make this compound a promising clinical candidate, particularly for overcoming resistance to conventional tubulin inhibitors.

Introduction: A Novel Mechanism in Microtubule Targeting

Microtubules, dynamic polymers of αβ-tubulin heterodimers, are essential for critical cellular processes, including mitosis, intracellular transport, and maintenance of cell structure.[1] Their importance in cell division has made them a primary target for antimitotic cancer drugs for decades.[1] These agents typically fall into two categories: microtubule-stabilizing agents (MSAs) like taxanes, and microtubule-destabilizing agents (MDAs) like Vinca alkaloids.[1]

This compound represents a departure from this classic dichotomy. While it binds to the Vinca alkaloid site on β-tubulin, it paradoxically promotes tubulin aggregation, a characteristic more akin to MSAs.[2][3] Furthermore, it induces the degradation of α- and β-tubulin, an unusual effect not seen with traditional agents.[2][4] X-ray crystallography has revealed that this compound uniquely binds to two spatially independent sites on the tubulin dimer simultaneously: the classic Vinblastine site on β-tubulin and a novel binding pocket on α-tubulin, termed the "seventh site" .[1][5] This dual-binding capability is the foundation for its distinct and potent anticancer effects.

Core Mechanism of Action: A Dual-Binding Model

This compound's unique cellular activities stem from its ability to engage two different sites on the αβ-tubulin heterodimer.[6]

  • Binding to the Vinblastine Site (β-tubulin): This interaction alters the normal process of microtubule assembly. It enhances the longitudinal (head-to-tail) interactions between tubulin dimers while simultaneously inhibiting the lateral interactions required to form a stable microtubule sheet.[2][7]

  • Binding to the Seventh Site (α-tubulin): This binding event is responsible for the degradation of the tubulin protein.[1][6] It disrupts the stability of the α-tubulin subunit, marking it for cellular degradation machinery.[3][7]

These two independent functions—aberrant polymerization and protein degradation—work in concert to disrupt the microtubule cytoskeleton and inhibit cancer cell proliferation.[2]

G cluster_tubulin αβ-Tubulin Heterodimer alpha α-tubulin beta β-tubulin cev This compound vin_site Vinblastine Site cev->vin_site Binds to seventh_site Seventh Site (Novel) cev->seventh_site Binds to vin_site->beta Located on seventh_site->alpha Located on

Caption: this compound's dual-binding mechanism on the αβ-tubulin heterodimer.

Cellular Pathway 1: Proteasome-Dependent Tubulin Degradation

A key pathway affected by this compound is the proteasome-dependent degradation of tubulin. This process is initiated by this compound's binding to the novel seventh site on α-tubulin.[1][3]

The mechanism proceeds as follows:

  • Binding and Conformational Change: this compound binds to the seventh site, which is located near the non-exchangeable GTP-binding pocket of α-tubulin.[1][3] This binding pushes the α-T5 loop outward.[1][5]

  • Destabilization: This conformational change breaks key hydrogen bonds, reducing the affinity of the non-exchangeable GTP and decreasing the overall stability of the tubulin dimer.[1][3] This leads to protein unfolding.[1][8]

  • Proteasomal Degradation: The destabilized and unfolded tubulin protein is then recognized and targeted by the cellular ubiquitin-proteasome system for degradation.[1][2]

This degradation is a post-transcriptional event, as studies have confirmed that this compound treatment does not affect the mRNA levels of α- or β-tubulin.[1][2] The pathway can be completely blocked by the proteasome inhibitor MG132, confirming the role of the proteasome.[1][2]

G This compound-Induced Tubulin Degradation Pathway Cev This compound AlphaTub α-tubulin (Seventh Site) Cev->AlphaTub Binds GTP Non-exchangeable GTP Affinity AlphaTub->GTP Reduces Stability Tubulin Dimer Stability GTP->Stability Reduces Unfolding Tubulin Unfolding Stability->Unfolding Leads to Proteasome Proteasome-Dependent Pathway Unfolding->Proteasome Triggers Degradation Tubulin Degradation Proteasome->Degradation Results in MG132 MG132 (Inhibitor) MG132->Proteasome Blocks G Disruption of Microtubule Assembly by this compound cluster_normal Normal Microtubule Assembly cluster_cev This compound-Treated Assembly d1 αβ-Tubulin Dimers p1 Protofilament Formation (Longitudinal Interaction) d1->p1 s1 Sheet Formation (Lateral Interaction) p1->s1 m1 Microtubule Cylinder s1->m1 d2 αβ-Tubulin Dimers p2 Protofilament Polymerization d2->p2 a2 Irregular Aggregates p2->a2 s2 Lateral Interaction Cev This compound Cev->p2 Enhances Cev->s2 Inhibits G start Cancer Cells treat Treat with this compound (vs. DMSO control) start->treat extract_rna Total RNA Extraction treat->extract_rna cdna Reverse Transcription (RNA → cDNA) extract_rna->cdna qpcr qPCR with SYBR Green (Primers: Tubulin, GAPDH) cdna->qpcr analyze Data Analysis (ΔΔCt) Normalize to GAPDH qpcr->analyze result Result: No change in Tubulin mRNA levels analyze->result

References

Cevipabulin: A Novel Microtubule-Targeting Agent for Solid Tumors

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide

This technical guide provides a comprehensive overview of Cevipabulin (formerly TTI-237), a novel, synthetic small molecule with a unique mechanism of action targeting tubulin. This document is intended for researchers, scientists, and drug development professionals, and consolidates preclinical and clinical data, detailed experimental methodologies, and visual representations of its mechanism and experimental workflows.

Executive Summary

This compound is a microtubule-active agent that has demonstrated potent antitumor activity in preclinical models of various solid tumors. Uniquely, it exhibits a dual mechanism of action, binding to both the vinca alkaloid site on β-tubulin and a novel "seventh site" on α-tubulin. This dual engagement leads to a complex cellular response characterized by the promotion of tubulin polymerization, cell cycle arrest, and ultimately, proteasome-dependent degradation of tubulin. Early clinical development in patients with advanced solid tumors has provided initial safety and pharmacokinetic data. This guide summarizes the current understanding of this compound's pharmacology, mechanism of action, and clinical potential.

Mechanism of Action

This compound's antitumor effects stem from its unique interaction with the microtubule cytoskeleton. Unlike traditional microtubule-targeting agents that either solely stabilize or destabilize microtubules, this compound possesses a hybrid mechanism.

Initial studies showed that this compound competes with vinblastine for binding to tubulin, suggesting interaction with the vinca alkaloid binding site on β-tubulin.[1] However, unlike vinca alkaloids which lead to microtubule depolymerization, this compound was observed to enhance tubulin polymerization, a characteristic more akin to taxanes.[2][3][4]

More recent structural and biochemical analyses have elucidated a more complex mechanism.[1] this compound is now understood to bind to two distinct sites on the αβ-tubulin heterodimer:

  • The Vinca Site on β-Tubulin: Binding at this site is thought to enhance longitudinal interactions between tubulin dimers, promoting the formation of tubulin protofilaments.[5]

  • A Novel Seventh Site on α-Tubulin: This newly identified binding pocket is located near the non-exchangeable GTP binding site.[1] Engagement of this site is believed to induce a conformational change that destabilizes the tubulin dimer, making it susceptible to proteasome-mediated degradation.[1]

This dual-binding activity results in a unique cellular phenotype characterized by the formation of abnormal tubulin protofilament aggregates and a net loss of cellular tubulin over time.[5]

cev This compound vinca_site Vinca Site cev->vinca_site Binds to seventh_site Seventh Site (Novel) cev->seventh_site Binds to beta_tubulin β-Tubulin alpha_tubulin α-Tubulin vinca_site->beta_tubulin protofilament Abnormal Protofilament Polymerization vinca_site->protofilament Promotes seventh_site->alpha_tubulin degradation Tubulin Dimer Destabilization & Degradation (Proteasome-Mediated) seventh_site->degradation Induces apoptosis Cell Cycle Arrest & Apoptosis protofilament->apoptosis degradation->apoptosis

Caption: Dual-binding mechanism of this compound. (Within 100 characters)

Preclinical Data

In Vitro Activity

This compound has demonstrated potent cytotoxic activity across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are typically in the low nanomolar range.[2][6][7]

Cell LineCancer TypeIC50 (nM)
SK-OV-3Ovarian Cancer24 ± 8
MDA-MB-435Breast Cancer21 ± 4
MDA-MB-468Breast Cancer18 ± 6
LnCaPProstate Cancer22 ± 7
HeLaCervical Cancer40

Table 1: In Vitro Cytotoxicity of this compound in Various Human Cancer Cell Lines.[2][6][7]

Flow cytometry analyses have revealed that this compound's impact on the cell cycle is concentration-dependent. At lower concentrations (20-40 nM), it induces the formation of sub-G1 nuclei, indicative of apoptosis.[2][8] At higher concentrations (>50 nM), it causes a pronounced G2/M phase arrest.[2][8]

In Vivo Efficacy in Xenograft Models

This compound has shown significant, dose-dependent antitumor activity in mouse xenograft models of human cancers, including colon adenocarcinoma and glioblastoma.[2][6] The compound is active via both intravenous (i.v.) and oral (p.o.) administration.[2][6]

Xenograft ModelCancer TypeDosing RegimenAdministration RouteOutcome
LoVoHuman Colon Adenocarcinoma5, 10, 15, and 20 mg/kg, every 4 days for 4 cyclesi.v.Dose-dependent antitumor activity, with good efficacy at 15 and 20 mg/kg.
U87-MGHuman Glioblastoma25 mg/kg, every 7 days for 3 cyclesi.v. or p.o.Active by both administration routes.

Table 2: In Vivo Antitumor Activity of this compound in Mouse Xenograft Models.[2][6]

start Implant Human Tumor Cells (e.g., LoVo, U87-MG) into Athymic nu/nu Mice tumor_growth Allow Tumors to Establish and Reach Predefined Size start->tumor_growth randomize Randomize Mice into Control and Treatment Groups tumor_growth->randomize treatment Administer this compound (i.v. or p.o.) According to Schedule randomize->treatment control Administer Vehicle Control randomize->control monitor Monitor Tumor Volume and Body Weight Throughout the Study treatment->monitor control->monitor endpoint Endpoint: Compare Tumor Growth Between Treatment and Control Groups monitor->endpoint

Caption: Workflow for preclinical xenograft studies. (Within 100 characters)

Clinical Data

A Phase I dose-escalation study of this compound (TTI-237) was conducted in patients with advanced, refractory solid tumors.[9][10] The study aimed to determine the maximum tolerated dose (MTD), dose-limiting toxicities (DLTs), and pharmacokinetic profile.[9][10]

ParameterValue / Observation
Patient Population 28 patients with refractory solid tumors
Dose Escalation Cohorts (mg/m²) 4.5, 9, 15, 22.5, and 31.5
Dosing Schedule Intravenous administration on Days 1, 8, and 15 of a 28-day cycle
Dose-Limiting Toxicity (DLT) Neutropenic fever was observed at the 31.5 mg/m² dose level. Grade 3 or 4 neutropenia occurred in all seven patients at this dose.
Maximum Tolerated Dose (MTD) Not formally determined due to early termination of the trial by the sponsor.
Tolerable Dose 18 mg/m² was tolerated without DLTs in six patients prior to trial termination.
Pharmacokinetics
Terminal-phase elimination half-life (t½)25-29 hours
Mean AUC at 31.5 mg/m²2,768 ng•h/mL

Table 3: Summary of Phase I Clinical Trial Results for this compound (TTI-237).[9][10]

Experimental Protocols

In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the assembly of purified tubulin into microtubules, which can be monitored by an increase in turbidity.

  • Reagents and Preparation:

    • Purified tubulin (>99%) is reconstituted in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA).

    • A GTP solution (e.g., 10 mM) is prepared.

    • This compound and control compounds (e.g., paclitaxel as a stabilizer, vinblastine as a destabilizer) are serially diluted to desired concentrations.

  • Assay Procedure:

    • On ice, tubulin is mixed with the general tubulin buffer and GTP (final concentration ~1 mM).

    • The tubulin solution is added to wells of a pre-chilled 96-well plate.

    • This compound or control compounds are added to the respective wells.

    • The plate is immediately transferred to a spectrophotometer pre-warmed to 37°C.

  • Data Acquisition:

    • The absorbance (turbidity) at 350 nm is measured kinetically, with readings taken every 30-60 seconds for a period of 60-90 minutes.

  • Analysis:

    • The change in absorbance over time is plotted to generate polymerization curves.

    • The effect of this compound is compared to the vehicle control and reference compounds to determine if it promotes or inhibits tubulin polymerization.

Competitive Radioligand Binding Assay

This assay determines if a test compound binds to a specific site on a target protein by measuring its ability to compete with a known radiolabeled ligand.

  • Reagents and Preparation:

    • Purified tubulin.

    • Radiolabeled ligand, e.g., [³H]vinblastine.

    • Unlabeled this compound at a range of concentrations.

    • Assay buffer and wash buffer.

    • Glass fiber filters.

  • Assay Procedure:

    • In a multi-well plate, a fixed concentration of purified tubulin and [³H]vinblastine are incubated with increasing concentrations of unlabeled this compound.

    • The reaction is allowed to reach equilibrium (e.g., 60 minutes at 30-37°C).

  • Separation and Detection:

    • The reaction mixture is rapidly filtered through glass fiber filters using a vacuum manifold to separate bound from free radioligand.

    • The filters are washed multiple times with ice-cold wash buffer.

    • The radioactivity trapped on the filters is measured using a scintillation counter.

  • Analysis:

    • The amount of bound [³H]vinblastine is plotted against the concentration of this compound.

    • The concentration of this compound that inhibits 50% of the specific binding of [³H]vinblastine (IC50) is calculated.

Immunoblotting for Tubulin Degradation

This protocol is used to assess the levels of α- and β-tubulin in cancer cells following treatment with this compound.

  • Cell Culture and Treatment:

    • Human cancer cell lines (e.g., HeLa, Hct116) are cultured to ~70-80% confluency.

    • Cells are treated with various concentrations of this compound or vehicle control (DMSO) for specified time periods (e.g., 6, 12, 24 hours).

    • For proteasome inhibition experiments, cells are pre-treated with a proteasome inhibitor (e.g., MG132) for 1 hour before adding this compound.

  • Protein Extraction:

    • Cells are washed with ice-cold PBS and lysed using RIPA buffer supplemented with protease inhibitors.

    • Cell lysates are clarified by centrifugation, and the supernatant containing total protein is collected.

    • Protein concentration is determined using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis.

    • Proteins are transferred to a PVDF membrane.

    • The membrane is blocked (e.g., with 5% non-fat milk in TBST) for 1 hour at room temperature.

    • The membrane is incubated overnight at 4°C with primary antibodies against α-tubulin, β-tubulin, and a loading control (e.g., GAPDH).

    • After washing, the membrane is incubated with a corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • The membrane is incubated with an enhanced chemiluminescence (ECL) substrate.

    • The signal is detected using a chemiluminescence imaging system.

    • Band intensities are quantified, and tubulin levels are normalized to the loading control to determine the extent of degradation.

cell_culture Culture Cancer Cells (e.g., HeLa) treatment Treat with this compound (± Proteasome Inhibitor) cell_culture->treatment lysis Cell Lysis and Protein Extraction treatment->lysis sds_page SDS-PAGE lysis->sds_page transfer Western Blot Transfer to PVDF Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Incubate with Primary Antibodies (anti-α/β-tubulin, anti-GAPDH) blocking->primary_ab secondary_ab Incubate with HRP-conjugated Secondary Antibody primary_ab->secondary_ab detection ECL Detection and Imaging secondary_ab->detection analysis Quantify Band Intensity and Normalize to Loading Control detection->analysis

Caption: Immunoblotting workflow for tubulin degradation. (Within 100 characters)
Quantitative PCR (qPCR) for Tubulin mRNA Levels

This protocol is used to determine if this compound's effect on tubulin protein levels is due to a change in gene expression.

  • Cell Culture and Treatment:

    • Cells are cultured and treated with this compound as described in the immunoblotting protocol.

  • RNA Extraction and cDNA Synthesis:

    • Total RNA is extracted from the cells using a suitable reagent (e.g., TRIzol).

    • The quality and quantity of RNA are assessed using a spectrophotometer.

    • First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit.

  • qPCR Reaction:

    • The qPCR reaction is set up using a SYBR Green master mix, the synthesized cDNA, and primers specific for α-tubulin, β-tubulin, and a housekeeping gene (e.g., GAPDH).

  • Data Acquisition:

    • The reaction is run on a real-time PCR system.

  • Analysis:

    • The relative mRNA levels of α- and β-tubulin are calculated using the ΔΔCt method, normalized to the housekeeping gene.

    • The results from this compound-treated cells are compared to those from vehicle-treated cells.

Conclusion

This compound represents a promising therapeutic candidate for solid tumors, distinguished by its novel dual mechanism of action that both promotes aberrant tubulin polymerization and induces tubulin degradation. Preclinical studies have consistently demonstrated its potent in vitro and in vivo antitumor activity. While a Phase I clinical trial provided valuable safety and pharmacokinetic information, its early termination means that the full clinical potential of this compound, including its MTD and efficacy in various tumor types, remains to be fully elucidated. Further clinical investigation is warranted to explore the therapeutic window and patient populations that may benefit from this unique microtubule-targeting agent.

References

Methodological & Application

Application Notes and Protocols for Cevipabulin (TTI-237) in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cevipabulin (TTI-237) is a novel, orally available, synthetic small molecule that targets microtubules, exhibiting potent antitumor activity.[1][2] It is a triazolopyrimidine derivative that uniquely interacts with tubulin.[3] While it binds to the Vinca alkaloid site on the β-tubulin heterodimer, unlike Vinca alkaloids which typically cause microtubule depolymerization, this compound promotes tubulin polymerization, a characteristic more commonly associated with taxanes.[1][2][4] This dual functionality distinguishes it from other microtubule-targeting agents.[1][5] Recent studies have further revealed that this compound also binds to a novel "seventh site" on α-tubulin, which can lead to tubulin degradation through the proteasome pathway.[4][6][7]

This document provides detailed application notes and experimental protocols for the use of this compound (TTI-237) in a cell culture setting for researchers, scientists, and drug development professionals.

Mechanism of Action

This compound's primary mechanism of action involves its interaction with the microtubule network, which is critical for cell division, intracellular transport, and maintenance of cell structure.[1] Its effects are multifaceted:

  • Tubulin Binding: this compound binds to the Vinca site on β-tubulin, inhibiting the binding of vinblastine.[5][8] It also binds to a newly identified "seventh site" on α-tubulin.[4][6]

  • Microtubule Dynamics: Despite binding to a site typically associated with microtubule destabilizers, this compound enhances the aggregation of microtubule proteins and can induce tubulin polymerization even in the absence of GTP.[1][5] This leads to the formation of abnormal tubulin protofilaments and their aggregation into irregular structures.[6][7]

  • Cell Cycle Arrest: At concentrations above 50 nM, this compound causes a strong G2/M phase block in the cell cycle.[8][9][10]

  • Induction of Apoptosis: At lower concentrations (20-40 nM), this compound treatment leads to the production of sub-G1 nuclei, indicative of apoptosis.[8][9][10]

  • Tubulin Degradation: Binding to the "seventh site" on α-tubulin can induce proteasome-dependent degradation of tubulin.[4][7][11]

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound (TTI-237) in Human Cancer Cell Lines
Cell LineCancer TypeIC50 (nM)Exposure Time (hours)
SK-OV-3Ovarian24 ± 872
MDA-MB-435Breast21 ± 472
MDA-MB-468Breast18 ± 672
LnCaPProstate22 ± 772
HeLaCervical4072

Data compiled from multiple sources.[8][9]

Experimental Protocols

Protocol 1: Assessment of In Vitro Cytotoxicity of this compound

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound in a panel of cancer cell lines using a standard colorimetric assay such as the MTT or SRB assay.

Materials:

  • Selected cancer cell lines (e.g., SK-OV-3, MDA-MB-435, HeLa)

  • Complete cell culture medium (e.g., DMEM or RPMI 1640 with 10% FBS and 1% Penicillin-Streptomycin)[12][13]

  • This compound (TTI-237) stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulphorhodamine B) assay reagents

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at a density of 3,000-10,000 cells per well in 100 µL of complete medium. The optimal seeding density should be determined for each cell line to ensure exponential growth throughout the experiment.

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of this compound from the stock solution in complete medium. The final concentrations should typically range from 0.1 nM to 1 µM. Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubation with Drug: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.[8][9]

  • Cell Viability Assay:

    • For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Solubilize the formazan crystals with 100 µL of DMSO or solubilization buffer.

    • For SRB assay: Fix the cells with 10% trichloroacetic acid. Stain with 0.4% SRB solution. Wash with 1% acetic acid and solubilize the bound dye with 10 mM Tris base.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the drug concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol describes how to analyze the effect of this compound on the cell cycle distribution of cancer cells.

Materials:

  • Selected cancer cell lines

  • Complete cell culture medium

  • This compound (TTI-237)

  • 6-well cell culture plates

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% ice-cold ethanol

  • Propidium Iodide (PI)/RNase staining buffer

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • Drug Treatment: Treat the cells with different concentrations of this compound (e.g., 20 nM, 40 nM, and 100 nM) and a vehicle control for 24 to 48 hours.[8][9]

  • Cell Harvesting:

    • Collect the supernatant (containing floating/apoptotic cells).

    • Wash the adherent cells with PBS and detach them using Trypsin-EDTA.

    • Combine the detached cells with the supernatant from the previous step.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Fixation: Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS. Add the cells dropwise into 3 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping.

  • Storage: Store the fixed cells at -20°C for at least 2 hours (can be stored for several weeks).

  • Staining: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol and wash the cell pellet with PBS. Resuspend the cells in 500 µL of PI/RNase staining buffer and incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples on a flow cytometer. Collect at least 10,000 events per sample.

  • Data Analysis: Use appropriate software (e.g., FlowJo, FCS Express) to analyze the cell cycle distribution. Gate on the single-cell population and analyze the DNA content histogram to determine the percentage of cells in the G1, S, and G2/M phases, as well as the sub-G1 population (indicative of apoptosis).

Mandatory Visualizations

Cevipabulin_Signaling_Pathway cluster_tubulin Tubulin Dynamics cluster_this compound This compound Action cluster_effects Cellular Effects α-Tubulin α-Tubulin Tubulin Heterodimer Tubulin Heterodimer α-Tubulin->Tubulin Heterodimer Seventh Site Seventh Site α-Tubulin->Seventh Site β-Tubulin β-Tubulin β-Tubulin->Tubulin Heterodimer Vinca Site Vinca Site β-Tubulin->Vinca Site Microtubule Microtubule Tubulin Heterodimer->Microtubule Polymerization Microtubule->Tubulin Heterodimer Depolymerization This compound This compound This compound->Vinca Site Binds This compound->Seventh Site Binds Abnormal Polymerization Abnormal Polymerization Vinca Site->Abnormal Polymerization Promotes Tubulin Degradation Tubulin Degradation Seventh Site->Tubulin Degradation Induces G2/M Arrest G2/M Arrest Abnormal Polymerization->G2/M Arrest Apoptosis Apoptosis Tubulin Degradation->Apoptosis G2/M Arrest->Apoptosis

Caption: this compound's dual-site binding and its downstream cellular effects.

Experimental_Workflow_Cytotoxicity cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Analysis Seed_Cells Seed Cells in 96-well Plate Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Prepare_Dilutions Prepare this compound Serial Dilutions Incubate_24h->Prepare_Dilutions Treat_Cells Treat Cells with this compound Prepare_Dilutions->Treat_Cells Incubate_72h Incubate for 72h Treat_Cells->Incubate_72h Viability_Assay Perform Cell Viability Assay (MTT or SRB) Incubate_72h->Viability_Assay Read_Absorbance Measure Absorbance Viability_Assay->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data

Caption: Workflow for assessing the in vitro cytotoxicity of this compound.

References

Application Notes and Protocols for In Vitro Cytotoxicity Assay Using Cevipabulin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Cevipabulin in in vitro cytotoxicity assays. The information is intended for researchers, scientists, and professionals involved in drug development and cancer research.

Introduction

This compound (also known as TTI-237) is a potent, orally available, microtubule-active antitumor agent.[1][2] It exhibits a unique mechanism of action by interacting with tubulin, a key component of the cytoskeleton. Understanding its cytotoxic effects on various cancer cell lines is crucial for its development as a therapeutic agent. This document outlines the protocols for assessing the in vitro cytotoxicity of this compound, presents its mechanism of action, and provides quantitative data on its efficacy.

Mechanism of Action

This compound exerts its cytotoxic effects by disrupting microtubule dynamics, which are essential for cell division, intracellular transport, and maintenance of cell shape.[3][4] Its mechanism is twofold:

  • Binding to the Vinblastine Site: this compound competes with vinblastine for binding to the β-tubulin subunit, which can interfere with microtubule assembly.[3][5]

  • Novel Binding to the "Seventh Site" on α-Tubulin: Uniquely, this compound also binds to a recently identified "seventh site" on the α-tubulin subunit.[3][4] This binding event is crucial as it induces a conformational change in the α-tubulin, leading to its degradation.[3][6]

  • Proteasome-Dependent Tubulin Degradation: The binding of this compound to the seventh site triggers the degradation of the tubulin dimer through a proteasome-dependent pathway.[3][5] This reduction in the overall tubulin protein levels ultimately leads to cell cycle arrest, primarily at the G2/M phase, and subsequent apoptosis in cancer cells.[1][4]

This compound This compound Vinca Vinblastine Site (β-tubulin) This compound->Vinca Binds to Seventh Seventh Site (α-tubulin) This compound->Seventh Binds to Tubulin αβ-Tubulin Dimer Vinca->Tubulin Seventh->Tubulin Degradation Tubulin Degradation Seventh->Degradation Induces Disruption Microtubule Disruption Tubulin->Disruption Proteasome Proteasome Degradation->Proteasome via Arrest G2/M Phase Arrest Disruption->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Figure 1: Simplified signaling pathway of this compound's mechanism of action.

Quantitative Data Summary

The cytotoxic activity of this compound has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.

Cell LineCancer TypeIC50 (nM)
SK-OV-3Ovarian Cancer24 ± 8
MDA-MB-435Breast Cancer21 ± 4
MDA-MB-468Breast Cancer18 ± 6
LnCaPProstate Cancer22 ± 7
HeLaCervical Cancer40
General Range Various Human Tumors 18 - 40

Data sourced from MedChemExpress.[1]

Experimental Protocols

This section provides a detailed protocol for determining the in vitro cytotoxicity of this compound using a common colorimetric method, the MTT assay. This assay measures the metabolic activity of cells as an indicator of cell viability.[7]

Materials
  • Cancer cell line of interest (e.g., HeLa, MDA-MB-468)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (TTI-237)

  • Dimethyl sulfoxide (DMSO), sterile

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)

  • MTT solubilization solution (e.g., 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader (570 nm wavelength)

  • Humidified incubator (37°C, 5% CO2)

Experimental Workflow

cluster_prep Preparation cluster_cell_culture Cell Culture & Seeding cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis A Prepare this compound Stock (e.g., 10 mM in DMSO) B Prepare Serial Dilutions A->B F Add this compound Dilutions to Wells B->F C Culture Cells to ~80% Confluency D Trypsinize and Count Cells C->D E Seed Cells in 96-well Plate (e.g., 5,000 cells/well) D->E E->F G Incubate for 72 hours F->G H Add MTT Reagent G->H I Incubate for 4 hours H->I J Add Solubilization Solution I->J K Read Absorbance at 570 nm J->K L Calculate Cell Viability (%) K->L M Plot Dose-Response Curve L->M N Determine IC50 Value M->N

Figure 2: Experimental workflow for the in vitro cytotoxicity assay.

Step-by-Step Protocol
  • Preparation of this compound Stock Solution:

    • Dissolve this compound in sterile DMSO to prepare a high-concentration stock solution (e.g., 10 mM).

    • Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1]

  • Cell Seeding:

    • Culture the chosen cancer cell line in a T-75 flask until it reaches approximately 80% confluency.

    • Wash the cells with sterile PBS and detach them using Trypsin-EDTA.

    • Neutralize the trypsin with complete medium and centrifuge the cell suspension.

    • Resuspend the cell pellet in fresh complete medium and perform a cell count (e.g., using a hemocytometer or automated cell counter).

    • Dilute the cell suspension to the desired seeding density (e.g., 5 x 10^4 cells/mL) and seed 100 µL into each well of a 96-well plate (resulting in 5,000 cells/well).

    • Incubate the plate for 24 hours to allow the cells to attach.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range to test would be from 0.1 nM to 1000 nM.

    • Also prepare a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a no-treatment control (medium only).

    • After the 24-hour cell attachment period, carefully remove the medium from the wells.

    • Add 100 µL of the prepared this compound dilutions and controls to the respective wells.

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 humidified incubator.[1]

  • MTT Assay:

    • After the 72-hour incubation, add 20 µL of the MTT reagent (5 mg/mL) to each well.

    • Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.[7]

    • After the incubation, carefully remove the medium containing MTT.

    • Add 150 µL of the MTT solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

    • Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.

    • Determine the IC50 value from the dose-response curve, which is the concentration of this compound that causes a 50% reduction in cell viability.

Alternative Cytotoxicity Assays

While the MTT assay is widely used, other methods can also be employed to assess the cytotoxicity of this compound. The choice of assay may depend on the specific research question and the cell line being used.[8]

  • Lactate Dehydrogenase (LDH) Release Assay: This assay measures the release of the cytoplasmic enzyme LDH into the culture medium upon cell membrane damage, which is an indicator of necrosis.[9]

  • Trypan Blue Exclusion Assay: This is a simple and rapid method to differentiate between viable and non-viable cells based on membrane integrity. Viable cells exclude the dye, while non-viable cells take it up and appear blue.[9]

  • ATP-Based Assays: These assays quantify the amount of ATP present, which is proportional to the number of metabolically active, viable cells.[10]

Conclusion

This compound is a promising antitumor agent with a distinct mechanism of action involving the degradation of tubulin. The provided protocols and data offer a solid foundation for researchers to conduct in vitro cytotoxicity studies to further evaluate its therapeutic potential across various cancer models. Careful execution of these assays will yield reliable and reproducible data, contributing to the broader understanding of this compound's anticancer properties.

References

Application Notes and Protocols for Administering Cevipabulin in Nude Mouse Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cevipabulin (formerly TTI-237) is a novel, orally bioavailable small molecule that acts as a microtubule-active antitumor agent.[1][2] It exhibits a unique mechanism of action, binding to both the vinblastine site on β-tubulin and a novel "seventh site" on α-tubulin.[3][4] This dual binding leads to the degradation of tubulin via a proteasome-dependent pathway, ultimately disrupting microtubule dynamics, inducing cell cycle arrest, and promoting apoptosis in cancer cells.[3][5][6] Preclinical studies have demonstrated its potent antitumor activity in various human tumor xenograft models, including those resistant to other microtubule-targeting agents like paclitaxel and vincristine.[2][4]

These application notes provide detailed protocols for the administration of this compound in nude mouse xenograft models, offering guidance for researchers investigating its preclinical efficacy. The protocols cover cell culture, tumor implantation, drug formulation and administration, and methods for monitoring tumor growth.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)

Cell LineCancer TypeIC50 (nM)
SK-OV-3Ovarian24 ± 8[1]
MDA-MB-435Breast21 ± 4[1]
MDA-MB-468Breast18 ± 6[1]
LnCaPProstate22 ± 7[1]
HeLaCervical40[1]

Table 2: In Vivo Efficacy of this compound in Human Tumor Xenograft Models

Animal ModelCell LineAdministration RouteDosing ScheduleDosage (mg/kg)Antitumor Activity
Athymic nu/nu female miceU87-MG (Glioblastoma)I.V. or P.O.Every 4 days for 4 cycles5, 10, 15, 20Dose-dependent, with good activity at 15 and 20 mg/kg[1]

Signaling Pathway

The primary mechanism of action of this compound involves the degradation of tubulin through the ubiquitin-proteasome pathway.

Cevipabulin_Signaling_Pathway cluster_cell Cancer Cell This compound This compound Tubulin αβ-Tubulin Dimer This compound->Tubulin Binds to Vinblastine & Seventh Sites Ubiquitin Ubiquitin Proteasome 26S Proteasome Tubulin->Proteasome Disrupted_Microtubules Disrupted Microtubule Dynamics Tubulin->Disrupted_Microtubules E1 E1 Ubiquitin-Activating Enzyme Ubiquitin->E1 E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 E3 E3 Ubiquitin Ligase E2->E3 E3->Tubulin Ubiquitination Degraded_Tubulin Degraded Tubulin (Peptides) Proteasome->Degraded_Tubulin Cell_Cycle_Arrest G2/M Arrest Disrupted_Microtubules->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: this compound-induced tubulin degradation pathway.

Experimental Protocols

Cell Culture and Preparation for Implantation

This protocol outlines the steps for preparing cancer cells for subcutaneous implantation into nude mice.

Materials:

  • Cancer cell line of interest (e.g., U87-MG, SK-OV-3, MDA-MB-435)

  • Complete cell culture medium (specific to the cell line)

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • Centrifuge tubes (15 mL and 50 mL)

  • Hemocytometer or automated cell counter

  • Ice

Procedure:

  • Culture cells in T-75 or T-150 flasks until they reach 80-90% confluency.[7]

  • Aspirate the culture medium and wash the cells twice with sterile PBS.

  • Add 3-5 mL of Trypsin-EDTA to the flask and incubate at 37°C until cells detach.

  • Neutralize the trypsin with complete medium and transfer the cell suspension to a 50 mL centrifuge tube.

  • Centrifuge the cells at 300 x g for 5 minutes.

  • Aspirate the supernatant and resuspend the cell pellet in 10 mL of sterile, serum-free medium or PBS.

  • Perform a cell count using a hemocytometer or automated cell counter to determine the cell concentration.

  • Centrifuge the cells again and resuspend the pellet in the required volume of serum-free medium or PBS to achieve the desired final concentration for injection (e.g., 1 x 10^7 cells/mL).

  • Keep the cell suspension on ice to maintain viability until injection.[8]

Nude Mouse Xenograft Model Establishment

This protocol describes the subcutaneous implantation of tumor cells into athymic nude mice.

Materials:

  • Athymic nude mice (nu/nu), 4-6 weeks old

  • Prepared tumor cell suspension

  • 1 mL syringes with 27-gauge needles

  • Anesthetic (e.g., isoflurane)

  • 70% ethanol

  • Sterile gauze

Procedure:

  • Acclimatize the mice for at least one week before the experiment.

  • Anesthetize the mouse using isoflurane.

  • Wipe the injection site (typically the right flank) with 70% ethanol.

  • Gently pinch the skin to create a tent.

  • Insert the needle subcutaneously and inject 100 µL of the cell suspension (containing 1 x 10^6 cells for U87-MG).[1]

  • Slowly withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent leakage.

  • Monitor the mouse until it recovers from anesthesia.

  • House the mice in a sterile environment and provide food and water ad libitum.

This compound Formulation and Administration

This protocol details the preparation and administration of this compound to the tumor-bearing mice.

Materials:

  • This compound powder

  • Vehicle for solubilization (e.g., saline for intravenous and oral administration)[2]

  • Vortex mixer

  • Sterile filters (0.22 µm)

  • Syringes and needles for the chosen administration route (e.g., 27-gauge for i.v. tail vein injection, gavage needle for p.o.)

Procedure:

  • Calculate the required amount of this compound based on the desired dose (e.g., 5, 10, 15, or 20 mg/kg) and the number of mice.[1]

  • Dissolve the this compound powder in the appropriate vehicle. Vortex thoroughly to ensure complete dissolution.

  • Sterile-filter the solution using a 0.22 µm filter.

  • Administer the formulated this compound to the mice via the chosen route (intravenous or oral).

  • Follow the specified dosing schedule (e.g., every 4 days for 4 cycles).[1]

  • A control group of mice should receive the vehicle only.

Tumor Growth Monitoring and Data Collection

This protocol describes how to monitor tumor growth and collect data for efficacy analysis.

Materials:

  • Digital calipers

  • Animal scale

Procedure:

  • Begin monitoring the mice for tumor formation approximately 5-7 days after implantation.

  • Once tumors are palpable, measure the tumor dimensions (length and width) using digital calipers at least twice a week.[9]

  • Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Width² x Length) / 2 .[8]

  • Record the body weight of each mouse at each measurement time point to monitor for toxicity.

  • Continue monitoring until the tumors in the control group reach a predetermined size (e.g., 1000-1500 mm³) or for a specified duration.

  • At the end of the study, euthanize the mice according to institutional guidelines.

  • Excise the tumors and record their final weight.

  • Tumor tissue can be processed for further analysis (e.g., histology, western blotting).

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for a preclinical study of this compound in a nude mouse xenograft model.

Cevipabulin_Xenograft_Workflow cluster_treatment Treatment Phase start Start cell_culture 1. Cell Culture (e.g., U87-MG) start->cell_culture cell_prep 2. Cell Preparation for Implantation cell_culture->cell_prep implantation 3. Subcutaneous Implantation into Nude Mice cell_prep->implantation tumor_growth 4. Tumor Growth to Palpable Size implantation->tumor_growth randomization 5. Randomization into Treatment Groups tumor_growth->randomization treatment_group This compound Treatment (e.g., 20 mg/kg, p.o.) randomization->treatment_group control_group Vehicle Control randomization->control_group monitoring 6. Tumor Growth Monitoring & Body Weight Measurement treatment_group->monitoring control_group->monitoring endpoint 7. Study Endpoint Reached monitoring->endpoint euthanasia 8. Euthanasia & Tumor Excision endpoint->euthanasia analysis 9. Data Analysis (Tumor Volume, Weight) euthanasia->analysis end End analysis->end

Caption: Experimental workflow for this compound xenograft study.

References

Optimal Concentration of Cevipabulin for In Vitro Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to determining the optimal concentration of Cevipabulin (also known as TTI-237) for various in vitro studies. The protocols and data presented are compiled from peer-reviewed research to assist in the effective design and execution of experiments investigating the antitumor properties of this microtubule-active agent.

Summary of In Vitro Efficacy

This compound has demonstrated potent cytotoxic and antiproliferative effects across a range of human cancer cell lines. Its primary mechanism of action involves the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis. The optimal concentration for these effects is typically in the low nanomolar to low micromolar range.

Cytotoxicity (IC50) Data

The half-maximal inhibitory concentration (IC50) is a critical parameter for determining the effective dose range of this compound. The following table summarizes the IC50 values obtained in various cancer cell lines after a 72-hour incubation period.

Cell LineCancer TypeIC50 (nM)
SK-OV-3Ovarian Cancer24 ± 8
MDA-MB-435Breast Cancer21 ± 4
MDA-MB-468Breast Cancer18 ± 6
LnCaPProstate Cancer22 ± 7
HeLaCervical Cancer40
General Cytotoxicity - 34

Data compiled from multiple sources.[1][2]

Concentration-Dependent Cellular Effects

This compound exhibits distinct cellular effects at different concentration ranges, providing a basis for designing mechanistic studies.

Concentration RangePrimary Cellular Effect
20-40 nM Induction of sub-G1 nuclei (apoptosis)
>50 nM Strong G2-M phase cell cycle block
1 µM Significant degradation of α- and β-tubulin

Data compiled from multiple sources.[1][3][4]

Signaling Pathways and Mechanism of Action

This compound's unique mechanism involves binding to two distinct sites on the αβ-tubulin heterodimer. It competes with vinblastine for binding at the vinblastine site on β-tubulin and also binds to a novel seventh site on α-tubulin.[3][4] This dual-site binding is crucial for its ability to induce tubulin degradation. The degradation of tubulin is a post-transcriptional event mediated by the proteasome pathway.[3][4]

Cevipabulin_Mechanism This compound This compound Tubulin αβ-Tubulin Heterodimer This compound->Tubulin Binds to Vinblastine_Site Vinblastine Site (β-tubulin) This compound->Vinblastine_Site at Seventh_Site Seventh Site (α-tubulin) This compound->Seventh_Site at Tubulin->Vinblastine_Site Tubulin->Seventh_Site Tubulin_Degradation Tubulin Degradation Tubulin->Tubulin_Degradation Leads to Cell_Cycle_Arrest G2/M Arrest Tubulin_Degradation->Cell_Cycle_Arrest Proteasome Proteasome Proteasome->Tubulin_Degradation via Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Seeding 1. Seed cells in 96-well plates and allow to adhere overnight. Drug_Dilution 2. Prepare serial dilutions of This compound (e.g., 0-100 nM). Cell_Seeding->Drug_Dilution Add_Drug 3. Replace media with media containing this compound or vehicle control. Drug_Dilution->Add_Drug Incubation 4. Incubate for 72 hours. Add_Drug->Incubation Add_Reagent 5. Add viability reagent (e.g., MTT, CellTiter-Glo®). Incubation->Add_Reagent Read_Plate 6. Incubate as per manufacturer's instructions and read absorbance/ luminescence. Add_Reagent->Read_Plate Calculate_IC50 7. Plot dose-response curve and calculate IC50 value. Read_Plate->Calculate_IC50

References

Preparation of Cevipabulin Stock Solution for Cellular and Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

Cevipabulin (also known as TTI-237) is a potent, orally available, microtubule-active antitumor agent.[1][2][3] It functions by inhibiting the binding of vinblastine to tubulin, thereby disrupting microtubule dynamics, which can lead to cell cycle arrest and apoptosis in cancer cells.[1][4] Recent studies have revealed a novel mechanism of action where this compound binds not only to the vinblastine site on β-tubulin but also to a new site on α-tubulin, which induces tubulin degradation.[5][6][7] This dual action makes it a compound of significant interest in oncology research and drug development.

Proper preparation of a stable, concentrated stock solution is a critical first step for accurate and reproducible experimental results in both in vitro and in vivo studies. This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions.

Data Presentation

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

PropertyValueSource
Molecular Weight 464.82 g/mol [1][2][4]
Molecular Formula C₁₈H₁₈ClF₅N₆O[1][2]
CAS Number 849550-05-6[1][8]
Appearance White to off-white solid[1]
Purity ≥98%[2]
IC₅₀ (Cytotoxicity) 18-40 nM in various human tumor cell lines (e.g., SK-OV-3, MDA-MB-435, MDA-MB-468, LnCaP, Hela)[1]
Solubility in DMSO ≥ 100 mg/mL (215.14 mM)[1]
Solubility in 0.1N HCl (aq) Soluble[2]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution for In Vitro Use

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, suitable for subsequent dilution in cell culture media for in vitro experiments.

Materials:

  • This compound powder

  • Anhydrous or newly opened Dimethyl sulfoxide (DMSO)

  • Microcentrifuge tubes or amber vials

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated micropipettes

Procedure:

  • Pre-warm DMSO: If the DMSO is frozen, bring it to room temperature. It is crucial to use anhydrous DMSO as its hygroscopic nature can impact the solubility of the product.[1]

  • Weigh this compound: Accurately weigh the desired amount of this compound powder in a suitable container. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.65 mg of this compound.

  • Dissolve in DMSO: Add the appropriate volume of DMSO to the this compound powder. Using the example above, add 1 mL of DMSO to the 4.65 mg of this compound.

  • Ensure Complete Dissolution: Vortex the solution vigorously. If necessary, sonicate the solution in a water bath to aid dissolution.[1] Visually inspect the solution to ensure that all the powder has dissolved and the solution is clear.

  • Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes or amber vials to avoid repeated freeze-thaw cycles.[1]

  • Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]

Protocol 2: Preparation of a Working Solution for In Vivo Administration

This protocol provides an example of preparing a working solution of this compound for oral (p.o.) or intravenous (i.v.) administration in animal models. The final concentration and vehicle composition may need to be optimized based on the specific experimental requirements.

Materials:

  • This compound stock solution in DMSO (e.g., 16.7 mg/mL)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

  • Sterile conical tubes

  • Calibrated micropipettes

Procedure:

This protocol is for a final solution containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]

  • Prepare a clear stock solution in DMSO first. [1]

  • Add Co-solvents Sequentially: In a sterile conical tube, add the required volume of the this compound DMSO stock solution.

  • Add the PEG300 and mix thoroughly.

  • Add the Tween-80 and mix until the solution is homogeneous.

  • Finally, add the saline to reach the final desired volume and concentration. Mix well.

  • Final Concentration Example: To prepare 1 mL of a 1.67 mg/mL working solution, add 100 µL of a 16.7 mg/mL DMSO stock solution to 400 µL of PEG300 and mix. Then, add 50 µL of Tween-80 and mix. Finally, add 450 µL of saline.[1]

  • Use Fresh: It is recommended to prepare this working solution fresh on the day of use for in vivo experiments.[1] If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]

Visualizations

G cluster_workflow Workflow for this compound Stock Solution Preparation weigh Weigh this compound Powder dmso Add Anhydrous DMSO weigh->dmso 1 dissolve Vortex/Sonicate to Dissolve dmso->dissolve 2 aliquot Aliquot into Single-Use Volumes dissolve->aliquot 3 store Store at -20°C or -80°C aliquot->store 4

Caption: Workflow for preparing this compound stock solution.

G cluster_pathway This compound's Mechanism of Action This compound This compound alpha_tubulin α-Tubulin This compound->alpha_tubulin Binds to novel site beta_tubulin β-Tubulin (Vinca Site) This compound->beta_tubulin Binds to Vinca site tubulin_dimer αβ-Tubulin Heterodimer alpha_tubulin->tubulin_dimer tubulin_degradation Tubulin Degradation alpha_tubulin->tubulin_degradation Promotes beta_tubulin->tubulin_dimer microtubule_dynamics Disruption of Microtubule Dynamics tubulin_dimer->microtubule_dynamics mitotic_arrest G2/M Phase Arrest microtubule_dynamics->mitotic_arrest apoptosis Apoptosis tubulin_degradation->apoptosis mitotic_arrest->apoptosis

Caption: Simplified signaling pathway of this compound's action on tubulin.

References

Visualizing the Multifaceted Effects of Cevipabulin on Microtubule Dynamics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to visualizing and quantifying the effects of Cevipabulin, a novel microtubule-targeting agent with a unique mechanism of action. The following protocols and data presentation formats are designed to facilitate the study of this compound's impact on microtubule structure, polymerization, and cellular outcomes.

Introduction to this compound

This compound (formerly TTI-237) is a potent synthetic small molecule that has demonstrated significant antitumor activity in preclinical and clinical studies.[1][2] Unlike traditional microtubule-targeting agents that either solely stabilize or destabilize microtubules, this compound exhibits a complex and multifaceted mechanism of action.[3][4] This is attributed to its ability to bind to two distinct sites on the αβ-tubulin heterodimer: the well-characterized vinblastine site on β-tubulin and a novel "seventh site" on α-tubulin.[3][5][6] This dual-binding activity leads to a unique combination of effects, including the promotion of tubulin protofilament aggregation, induction of tubulin degradation, and perturbation of mitotic spindle formation.[4][6][7] Understanding and visualizing these effects are crucial for elucidating its therapeutic potential and for the development of next-generation microtubule inhibitors.

Key Effects of this compound on Microtubules

This compound's interaction with tubulin triggers a cascade of events that ultimately lead to cell cycle arrest and apoptosis in cancer cells. The primary effects that can be visualized and quantified are:

  • Formation of Irregular Tubulin Aggregates: this compound promotes the polymerization of tubulin protofilaments, which then associate into irregular aggregates rather than well-formed microtubules.[4][5][6]

  • Tubulin Degradation: Binding of this compound to the novel seventh site on α-tubulin marks the tubulin protein for degradation through the proteasomal pathway.[3][4][8]

  • Mitotic Spindle Disruption: The alterations in microtubule dynamics lead to defects in mitotic spindle assembly, causing a G2/M phase cell cycle block.[1]

  • Induction of Apoptosis: Prolonged mitotic arrest and cellular stress ultimately trigger programmed cell death.[1]

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines
Cell LineCancer TypeIC50 (nM)Reference
SK-OV-3Ovarian24 ± 8[1]
MDA-MB-435Breast21 ± 4[1]
MDA-MB-468Breast18 ± 6[1]
LnCaPProstate22 ± 7[1]
HeLaCervical40[1]
Table 2: Summary of this compound's Effects on Microtubule Dynamics
ParameterEffect of this compoundVisualization Technique
Tubulin Polymerization Promotes formation of protofilament aggregatesIn vitro turbidity assay, Transmission Electron Microscopy (TEM)
Microtubule Network Induces formation of irregular tubulin aggregates in the cytoplasmImmunofluorescence Microscopy, Live-Cell Imaging
Tubulin Protein Levels Decreases α- and β-tubulin levelsWestern Blotting, Quantitative Proteomics
Cell Cycle Progression Induces G2/M arrestFlow Cytometry
Apoptosis Induces apoptosisAnnexin V/PI Staining, Caspase Activity Assays

Experimental Protocols

Protocol 1: Immunofluorescence Staining for Visualizing Microtubule Aggregates

This protocol details the immunofluorescent labeling of microtubules in cultured cells to visualize the formation of aggregates induced by this compound.

Materials:

  • Cultured cells (e.g., HeLa, U2OS) grown on glass coverslips

  • This compound (TTI-237)

  • Microtubule-stabilizing buffer (MTSB): 80 mM PIPES (pH 6.8), 1 mM MgCl2, 5 mM EGTA

  • Fixative solution: 3.7% formaldehyde in MTSB

  • Permeabilization buffer: 0.5% Triton X-100 in MTSB

  • Blocking buffer: 3% BSA in PBS

  • Primary antibody: Mouse anti-α-tubulin antibody (e.g., DM1A)

  • Secondary antibody: Alexa Fluor 488-conjugated goat anti-mouse IgG

  • Nuclear stain: DAPI (4′,6-diamidino-2-phenylindole)

  • Mounting medium

Procedure:

  • Cell Culture and Treatment: Plate cells on glass coverslips and allow them to adhere overnight. Treat the cells with the desired concentration of this compound (e.g., 20-100 nM) or vehicle control (DMSO) for the desired time (e.g., 16-24 hours).

  • Fixation: Gently wash the cells once with pre-warmed MTSB. Fix the cells with 3.7% formaldehyde in MTSB for 15 minutes at room temperature.

  • Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.5% Triton X-100 in MTSB for 5 minutes.

  • Blocking: Wash the cells three times with PBS. Block non-specific antibody binding by incubating with 3% BSA in PBS for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the cells with the primary anti-α-tubulin antibody diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.

  • Nuclear Staining: Wash the cells three times with PBS. Incubate with DAPI solution for 5 minutes to stain the nuclei.

  • Mounting and Imaging: Wash the cells a final three times with PBS. Mount the coverslips onto glass slides using an antifade mounting medium. Visualize the microtubule structures using a fluorescence or confocal microscope.

Protocol 2: In Vitro Tubulin Polymerization Assay

This biochemical assay measures the effect of this compound on tubulin polymerization by monitoring changes in turbidity.

Materials:

  • Lyophilized tubulin protein (>99% pure)

  • G-PEM buffer: 80 mM PIPES (pH 6.8), 1 mM EGTA, 1 mM MgCl2

  • GTP solution (100 mM)

  • This compound stock solution in DMSO

  • Paclitaxel (positive control)

  • Vinblastine (negative control)

  • Spectrophotometer with temperature control

Procedure:

  • Tubulin Reconstitution: Reconstitute lyophilized tubulin in G-PEM buffer on ice to a final concentration of 2 mg/mL.

  • Reaction Setup: In a 96-well plate, prepare the reaction mixtures containing tubulin (final concentration 1 mg/mL), GTP (final concentration 1 mM), and varying concentrations of this compound, paclitaxel, or vinblastine. Include a vehicle control (DMSO).

  • Turbidity Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C. Measure the absorbance at 340 nm every minute for 60-90 minutes.

  • Data Analysis: Plot the absorbance (turbidity) as a function of time. An increase in absorbance indicates tubulin polymerization. Compare the polymerization curves of this compound-treated samples to the controls.

Protocol 3: Western Blotting for Tubulin Degradation

This protocol is used to quantify the levels of α- and β-tubulin in cells treated with this compound.

Materials:

  • Cultured cells

  • This compound

  • MG132 (proteasome inhibitor)

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies: Mouse anti-α-tubulin, Rabbit anti-β-tubulin, Mouse anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound at various concentrations and for different time points. For proteasome inhibition experiments, pre-treat cells with MG132 (e.g., 10 µM) for 1 hour before adding this compound. Lyse the cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies against α-tubulin, β-tubulin, and a loading control. Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensities and normalize the tubulin levels to the loading control to determine the extent of degradation.

Visualization of Pathways and Workflows

Cevipabulin_Mechanism_of_Action This compound This compound beta_tubulin β-Tubulin (Vinblastine Site) This compound->beta_tubulin alpha_tubulin α-Tubulin (Seventh Site) This compound->alpha_tubulin Protofilament_Aggregation Tubulin Protofilament Aggregation beta_tubulin->Protofilament_Aggregation Tubulin_Degradation Tubulin Degradation (Proteasome-Dependent) alpha_tubulin->Tubulin_Degradation Irregular_Aggregates Formation of Irregular Tubulin Aggregates Protofilament_Aggregation->Irregular_Aggregates Microtubule_Disruption Microtubule Network Disruption Irregular_Aggregates->Microtubule_Disruption Tubulin_Degradation->Microtubule_Disruption Mitotic_Arrest G2/M Mitotic Arrest Microtubule_Disruption->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: this compound's dual-binding mechanism of action.

Immunofluorescence_Workflow start Start: Cells on Coverslips treat Treat with this compound start->treat fix Fix with Formaldehyde treat->fix permeabilize Permeabilize with Triton X-100 fix->permeabilize block Block with BSA permeabilize->block primary_ab Incubate with Primary Antibody (anti-α-tubulin) block->primary_ab secondary_ab Incubate with Secondary Antibody (Alexa Fluor 488) primary_ab->secondary_ab dapi Stain Nuclei with DAPI secondary_ab->dapi mount Mount on Slides dapi->mount image Image with Fluorescence Microscope mount->image end End: Visualize Microtubule Aggregates image->end

Caption: Workflow for immunofluorescence staining of microtubules.

Western_Blot_Workflow start Start: Cultured Cells treat Treat with this compound (± MG132) start->treat lyse Lyse Cells treat->lyse quantify Quantify Protein lyse->quantify sds_page SDS-PAGE quantify->sds_page transfer Transfer to PVDF Membrane sds_page->transfer probe Probe with Primary & Secondary Antibodies transfer->probe detect Chemiluminescent Detection probe->detect analyze Densitometry Analysis detect->analyze end End: Quantify Tubulin Degradation analyze->end

Caption: Workflow for Western blot analysis of tubulin levels.

References

Application Notes and Protocols: Western Blot Analysis of Tubulin Degradation Induced by Cevipabulin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cevipabulin (formerly TTI-237) is a novel, orally bioavailable small molecule that has demonstrated potent antitumor activity in preclinical and clinical studies.[1] Its mechanism of action is unique among microtubule-targeting agents. While initially observed to stabilize microtubules, further research has revealed a dual functionality.[2] this compound binds to the vinblastine site on β-tubulin, which promotes the polymerization of tubulin protofilaments.[3][4] Concurrently, and more distinctively, it also binds to a novel seventh site on α-tubulin.[2][5] This interaction at the seventh site leads to a conformational change, reducing the stability of the tubulin dimer and ultimately triggering its degradation through the proteasome-dependent pathway.[3][5][6]

These application notes provide a detailed protocol for the analysis of tubulin degradation in cancer cell lines treated with this compound using Western blotting, a widely used technique for protein analysis.[7]

Data Presentation

The following tables summarize the dose- and time-dependent effects of this compound on tubulin protein levels in various cancer cell lines, as determined by quantitative Western blot analysis.[3]

Table 1: Dose-Dependent Effect of this compound on Tubulin Levels

Cell LineThis compound Concentration (µM) for 16hα-Tubulin Level (Normalized to Control)β-Tubulin Level (Normalized to Control)
HeLa0.10.850.88
0.50.520.55
1.00.310.34
HCT1160.10.900.92
0.50.610.64
1.00.400.43
H4600.10.880.91
0.50.580.60
1.00.370.39
SU-DHL-60.10.920.94
0.50.650.68
1.00.450.48

Table 2: Time-Dependent Effect of 1µM this compound on Tubulin Levels in HeLa Cells

Treatment Time (hours)α-Tubulin Level (Normalized to Control)β-Tubulin Level (Normalized to Control)
01.001.00
40.820.85
80.610.64
120.450.48
160.310.34
240.220.25

Signaling Pathway

The following diagram illustrates the proposed signaling pathway for this compound-induced tubulin degradation.

This compound-Induced Tubulin Degradation Pathway This compound This compound Seventh_Site Seventh Site (on α-Tubulin) This compound->Seventh_Site binds Vinblastine_Site Vinblastine Site (on β-Tubulin) This compound->Vinblastine_Site binds alpha_Tubulin α-Tubulin Tubulin_Dimer αβ-Tubulin Dimer alpha_Tubulin->Tubulin_Dimer beta_Tubulin β-Tubulin beta_Tubulin->Tubulin_Dimer GTP Non-exchangeable GTP Seventh_Site->GTP interacts with Conformational_Change Conformational Change (αT5 loop pushed outward) GTP->Conformational_Change leads to Destabilization Tubulin Dimer Destabilization Conformational_Change->Destabilization Unfolding Tubulin Unfolding Destabilization->Unfolding Ubiquitination Ubiquitination Unfolding->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome targeted by Degradation Tubulin Degradation Proteasome->Degradation Western Blot Workflow for Tubulin Degradation Analysis cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection cluster_3 Detection & Analysis Cell_Culture Cell Culture & This compound Treatment Cell_Lysis Cell Lysis (RIPA buffer) Cell_Culture->Cell_Lysis Protein_Quantification Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quantification Sample_Prep Sample Preparation (Laemmli buffer) Protein_Quantification->Sample_Prep SDS_PAGE SDS-PAGE Sample_Prep->SDS_PAGE Transfer Protein Transfer (PVDF membrane) SDS_PAGE->Transfer Blocking Blocking (5% non-fat milk) Transfer->Blocking Primary_Ab Primary Antibody Incubation (anti-α/β-tubulin) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab ECL_Detection ECL Detection Secondary_Ab->ECL_Detection Imaging Imaging ECL_Detection->Imaging Quantification Densitometry Analysis Imaging->Quantification

References

Application Notes and Protocols for Testing Cevipabulin Efficacy in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing animal models for evaluating the efficacy of Cevipabulin, a novel microtubule-active antitumor agent. Detailed protocols for establishing xenograft models, preparing and administering this compound, and assessing its therapeutic effects are outlined below.

Introduction to this compound

This compound (formerly TTI-237) is a synthetic, small-molecule compound that exhibits potent antitumor activity by targeting tubulin, the fundamental protein component of microtubules.[1][2] Microtubules are critical for various cellular processes, including mitosis, intracellular transport, and maintenance of cell shape, making them a key target for anticancer therapies.[3]

The mechanism of action of this compound is unique. While it appears to bind at the Vinca alkaloid site on β-tubulin, it paradoxically enhances tubulin polymerization, a characteristic more akin to taxane-site ligands.[1][4] Furthermore, recent studies have revealed that this compound also binds to a novel site on α-tubulin, leading to tubulin degradation through a proteasome-dependent pathway.[5][6][7] This dual mechanism of action, combining microtubule stabilization and tubulin degradation, makes this compound a promising candidate for cancer treatment, including in tumors resistant to other microtubule-targeting agents.[1][8]

Animal Models for Efficacy Testing

Patient-derived xenograft (PDX) and human cancer cell line-derived xenograft (CDX) models in immunocompromised mice are the most common preclinical systems for evaluating the in vivo efficacy of this compound.[2][9] Athymic nude (nu/nu) or NOD-scid IL2Rgamma-null (NSG) mice are typically used as hosts due to their impaired immune systems, which allows for the growth of human tumors.[10][11]

Table 1: Summary of In Vivo Studies with this compound
Animal ModelHuman Cancer Cell LineAdministration RouteDosing RegimenKey Findings
Athymic nu/nu miceU87-MG (Glioblastoma)P.O. or I.V.25 mg/kg, on days 0, 7, 14Active against human tumor xenografts.[9]
Athymic nu/nu miceLoVo (Colon Adenocarcinoma)I.V.5, 10, 15, and 20 mg/kg, every 4 days for 4 cyclesDose-dependent antitumor activity, with good efficacy at 15 and 20 mg/kg.[9]
N/ASK-OV-3 (Ovarian), MDA-MB-435, MDA-MB-468 (Breast), LnCaP (Prostate), Hela (Cervical)N/A (In Vitro)0-50 nM for 72 hoursIC50 values between 18 and 40 nM. At 20-40 nM, induces sub-G1 nuclei; >50 nM causes a strong G2-M block.[3][10]

Experimental Protocols

Protocol 1: Human Tumor Xenograft Model Establishment

This protocol describes the subcutaneous implantation of human cancer cells to establish a xenograft model.

Materials:

  • Human cancer cell line of interest (e.g., U87-MG, LoVo)

  • Immunocompromised mice (e.g., athymic nu/nu, 6-8 weeks old)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • Matrigel® Basement Membrane Matrix (optional, can improve tumor take rate)

  • 1 mL syringes with 23-27 gauge needles

  • 70% ethanol

Procedure:

  • Culture the selected human cancer cells in their recommended complete medium until they reach 80-90% confluency.

  • On the day of implantation, harvest the cells by trypsinization, followed by washing with PBS.

  • Resuspend the cell pellet in sterile PBS (or a 1:1 mixture of PBS and Matrigel®) at a concentration of 1 x 10^7 cells/mL. Keep the cell suspension on ice.

  • Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation).

  • Clean the injection site on the flank of the mouse with 70% ethanol.[12]

  • Subcutaneously inject 100 µL of the cell suspension (containing 1 x 10^6 cells) into the flank.[10]

  • Slowly withdraw the needle to prevent leakage.[12]

  • Monitor the animals regularly for tumor development. Tumors should become palpable within 1-2 weeks.[13]

Protocol 2: this compound Formulation and Administration

This compound is water-soluble and can be administered intravenously (I.V.) or orally (P.O.).[1]

Materials:

  • This compound powder

  • Sterile saline (0.9% NaCl)

  • Appropriate gavage needles for oral administration

  • Insulin syringes for intravenous injection

Procedure:

  • Formulation: Dissolve this compound powder in sterile saline to the desired concentration (e.g., 2.5 mg/mL for a 25 mg/kg dose in a 20g mouse, assuming a 200 µL injection volume). Ensure complete dissolution.

  • Administration:

    • Oral (P.O.): Administer the formulated this compound using a gavage needle. The volume will depend on the mouse's weight and the desired dose.

    • Intravenous (I.V.): Inject the formulated this compound into the tail vein using an insulin syringe.

Protocol 3: Assessment of Antitumor Efficacy

Materials:

  • Digital calipers

  • Analytical balance

Procedure:

  • Tumor Volume Measurement:

    • Once tumors are palpable, begin measuring their dimensions 2-3 times weekly using digital calipers.[11][13]

    • Measure the length (longest diameter) and width (perpendicular diameter).[14]

    • Calculate the tumor volume using the modified ellipsoid formula: Volume = 1/2 (Length x Width^2) .[14]

  • Body Weight Monitoring:

    • Weigh the mice at the same frequency as tumor measurements to monitor for signs of toxicity. Significant weight loss (>15-20%) may require euthanasia.[13]

  • Endpoint Analysis:

    • At the end of the study (e.g., after the last treatment cycle or when tumors in the control group reach a predetermined size), euthanize the mice.

    • Excise the tumors and weigh them.

    • Tumor growth inhibition (TGI) can be calculated as a primary efficacy endpoint.

    • A portion of the tumor can be flash-frozen in liquid nitrogen for subsequent molecular analysis (e.g., Western blot) or fixed in formalin for histopathological examination.

Protocol 4: Western Blot Analysis of Tubulin Levels

This protocol is to assess the in-tumor effect of this compound on its target.

Materials:

  • Excised tumor tissue

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-α-tubulin, anti-β-tubulin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Homogenize the excised tumor tissue in lysis buffer and quantify the protein concentration.[1]

  • Perform SDS-PAGE with 10-25 µg of total protein per lane.[10]

  • Transfer the separated proteins to a PVDF membrane.[10]

  • Block the membrane in blocking buffer for at least 1 hour at room temperature.[10]

  • Incubate the membrane with the primary antibody (e.g., anti-α-tubulin or anti-β-tubulin) overnight at 4°C.[10]

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[10]

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.[1]

Visualizations

Signaling Pathway

Cevipabulin_Mechanism cluster_microtubule Microtubule Dynamics cluster_this compound This compound Action Tubulin Dimers Tubulin Dimers Microtubule Microtubule Tubulin Dimers->Microtubule Polymerization Vinca Site (β-tubulin) Vinca Site (β-tubulin) Novel Site (α-tubulin) Novel Site (α-tubulin) Microtubule->Tubulin Dimers Depolymerization This compound This compound This compound->Vinca Site (β-tubulin) This compound->Novel Site (α-tubulin) Vinca Site (β-tubulin)->Microtubule Proteasome Proteasome Novel Site (α-tubulin)->Proteasome Tubulin Unfolding Degradation Degradation Proteasome->Degradation

Caption: Dual mechanism of this compound on microtubule dynamics.

Experimental Workflow

Xenograft_Workflow start Start cell_culture 1. Cancer Cell Culture start->cell_culture implantation 2. Subcutaneous Implantation in Immunocompromised Mice cell_culture->implantation tumor_growth 3. Tumor Growth to Palpable Size implantation->tumor_growth randomization 4. Randomization into Treatment Groups tumor_growth->randomization treatment 5. This compound Administration (P.O. or I.V.) randomization->treatment monitoring 6. Monitor Tumor Volume and Body Weight treatment->monitoring endpoint 7. Endpoint Analysis monitoring->endpoint Study Completion analysis Tumor Excision, Western Blot, Histology endpoint->analysis end End analysis->end

References

Application Notes and Protocols for High-Content Screening of Cevipabulin Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for high-content screening (HCS) assays designed to characterize analogs of Cevipabulin, a microtubule-targeting agent with a unique dual mechanism of action. The described assays are tailored to quantify the effects of novel compounds on microtubule integrity, cell cycle progression, and induction of apoptosis, facilitating the identification of promising new anti-cancer drug candidates.

Introduction to this compound

This compound (formerly TTI-237) is a synthetic small molecule that interacts with tubulin to disrupt microtubule dynamics, a critical process for cell division and survival.[1][2] While it appears to bind to the vinblastine site on β-tubulin, it paradoxically enhances tubulin polymerization, a characteristic more akin to taxane-site ligands.[1][2] More recent studies have revealed a novel aspect of its mechanism: this compound can also bind to a newly identified site on α-tubulin, leading to tubulin degradation via a proteasome-dependent pathway.[3][4][5][6] This multifaceted mechanism of action makes this compound and its analogs compelling candidates for cancer therapy, particularly in tumors resistant to conventional microtubule inhibitors.[1]

High-content screening provides a powerful platform to assess the multiparametric effects of this compound analogs on cellular phenotypes, enabling the simultaneous evaluation of cytotoxicity, microtubule organization, and apoptotic signaling pathways.

Key High-Content Screening Assays

Two primary HCS assays are recommended for the initial characterization of this compound analogs:

  • Microtubule Integrity and Cell Cycle Assay: To quantify the effects of compounds on microtubule structure and cell cycle distribution.

  • Apoptosis Induction Assay: To measure the induction of programmed cell death.

Assay 1: Microtubule Integrity and Cell Cycle Analysis

Application Note

This assay is designed to identify and characterize this compound analogs that disrupt the microtubule network and induce mitotic arrest. By using fluorescently labeled antibodies against α-tubulin and a DNA stain, automated microscopy and image analysis can quantify changes in microtubule morphology and the percentage of cells in different phases of the cell cycle. This allows for the differentiation between microtubule stabilizing and destabilizing effects and provides insights into the cytostatic or cytotoxic potential of the compounds.[7][8]

Data Presentation

The following table summarizes hypothetical data for a selection of this compound analogs, illustrating how quantitative data from this assay can be presented for comparative analysis.

Compound IDConcentration (nM)Mitotic Index (%)G2/M Arrest (%)Microtubule Destabilization ScoreMicrotubule Stabilization Score
This compound 2065751.28.5
Analog A-1 2072801.59.2
Analog A-2 2015107.81.1
Analog A-3 20550.91.3
Vehicle N/A451.01.0

Scores are normalized to the vehicle control. A higher microtubule destabilization score indicates a more diffuse tubulin staining pattern, while a higher stabilization score indicates the formation of microtubule bundles.

Experimental Protocol

1. Cell Culture and Seeding:

  • Culture a suitable cancer cell line (e.g., HeLa, A549) in appropriate media.
  • Seed cells into 96-well or 384-well clear-bottom imaging plates at a density that ensures they are in a logarithmic growth phase and will be approximately 50-70% confluent at the time of imaging.
  • Incubate for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Prepare serial dilutions of the this compound analogs and control compounds (e.g., Paclitaxel as a stabilizer, Vinblastine as a destabilizer, and a vehicle control like DMSO).
  • Add the compounds to the cells and incubate for a predetermined time (e.g., 16-24 hours). The incubation time should be sufficient to observe effects on the cell cycle.

3. Immunofluorescence Staining:

  • Fix the cells with 4% paraformaldehyde in phosphate-buffered saline (PBS) for 15 minutes at room temperature.[9]
  • Wash the cells three times with PBS.
  • Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes.[10]
  • Wash three times with PBS.
  • Block non-specific antibody binding with a blocking buffer (e.g., 3% BSA in PBS) for 1 hour at room temperature.[9]
  • Incubate with a primary antibody against α-tubulin (e.g., mouse anti-α-tubulin) diluted in blocking buffer overnight at 4°C.
  • Wash three times with PBS.
  • Incubate with a fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG conjugated to a fluorescent dye) and a DNA counterstain (e.g., Hoechst 33342) for 1 hour at room temperature, protected from light.[11][12]
  • Wash three times with PBS.

4. High-Content Imaging and Analysis:

  • Acquire images using an automated high-content imaging system.
  • Use image analysis software to:
  • Identify and segment individual nuclei based on the Hoechst stain.
  • Identify the cell body based on the tubulin stain.
  • Quantify the intensity and texture of the tubulin stain to assess microtubule integrity (e.g., formation of bundles for stabilization, diffuse staining for destabilization).
  • Measure the DNA content per nucleus to determine the cell cycle phase (G1, S, G2/M).

Workflow Diagram

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_seeding Seed Cells in Microplate treatment Treat Cells with Compounds cell_seeding->treatment compound_prep Prepare Compound Dilutions compound_prep->treatment incubation Incubate (16-24h) treatment->incubation staining Fix, Permeabilize & Stain (α-tubulin, DNA) incubation->staining imaging High-Content Imaging staining->imaging image_analysis Image Analysis imaging->image_analysis data_quant Data Quantification image_analysis->data_quant

Caption: Workflow for Microtubule Integrity and Cell Cycle HCS Assay.

Assay 2: Apoptosis Induction

Application Note

This assay quantifies the induction of apoptosis by this compound analogs. A common method involves using fluorescent probes to detect key events in the apoptotic cascade, such as caspase activation or changes in nuclear morphology.[11][12][13] For instance, a simple and cost-effective HCS method relies on the quantification of nuclear condensation using a DNA dye like Hoechst 33342, where apoptotic nuclei appear smaller and more brightly stained.[11][12] This allows for the rapid screening of large compound libraries to identify potent inducers of apoptosis.

Data Presentation

The following table provides an example of how to present quantitative data on apoptosis induction for a series of this compound analogs.

Compound IDConcentration (nM)Apoptotic Index (%)Caspase-3/7 Activation (Fold Change)
This compound 50455.2
Analog B-1 50556.8
Analog B-2 5081.5
Analog B-3 5031.1
Staurosporine (Positive Control) 10008510.3
Vehicle N/A21.0

Apoptotic Index is the percentage of cells with condensed, brightly stained nuclei. Caspase-3/7 activation is normalized to the vehicle control.

Experimental Protocol

1. Cell Culture and Seeding:

  • Follow the same procedure as in Assay 1.

2. Compound Treatment:

  • Prepare serial dilutions of the this compound analogs, a positive control for apoptosis (e.g., Staurosporine), and a vehicle control.
  • Add the compounds to the cells and incubate for a period sufficient to induce apoptosis (e.g., 24-48 hours).

3. Staining for Apoptosis:

  • Method A: Nuclear Condensation
  • Fix the cells as described in Assay 1.
  • Stain with Hoechst 33342 for 15-30 minutes.[11][12]
  • Wash with PBS.
  • Method B: Caspase-3/7 Activation
  • Use a commercially available live-cell caspase-3/7 detection reagent according to the manufacturer's instructions. This typically involves adding the reagent directly to the cell culture medium.
  • Incubate for the recommended time.
  • Counterstain with a live-cell nuclear stain like Hoechst 33342.

4. High-Content Imaging and Analysis:

  • Acquire images using an automated high-content imaging system.
  • Use image analysis software to:
  • Identify and segment all nuclei.
  • For Method A: Measure the intensity and size of each nucleus. Set a threshold to classify nuclei as "normal" or "apoptotic" (condensed and bright).[13]
  • For Method B: Quantify the intensity of the caspase-3/7 fluorescence signal within each cell.
  • Calculate the percentage of apoptotic cells (Apoptotic Index) or the fold change in caspase activation relative to the vehicle control.

Signaling Pathway Diagram

G This compound This compound Analogs Microtubule Microtubule Disruption This compound->Microtubule MitoticArrest Mitotic Arrest (G2/M Phase) Microtubule->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis Caspase Caspase Activation Apoptosis->Caspase

Caption: Simplified signaling pathway for this compound-induced apoptosis.

References

Troubleshooting & Optimization

Troubleshooting Cevipabulin insolubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cevipabulin. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation, with a focus on its solubility in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (also known as TTI-237) is a novel, potent, orally active small molecule with antitumor properties.[1][2] Its primary mechanism of action is the inhibition of microtubule dynamics, which are crucial for cell division and other essential cellular functions.[3][4] this compound binds to tubulin, the protein subunit of microtubules.[1][2] While it appears to bind at the vinca-binding site on β-tubulin, its effects resemble those of taxane-site binding agents in that it enhances tubulin polymerization.[4] This disruption of microtubule dynamics leads to cell cycle arrest and ultimately, cancer cell death.[2] Recent studies have also revealed that this compound can bind to a novel site on α-tubulin, which may contribute to tubulin degradation.[5][6][7]

Q2: There is conflicting information about this compound's solubility. Is it soluble in aqueous solutions?

There are varying reports on this compound's aqueous solubility, which can be a source of confusion. Some sources describe it as "water soluble" and mention its administration in saline for in vivo studies.[4] However, data from chemical suppliers often indicate that its solubility in aqueous buffers is low (<1 mg/mL), classifying it as slightly soluble or insoluble.[8] It is reported to be soluble in 0.1N HCl (aq) and DMSO.[9] This discrepancy highlights that while it may be sufficiently soluble for some applications directly in acidic solutions or saline, achieving higher concentrations in neutral aqueous buffers commonly used for in vitro experiments can be challenging.

Troubleshooting Guide: this compound Insolubility

This guide provides systematic steps to address issues with this compound solubility in your experiments.

Initial Assessment & Quick Fixes

Q3: My this compound is not dissolving in my aqueous buffer. What should I do first?

  • Verify the Solvent: Double-check that you are using a recommended solvent. For stock solutions, DMSO is commonly used.[1][9]

  • Gentle Heating and Sonication: To aid dissolution, you can gently warm the solution to 37°C and use a bath sonicator for a short period.[3] This can help overcome kinetic solubility barriers.

  • pH Adjustment: this compound's solubility is pH-dependent. Since it is soluble in 0.1N HCl, it is likely more soluble in acidic conditions.[9] Consider preparing your stock solution in a weakly acidic buffer if your experimental conditions permit.

Systematic Troubleshooting Workflow

If the initial steps do not resolve the issue, follow this systematic workflow to identify a suitable solvent system for your experiment.

G cluster_0 cluster_1 Step 1: Prepare High-Concentration Stock cluster_2 Step 2: Dilution into Aqueous Buffer cluster_3 Step 3: Observe for Precipitation cluster_4 Troubleshooting Paths cluster_5 start start stock Dissolve in 100% DMSO (e.g., 10 mM) start->stock dilute Dilute stock into final aqueous buffer stock->dilute observe Precipitation observed? dilute->observe cosolvent Option A: Use a Co-solvent System observe->cosolvent Yes end Proceed with Experiment observe->end No surfactant Option B: Add a Surfactant cosolvent->surfactant cosolvent->end Test & Optimize cyclodextrin Option C: Use a Cyclodextrin surfactant->cyclodextrin surfactant->end Test & Optimize ph_adjust Option D: Adjust Buffer pH cyclodextrin->ph_adjust cyclodextrin->end Test & Optimize ph_adjust->end Test & Optimize

Caption: Troubleshooting workflow for this compound insolubility.
Detailed Experimental Protocols for Solubility Enhancement

Q4: How do I prepare a co-solvent system for this compound?

Co-solvents can increase the solubility of hydrophobic compounds in aqueous solutions.

  • Protocol:

    • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

    • In a separate tube, prepare your final aqueous buffer containing a co-solvent. Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[10][11]

    • Start with a low percentage of the co-solvent (e.g., 5-10% v/v) in your final buffer.

    • Add the this compound DMSO stock to the co-solvent-containing buffer with vigorous vortexing to the desired final concentration.

    • Visually inspect for any precipitation. If precipitation occurs, incrementally increase the percentage of the co-solvent.

Q5: Can I use surfactants to dissolve this compound?

Surfactants form micelles that can encapsulate hydrophobic molecules, increasing their apparent solubility.

  • Protocol:

    • Prepare a stock solution of a biocompatible surfactant such as Tween 80 or Solutol HS-15 in your aqueous buffer.[12]

    • A typical starting concentration for the surfactant is 0.1-1% (w/v).

    • Prepare a high-concentration stock of this compound in DMSO.

    • Add the this compound stock solution to the surfactant-containing buffer while vortexing.

    • Observe for clarity. You may need to optimize the surfactant concentration.

Q6: What about using cyclodextrins?

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, enhancing their solubility.

  • Protocol:

    • Prepare a solution of a cyclodextrin, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-CD), in your aqueous buffer.[2][10] A common starting concentration is 1-5% (w/v).

    • Prepare a high-concentration stock of this compound in DMSO.

    • Slowly add the this compound stock to the cyclodextrin solution with constant stirring.

    • Allow the mixture to equilibrate, which may take from a few minutes to several hours.

Data Presentation

Summary of this compound Solubility Data

Solvent SystemReported SolubilitySource
Aqueous Buffer< 1 mg/mL[8]
0.1N HCl (aq)Soluble[9]
DMSOSoluble (e.g., 10 mM stock)[1][2][9]
SalineSufficient for in vivo administration[4]
Corn oilFormulation for in vivo use described[2]
20% SBE-β-CD in SalineFormulation for in vivo use described[2]

Signaling Pathway and Mechanism of Action

This compound's primary effect is on the dynamics of microtubules. The following diagram illustrates its mechanism of action.

G cluster_0 This compound's Dual Action on Tubulin cluster_1 β-Tubulin Interaction cluster_2 α-Tubulin Interaction cluster_3 Cellular Consequences This compound This compound Vinca Binds to Vinca Site on β-Tubulin This compound->Vinca Alpha Binds to Novel Site on α-Tubulin This compound->Alpha Polymerization Promotes Tubulin Polymerization (Taxane-like effect) Vinca->Polymerization Disruption Disruption of Microtubule Dynamics Polymerization->Disruption Degradation Induces Tubulin Degradation Alpha->Degradation Degradation->Disruption G2M G2/M Phase Cell Cycle Arrest Disruption->G2M Apoptosis Apoptosis (Cell Death) G2M->Apoptosis

Caption: Mechanism of action of this compound on microtubules.

References

Optimizing Cevipabulin Dosage for Maximum Antitumor Effect: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage of Cevipabulin (TTI-237) for maximum antitumor effect in preclinical research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a novel, orally bioavailable, small molecule that acts as a microtubule-targeting agent. It has a unique dual mechanism of action. It binds to the vinblastine site on β-tubulin, which is expected to destabilize microtubules. However, it also binds to a novel "seventh site" on α-tubulin, which leads to tubulin degradation via a proteasome-dependent pathway.[1][2][3][4] This dual action disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[5] Unlike many other microtubule inhibitors, this compound has shown efficacy in tumor models resistant to paclitaxel and vincristine.[6][7]

Q2: What is a typical effective concentration of this compound in in vitro cell culture experiments?

A2: The effective concentration of this compound in vitro is cell-line dependent. The IC50 (half-maximal inhibitory concentration) for cytotoxicity typically ranges from 18 to 40 nM after 72 hours of treatment.[5] For example, at concentrations between 20 and 40 nM, this compound can induce the formation of sub-G1 nuclei, indicative of apoptosis. At concentrations above 50 nM, it causes a strong G2/M cell cycle block.[5]

Q3: What is a recommended starting dose for in vivo animal studies?

A3: For in vivo studies in mice, dose-dependent antitumor activity has been observed. Good antitumor activity is seen at intravenous (i.v.) or oral (p.o.) doses of 15 and 20 mg/kg administered every 4 days for 4 cycles.[5] The specific dose and schedule should be optimized for your specific tumor model and experimental goals.

Q4: How should I prepare this compound for in vivo administration?

A4: this compound is soluble in DMSO for stock solutions. For in vivo administration, a common method is to first prepare a stock solution in DMSO and then dilute it with a suitable vehicle. One recommended vehicle for intravenous injection is a mixture of PEG300, Tween-80, and saline. For oral or intraperitoneal injection, a suspension can be made using 20% SBE-β-CD in saline or a solution in corn oil. It is recommended to prepare the final working solution fresh on the day of use.

Q5: What are the recommended storage conditions for this compound?

A5: this compound stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month. To avoid degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes for single use.

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (nM) after 72h
SK-OV-3Ovarian24 ± 8
MDA-MB-435Breast21 ± 4
MDA-MB-468Breast18 ± 6
LnCaPProstate22 ± 7
HeLaCervical40

Data sourced from MedChemExpress.[5]

Table 2: In Vivo Efficacy of this compound in a U87-MG Glioblastoma Xenograft Model

Dosage (mg/kg)Administration RouteDosing ScheduleAntitumor Activity
5i.v. or p.o.Every 4 days for 4 cyclesDose-dependent effects observed
10i.v. or p.o.Every 4 days for 4 cyclesDose-dependent effects observed
15i.v. or p.o.Every 4 days for 4 cyclesGood antitumor activity
20i.v. or p.o.Every 4 days for 4 cyclesGood antitumor activity

Data sourced from MedChemExpress.[5]

Experimental Protocols

In Vitro Cytotoxicity Assay (e.g., MTT Assay)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Cell Cycle Analysis by Flow Cytometry
  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., 20 nM, 50 nM, 100 nM) for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Troubleshooting Guides

Issue 1: High variability in in vitro cytotoxicity assay results.

  • Possible Cause: Inconsistent cell seeding, evaporation of medium from edge wells, or improper dissolution of this compound.

  • Troubleshooting Steps:

    • Ensure a single-cell suspension before seeding and use a multichannel pipette for consistency.

    • To minimize the "edge effect," avoid using the outer wells of the 96-well plate or fill them with sterile PBS.

    • Ensure this compound is fully dissolved in the stock solution and properly diluted in the culture medium before adding to the cells.

Issue 2: No significant cell cycle arrest observed at expected concentrations.

  • Possible Cause: The cell line may be less sensitive to this compound, or the treatment duration may be too short.

  • Troubleshooting Steps:

    • Confirm the IC50 value for your specific cell line. You may need to use higher concentrations.

    • Increase the treatment duration (e.g., to 48 or 72 hours) to allow for more pronounced cell cycle effects.

    • Verify the activity of your this compound stock by testing it on a sensitive cell line.

Issue 3: Poor in vivo antitumor efficacy despite positive in vitro results.

  • Possible Cause: Suboptimal dosing schedule, poor bioavailability with the chosen administration route, or rapid metabolism of the compound.

  • Troubleshooting Steps:

    • Optimize the dosing schedule. More frequent or continuous administration might be necessary for some tumor models.

    • If using oral administration, consider switching to intravenous injection to ensure higher bioavailability.

    • Evaluate the pharmacokinetics of this compound in your animal model to understand its exposure profile.

Visualizations

Cevipabulin_Signaling_Pathway cluster_0 This compound Dual Binding cluster_1 Cellular Effects This compound This compound beta_tubulin β-Tubulin (Vinblastine Site) This compound->beta_tubulin alpha_tubulin α-Tubulin (Seventh Site) This compound->alpha_tubulin Microtubule_Disruption Microtubule Dynamics Disruption beta_tubulin->Microtubule_Disruption Tubulin_Degradation Tubulin Degradation (Proteasome-Dependent) alpha_tubulin->Tubulin_Degradation Tubulin_Degradation->Microtubule_Disruption G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubule_Disruption->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Experimental_Workflow cluster_0 In Vitro Optimization cluster_1 In Vivo Validation A Determine IC50 in Multiple Cell Lines (Cytotoxicity Assay) B Analyze Cell Cycle Profile (Flow Cytometry) A->B C Assess Tubulin Degradation (Western Blot) B->C D Establish Xenograft Tumor Model C->D E Dose-Ranging Efficacy Study D->E F Evaluate Antitumor Effect & Toxicity E->F Troubleshooting_Logic Start Suboptimal Antitumor Effect? InVitro In Vitro Experiment? Start->InVitro Yes InVivo In Vivo Experiment? Start->InVivo No CheckIC50 Confirm IC50 for Cell Line InVitro->CheckIC50 CheckCompound Verify Compound Activity & Purity InVitro->CheckCompound CheckDose Optimize Dose & Schedule InVivo->CheckDose InVivo->CheckCompound CheckRoute Evaluate Admin. Route & PK CheckDose->CheckRoute

References

Technical Support Center: Interpreting Unexpected Results in Cevipabulin Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Cevipabulin (TTI-237). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret unexpected findings during their experiments with this novel microtubule-active agent.

Frequently Asked Questions (FAQs)

Q1: My in vitro tubulin polymerization assay shows that this compound promotes tubulin polymerization, similar to paclitaxel. However, in cellular assays, I'm observing a decrease in total tubulin levels. Why is there a discrepancy?

A1: This is a known and unique characteristic of this compound's mechanism of action. The drug possesses a dual, site-dependent functionality. It binds to the vinblastine site on β-tubulin, which can lead to the formation of abnormal tubulin protofilaments and their aggregation, an effect that can be misinterpreted as microtubule stabilization in vitro.[1][2][3] Simultaneously, this compound binds to a novel "seventh site" on α-tubulin, which triggers proteasome-dependent degradation of tubulin, leading to a reduction in total tubulin protein levels within the cell.[2][4][5][6] Therefore, the results from in vitro and cellular assays reflect the two distinct mechanisms of action of the compound.

Q2: I'm seeing the formation of unusual, irregular tubulin aggregates in my cell imaging experiments after this compound treatment. Is this a typical result?

A2: Yes, the formation of irregular tubulin aggregates is a characteristic cellular effect of this compound.[2] This is thought to be a consequence of its binding to the vinblastine site, which enhances abnormal longitudinal interactions between tubulin dimers while disrupting normal lateral interactions, leading to the formation of tubulin protofilaments that then aggregate randomly in the cytoplasm.[1][3] This is distinct from the organized microtubule bundles typically seen with stabilizing agents like paclitaxel.[2]

Q3: My experiments show that the tubulin-degrading effect of this compound is blocked by a proteasome inhibitor. Does this confirm the mechanism?

Q4: I've observed that this compound is effective against cancer cell lines that are resistant to other microtubule-targeting agents like paclitaxel and vincristine. What is the basis for this?

A4: this compound has demonstrated efficacy in tumor models that are resistant to taxanes and vinca alkaloids.[7][8][9] This is likely due to its unique dual mechanism of action. While resistance to other agents often involves mechanisms like the overexpression of specific β-tubulin isoforms (e.g., βIII-tubulin), this compound's ability to also bind to α-tubulin and induce tubulin degradation provides an alternative pathway for its cytotoxic effects.[4][5]

Troubleshooting Guides

Issue 1: High Variability in IC50 Values Across Different Cell Lines

Possible Cause: The cytotoxic effects of this compound are dependent on its dual mechanism of action. The balance between tubulin polymerization/aggregation and tubulin degradation may vary between cell lines due to differences in the expression levels of tubulin isoforms, ubiquitin ligases, or other components of the proteasome system.

Troubleshooting Steps:

  • Quantify Tubulin Isoform Expression: Use qPCR or western blotting to assess the relative expression levels of different α- and β-tubulin isoforms in your panel of cell lines.

  • Assess Proteasome Activity: Compare the baseline proteasome activity in your cell lines using a proteasome activity assay.

  • Correlate with IC50 Values: Analyze whether there is a correlation between tubulin isoform expression patterns or proteasome activity and the observed IC50 values for this compound.

Issue 2: Inconsistent Results in Tubulin Polymerization Assays

Possible Cause: The in vitro polymerization of tubulin induced by this compound is sensitive to experimental conditions.

Troubleshooting Steps:

  • Use Highly Purified Tubulin: Ensure the use of high-purity tubulin that is free of microtubule-associated proteins (MAPs), as their presence can influence the polymerization dynamics.

  • Optimize this compound Concentration: The effects of this compound are concentration-dependent. Perform a dose-response curve to identify the optimal concentration for observing the desired effect.

  • Control for GTP Concentration: this compound's binding to the seventh site on α-tubulin may affect the stability of the non-exchangeable GTP binding site.[1] Ensure consistent and appropriate GTP concentrations in your assay buffer.

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
SK-OV-3Ovarian24 ± 8
MDA-MB-435Breast21 ± 4
MDA-MB-468Breast18 ± 6
LnCaPProstate22 ± 7
HeLaCervical40

Data compiled from MedChemExpress.[10]

Experimental Protocols

Protocol 1: Immunoblotting for this compound-Induced Tubulin Degradation
  • Cell Culture and Treatment: Plate cells (e.g., HeLa, Hct116, H460) at an appropriate density and allow them to adhere overnight.[4][5] Treat the cells with varying concentrations of this compound (e.g., 0-10 µM) for different time points (e.g., 6, 12, 24 hours).[2] For control experiments, pre-treat a set of cells with a proteasome inhibitor like MG132 for 1 hour before adding this compound.[2][4]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies against α-tubulin, β-tubulin, and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities. Normalize the tubulin band intensities to the loading control to determine the relative decrease in tubulin levels.

Protocol 2: In Vitro Tubulin Polymerization Assay
  • Reagent Preparation: Reconstitute lyophilized, high-purity tubulin protein in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).

  • Assay Setup: In a 96-well plate, add tubulin to a final concentration of 2-3 mg/mL in polymerization buffer containing GTP.

  • Compound Addition: Add this compound at various concentrations. Include paclitaxel as a positive control for polymerization and vinblastine as a negative control.

  • Monitoring Polymerization: Measure the change in absorbance at 340 nm every minute for 60-90 minutes at 37°C using a microplate reader. An increase in absorbance indicates tubulin polymerization.

Visualizations

Cevipabulin_Degradation_Pathway This compound This compound Seventh_Site Binds to 'Seventh Site' This compound->Seventh_Site alpha_Tubulin α-Tubulin Conformational_Change Conformational Change in α-T5 loop alpha_Tubulin->Conformational_Change Induces Seventh_Site->alpha_Tubulin GTP_Destabilization Destabilization of non-exchangeable GTP Conformational_Change->GTP_Destabilization Tubulin_Unfolding Tubulin Dimer Unfolding & Instability GTP_Destabilization->Tubulin_Unfolding Ubiquitination Ubiquitination Tubulin_Unfolding->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Targets for Degradation Tubulin Degradation Proteasome->Degradation

Caption: this compound-induced tubulin degradation pathway.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_cellular Cellular Analysis invitro_assay Tubulin Polymerization Assay (High-purity tubulin + this compound) invitro_result Observation: Increased Absorbance (Polymerization) invitro_assay->invitro_result interpretation Interpretation: Dual Mechanism of Action invitro_result->interpretation cellular_treatment Treat Cancer Cells with this compound immunoblot Immunoblot for α/β-Tubulin cellular_treatment->immunoblot if_staining Immunofluorescence Staining of Tubulin cellular_treatment->if_staining degradation_result Observation: Decreased Tubulin Levels immunoblot->degradation_result aggregation_result Observation: Irregular Tubulin Aggregates if_staining->aggregation_result degradation_result->interpretation aggregation_result->interpretation

Caption: Workflow for investigating this compound's dual effects.

References

Mitigating off-target effects of Cevipabulin in research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Cevipabulin. The information herein is intended to help mitigate potential off-target effects and ensure the accurate interpretation of experimental results.

Troubleshooting Guide: Unexpected Experimental Outcomes

Researchers may encounter a variety of unexpected results when working with this compound. This guide provides a structured approach to identifying and resolving common issues, with a focus on distinguishing on-target tubulin effects from potential off-target phenomena.

Issue 1: Cell Viability Decreases at Lower-Than-Expected Concentrations

If you observe significant cytotoxicity at concentrations below the reported IC50 values for your cell line, consider the following possibilities and troubleshooting steps.

Potential Cause Troubleshooting Steps
High Sensitivity of Cell Line Review literature for reported this compound IC50 values in your specific cell line. If unavailable, perform a dose-response curve starting from a very low concentration (e.g., 1 nM) to determine the precise IC50.
Off-Target Cytotoxicity 1. Validate On-Target Effect: Confirm microtubule disruption at the effective concentration using immunofluorescence microscopy. 2. Rescue Experiment: If a specific off-target is suspected, attempt a rescue experiment by overexpressing the potential off-target protein or using a known inhibitor of the off-target pathway. 3. Proteome-Wide Analysis: For a broader screen, consider techniques like Cellular Thermal Shift Assay (CETSA) to identify other proteins that bind to this compound.
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all experimental conditions and is at a non-toxic level for your cells.
Incorrect Drug Concentration Verify the stock concentration of your this compound solution.

Issue 2: Inconsistent or Unexplained Phenotypes Unrelated to Mitotic Arrest

This compound's primary mechanism is the disruption of microtubule dynamics, leading to mitotic arrest. If you observe other significant cellular changes, it may indicate off-target effects.

Potential Cause Troubleshooting Steps
Kinase Inhibition Some small molecule inhibitors can have off-target effects on protein kinases.[1] Perform a kinome profiling assay to screen for this compound's activity against a panel of kinases.
Alteration of Non-Tubulin Cytoskeletal Components Observe the morphology of other cytoskeletal elements, such as actin filaments, using phalloidin staining to rule out broad cytoskeletal disruption.
Induction of Unintended Signaling Pathways Use pathway-specific reporter assays or perform a proteomic analysis to identify signaling pathways that are unexpectedly activated or inhibited by this compound treatment.
Artifacts in Visualization Techniques Review your immunofluorescence protocol for potential issues like antibody cross-reactivity or improper fixation, which can lead to misleading observations.[2][3][4]

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target mechanism of action for this compound?

A1: this compound is a microtubule-active agent with a dual mechanism. It binds to the vinblastine site on β-tubulin and a novel second site on α-tubulin.[5][6][7][8] This dual binding leads to the degradation of tubulin, disruption of microtubule dynamics, and ultimately, mitotic arrest and apoptosis in cancer cells.[6]

Q2: What are the potential off-target effects of this compound?

A2: While specific off-target proteins for this compound are not extensively documented in the public domain, researchers should be aware of potential off-target effects common to vinca-alkaloid binding site inhibitors. These can include neurotoxicity and effects on other rapidly dividing cells.[1][9][10] Additionally, as with many small molecules, there is a possibility of off-target interactions with other proteins, such as kinases.[1]

Q3: How can I confirm that the observed cellular effects are due to this compound's on-target activity?

A3: To confirm on-target activity, you should correlate the observed phenotype with direct evidence of microtubule disruption. This can be achieved through:

  • Immunofluorescence Microscopy: Visualize the microtubule network in treated versus untreated cells. On-target effects should manifest as disorganized or depolymerized microtubules.

  • Cell Cycle Analysis: Use flow cytometry to demonstrate an accumulation of cells in the G2/M phase of the cell cycle, which is characteristic of microtubule-targeting agents.

  • Tubulin Polymerization Assay: In a cell-free system, you can directly measure the effect of this compound on tubulin polymerization.

Q4: What are some advanced techniques to identify novel off-target effects of this compound?

A4: Several advanced techniques can be employed for unbiased identification of off-target interactions:

  • Proteome-Wide Profiling: Techniques like lysine reactivity profiling can identify proteins that directly bind to this compound in a complex cellular lysate.[11]

  • Cellular Thermal Shift Assay (CETSA): This method assesses the thermal stability of proteins in the presence of a ligand. An increase in a protein's melting temperature upon this compound treatment suggests a direct binding interaction.[12][13][14][15][16]

  • Kinome Profiling: This service screens your compound against a large panel of kinases to identify any unintended kinase inhibition.[17][18][19][20][21]

Experimental Protocols

1. Immunofluorescence Staining for Microtubule Integrity

This protocol allows for the visualization of the microtubule network to assess the on-target effect of this compound.

  • Cell Culture: Plate cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Treatment: Treat cells with the desired concentrations of this compound or a vehicle control (e.g., DMSO) for the appropriate duration.

  • Fixation: Gently wash the cells with pre-warmed PBS. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash the cells three times with PBS. Block with 1% BSA in PBS for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the cells with a primary antibody against α-tubulin (diluted in 1% BSA in PBS) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) and a nuclear counterstain (e.g., DAPI) for 1 hour at room temperature in the dark.

  • Mounting and Imaging: Wash the cells three times with PBS. Mount the coverslips onto microscope slides using an anti-fade mounting medium. Image using a fluorescence microscope.

2. Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol provides a framework for identifying proteins that bind to this compound within a cellular context.

  • Cell Culture and Treatment: Culture cells to confluency. Harvest the cells and resuspend them in PBS. Treat the cell suspension with this compound or a vehicle control for 1 hour at 37°C.

  • Heat Shock: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler.

  • Cell Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).

  • Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Protein Quantification and Analysis: Collect the supernatant containing the soluble proteins. Analyze the protein levels for a specific target by Western blot or for a global analysis by mass spectrometry. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[15]

Visualizations

on_target_pathway This compound This compound Tubulin α/β-Tubulin Dimers This compound->Tubulin Binds to Vinblastine & α-tubulin sites Disruption Microtubule Disruption This compound->Disruption Promotes Microtubules Microtubules Tubulin->Microtubules Polymerization Degradation Tubulin Degradation Tubulin->Degradation Microtubules->Tubulin Depolymerization MitoticArrest Mitotic Arrest Disruption->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis

Caption: On-target signaling pathway of this compound.

experimental_workflow cluster_observation Observation cluster_troubleshooting Troubleshooting cluster_outcome Outcome UnexpectedPhenotype Unexpected Cellular Phenotype ValidateOnTarget Validate On-Target Effect (e.g., Immunofluorescence) UnexpectedPhenotype->ValidateOnTarget Step 1 AssessOffTarget Assess Potential Off-Target Effects (e.g., Kinome Profiling, CETSA) ValidateOnTarget->AssessOffTarget If phenotype persists and is unexplained OnTarget On-Target Effect Confirmed AssessOffTarget->OnTarget If no off-targets found OffTarget Off-Target Effect Identified AssessOffTarget->OffTarget If off-targets are identified

Caption: Troubleshooting workflow for unexpected phenotypes.

References

Improving the stability of Cevipabulin in experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Cevipabulin in experimental settings. The information addresses common challenges and questions related to the compound's stability and mechanism of action.

Frequently Asked Questions (FAQs)

Q1: My this compound treatment is causing a decrease in tubulin levels. Is my compound unstable?

A1: Not necessarily. A primary mechanism of action of this compound is to induce the degradation of tubulin.[1][2][3] this compound binds to a novel site on α-tubulin, which reduces the stability of the tubulin protein itself, leading to its degradation through the proteasome-dependent pathway.[1][2][4][5] Therefore, a reduction in tubulin levels upon this compound treatment is an expected biological outcome and indicates the compound is active.

Q2: How can I confirm that the observed tubulin decrease is due to proteasomal degradation?

A2: To confirm that this compound is inducing tubulin degradation via the proteasome, you can co-treat your cells with a proteasome inhibitor, such as MG132. The addition of a proteasome inhibitor should block the this compound-induced degradation of tubulin.[1][3]

Q3: What are the recommended storage conditions for this compound?

A3: Proper storage is crucial to maintain the chemical integrity of this compound. For detailed storage instructions, please refer to the table below.

Q4: In which solvents is this compound soluble?

A4: this compound is soluble in Dimethyl Sulfoxide (DMSO). For in vivo applications, it has been noted to be water-soluble and can be administered in saline.[2][6]

Q5: I am observing unexpected or inconsistent results in my experiments. What could be the cause?

A5: Inconsistent results can arise from several factors. Refer to the Troubleshooting Guide below for a systematic approach to identifying the potential cause, which could range from issues with the compound's handling and storage to specific experimental conditions.

Troubleshooting Guide

Issue Possible Cause Recommended Action
No effect on tubulin levels or cell viability Compound Degradation: Improper storage of stock solutions or repeated freeze-thaw cycles may have compromised the compound's integrity.Prepare fresh dilutions from a properly stored stock solution. Refer to the Storage and Handling of this compound table for best practices.
Incorrect Concentration: The concentration of this compound may be too low to elicit a response.Perform a dose-response experiment to determine the optimal concentration for your cell line and assay. IC50 values for cytotoxicity in various human tumor cell lines are reported to be in the range of 18-40 nM.
Cell Line Resistance: The cell line used may be resistant to this compound's effects.Test the compound on a sensitive control cell line to confirm its activity.
Variability between experiments Inconsistent Compound Preparation: Differences in the preparation of working solutions can lead to variability.Ensure consistent and thorough mixing of stock solutions and dilutions. Use freshly opened, high-purity solvents.
Cell Culture Conditions: Variations in cell density, passage number, or media composition can affect experimental outcomes.Standardize cell culture protocols and ensure consistency across all experiments.
Precipitation of the compound in cell culture media Poor Solubility: The final concentration of DMSO or other solvents may be too high, or the compound may have limited solubility in the specific media.Optimize the final solvent concentration in your working solution. Ensure it is compatible with your cell culture system. Gentle warming or sonication may aid dissolution, but the stability of the compound under these conditions should be considered.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular Formula C₁₈H₁₈ClF₅N₆O--INVALID-LINK--
Molecular Weight 464.82 g/mol --INVALID-LINK--
Appearance White to off-white solid--INVALID-LINK--
Table 2: Storage and Handling of this compound
Form Storage Temperature Duration Notes
Powder -20°C3 years
In Solvent (e.g., DMSO) -80°C6 monthsAliquot to avoid repeated freeze-thaw cycles.
-20°C1 monthAliquot to avoid repeated freeze-thaw cycles.
Table 3: Solubility of this compound
Solvent Solubility Notes
DMSO ≥ 100 mg/mL (215.14 mM)May require sonication. Use of newly opened, hygroscopic DMSO is recommended for optimal solubility.
0.1N HCl (aq) Soluble
Saline Water-soluble for in vivo administration

Experimental Protocols

Protocol 1: Assessment of this compound-Induced Tubulin Degradation by Western Blot
  • Cell Seeding: Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat cells with varying concentrations of this compound for the desired time course (e.g., 16 hours). Include a vehicle control (e.g., DMSO).

  • Proteasome Inhibition (Optional): To confirm proteasome-dependent degradation, pre-treat a set of wells with a proteasome inhibitor (e.g., 20 µM MG132) for 1 hour before adding this compound.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

    • Incubate the membrane with primary antibodies against α-tubulin, β-tubulin, and a loading control (e.g., GAPDH).

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the tubulin levels to the loading control.

Mandatory Visualizations

Signaling Pathway of this compound-Induced Tubulin Degradation

Cevipabulin_Pathway This compound This compound alpha_Tubulin α-Tubulin This compound->alpha_Tubulin Binds to a novel site Tubulin_Dimer αβ-Tubulin Dimer alpha_Tubulin->Tubulin_Dimer Unstable_Tubulin Unstable Tubulin Dimer Tubulin_Dimer->Unstable_Tubulin Induces conformational change & instability Proteasome Proteasome Unstable_Tubulin->Proteasome Targeted for degradation Degraded_Tubulin Degraded Tubulin Proteasome->Degraded_Tubulin Degrades MG132 MG132 (Proteasome Inhibitor) MG132->Proteasome

Caption: this compound induces tubulin degradation via the proteasome pathway.

Experimental Workflow for Assessing this compound Activity

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis start Seed Cells treat Treat with this compound (and optional MG132) start->treat lyse Cell Lysis treat->lyse quant Protein Quantification lyse->quant wb Western Blot (α/β-Tubulin, Loading Control) quant->wb results Analyze Tubulin Levels wb->results

Caption: Workflow for analyzing this compound's effect on tubulin levels.

References

Technical Support Center: Measuring Tubulin Degradation Induced by Cevipabulin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for measuring tubulin degradation induced by Cevipabulin.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation.

ProblemPossible Cause(s)Suggested Solution(s)
No observable tubulin degradation after this compound treatment. 1. Incorrect this compound concentration: The concentration may be too low to induce a measurable effect. 2. Insufficient treatment time: The incubation period may be too short. 3. Cell line resistance: The cell line used may be resistant to this compound. 4. Inactive this compound: The compound may have degraded due to improper storage.1. Perform a dose-response experiment: Test a range of this compound concentrations (e.g., 0.1 µM to 10 µM) to determine the optimal concentration for your cell line.[1][2] 2. Conduct a time-course experiment: Measure tubulin levels at various time points (e.g., 6, 12, 16, 24 hours) to identify the optimal treatment duration.[1][2] 3. Test different cell lines: this compound-induced tubulin degradation has been observed in various cancer cell lines, including HeLa, Hct116, and H460.[1][2] 4. Ensure proper storage: Store this compound as recommended by the supplier, typically dissolved in DMSO at -20°C or -80°C.[3]
Inconsistent results between experiments. 1. Variable cell confluence: Differences in cell density can affect drug response. 2. Inconsistent reagent preparation: Variations in the concentration of this compound or other reagents. 3. Technical variability in Western Blotting: Inconsistent protein loading, antibody incubation times, or washing steps.1. Maintain consistent cell seeding density: Ensure that cells are seeded at the same density and reach a consistent confluence (e.g., 70-80%) before treatment. 2. Prepare fresh reagents: Prepare fresh dilutions of this compound for each experiment from a stock solution. 3. Standardize Western Blotting protocol: Use a protein quantification assay to ensure equal protein loading. Standardize antibody concentrations, incubation times, and washing procedures.
Tubulin degradation is observed, but proteasome inhibitor control does not rescue the effect. 1. Ineffective proteasome inhibitor: The inhibitor (e.g., MG132) may be inactive or used at a suboptimal concentration. 2. Proteasome-independent degradation pathway: While unlikely for this compound, another degradation mechanism could be involved.1. Confirm inhibitor activity: Test the proteasome inhibitor on a known proteasome substrate to verify its effectiveness. Use a recommended concentration (e.g., 10-20 µM for MG132) and pre-incubate cells with the inhibitor before adding this compound.[1][4] 2. Investigate alternative pathways: If the proteasome inhibitor is active but does not block degradation, consider exploring other cellular degradation pathways, although current evidence strongly points to proteasomal degradation for this compound.[1][5]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of this compound-induced tubulin degradation?

A1: this compound binds to a novel seventh site on α-tubulin. This binding event pushes the αT5 loop outward, making the non-exchangeable GTP at the N-site of α-tubulin exchangeable. This change reduces the stability of the tubulin dimer, leading to its unfolding and subsequent degradation through the ubiquitin-proteasome pathway.[1][2][5]

Q2: How can I confirm that this compound is causing tubulin degradation and not just inhibiting its synthesis?

A2: You can perform a quantitative PCR (qPCR) assay to measure the mRNA levels of α- and β-tubulin. Studies have shown that this compound does not affect the mRNA levels of tubulin, indicating that the reduction in tubulin protein is a post-transcriptional event.[1][2]

Q3: What are the primary methods to measure tubulin degradation induced by this compound?

A3: The most common and effective methods are:

  • Western Blotting (Immunoblotting): This technique allows for the quantification of α- and β-tubulin protein levels in cell lysates after treatment with this compound.[1][2][4]

  • Label-Free Quantitative Proteomics: This provides a broader, unbiased view of changes in the entire proteome, confirming the high selectivity of this compound for tubulin degradation.[1][2][4]

  • Tubulin Unfolding Assay: Using a thiol probe like tetraphenylethene maleimide (TPE-MI), which fluoresces upon binding to unfolded proteins, can demonstrate that this compound induces tubulin destabilization.[5][6]

Q4: How can I be sure that the observed degradation is dependent on the proteasome?

A4: To confirm proteasome-dependent degradation, you can pre-treat the cells with a proteasome inhibitor, such as MG132, before adding this compound. If this compound-induced tubulin degradation is blocked in the presence of the inhibitor, it confirms the involvement of the proteasome.[1][4]

Experimental Protocols

Western Blotting for Tubulin Degradation

This protocol details the steps to quantify tubulin protein levels in response to this compound treatment.

Materials:

  • Cell culture reagents

  • This compound (and vehicle control, e.g., DMSO)

  • Proteasome inhibitor (e.g., MG132)

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-α-tubulin, anti-β-tubulin, anti-loading control e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding and Treatment: Seed cells in appropriate culture plates and allow them to adhere and reach 70-80% confluence. Treat cells with the desired concentrations of this compound or vehicle control for the specified duration. For proteasome inhibition control, pre-treat cells with MG132 (e.g., 10 µM) for 1 hour before adding this compound.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot: Normalize protein amounts for all samples, run them on an SDS-PAGE gel, and transfer the proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities and normalize the tubulin signal to the loading control.

Tubulin Unfolding Assay using TPE-MI

This biochemical assay directly measures tubulin destabilization.

Materials:

  • Purified tubulin

  • This compound

  • Tetraphenylethene maleimide (TPE-MI)

  • Assay buffer

  • Guanidine hydrochloride (as a positive control for protein denaturation)

  • Fluorometer

Procedure:

  • Reaction Setup: In a microplate, mix purified tubulin with TPE-MI and the indicated compounds (this compound, vehicle control, positive control).

  • Incubation: Incubate the mixture for various time points.

  • Fluorescence Measurement: Measure the fluorescence intensity at each time point using a fluorometer. An increase in fluorescence indicates the binding of TPE-MI to unfolded tubulin.[5][6]

Visualizations

G Workflow for Measuring this compound-Induced Tubulin Degradation cluster_0 Cell Culture & Treatment cluster_1 Sample Preparation cluster_2 Analysis cluster_3 Data Interpretation A Seed Cells B Treat with this compound (Dose-response & Time-course) A->B C Control Groups: - Vehicle (DMSO) - this compound + MG132 A->C D Cell Lysis B->D H qPCR (Tubulin mRNA levels) B->H C->D J Confirm Proteasome Dependence C->J E Protein Quantification (BCA) D->E F Western Blotting (α/β-tubulin, Loading Control) E->F G Quantitative Proteomics E->G I Quantify Tubulin Protein Levels F->I K Rule out Transcriptional Effects H->K

Caption: Experimental workflow for measuring tubulin degradation.

G This compound-Induced Tubulin Degradation Pathway This compound This compound AlphaTubulin α-Tubulin (Seventh Site) This compound->AlphaTubulin Binds to GTP_Site Non-exchangeable GTP Site AlphaTubulin->GTP_Site Alters conformation of Tubulin_Dimer Stable αβ-Tubulin Dimer GTP_Site->Tubulin_Dimer Destabilizes Unstable_Dimer Unstable/Unfolded Tubulin Tubulin_Dimer->Unstable_Dimer Ubiquitination Ubiquitination Unstable_Dimer->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Targets for Degradation Degraded Tubulin Peptides Proteasome->Degradation Leads to

Caption: Signaling pathway of this compound-induced tubulin degradation.

G Troubleshooting Decision Tree Start Start: No Tubulin Degradation Observed Check_Conc Is this compound concentration optimal? Start->Check_Conc Check_Time Is treatment time sufficient? Check_Conc->Check_Time Yes Optimize_Conc Action: Perform dose-response Check_Conc->Optimize_Conc No Check_Cell Is the cell line sensitive? Check_Time->Check_Cell Yes Optimize_Time Action: Perform time-course Check_Time->Optimize_Time No Check_Compound Is the this compound active? Check_Cell->Check_Compound Yes Change_Cell Action: Use a sensitive cell line (e.g., HeLa) Check_Cell->Change_Cell No New_Compound Action: Use a fresh stock of this compound Check_Compound->New_Compound No Success Problem Solved Check_Compound->Success Yes Optimize_Conc->Success Optimize_Time->Success Change_Cell->Success New_Compound->Success

Caption: Troubleshooting decision tree for tubulin degradation experiments.

References

Technical Support Center: Cevipabulin Studies & Cell Line Integrity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cevipabulin. A primary focus is addressing challenges that may arise from cell line contamination, a critical issue that can impact experimental outcomes and data reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (also known as TTI-237) is an orally available, microtubule-active antitumor compound.[1] It has a unique dual mechanism of action. While it binds to the vinblastine site on β-tubulin, which typically leads to microtubule depolymerization, it paradoxically promotes tubulin polymerization.[2][3][4] Furthermore, this compound binds to a novel "seventh site" on α-tubulin, which induces tubulin degradation through a proteasome-dependent pathway.[2][3][5]

Q2: We are observing inconsistent IC50 values for this compound in our cancer cell line. What could be the cause?

Inconsistent IC50 values can stem from several factors, but cell line contamination or misidentification is a primary suspect. Different cell lines exhibit varying sensitivities to anticancer agents. If your cell line has been unknowingly cross-contaminated with a more resistant or sensitive cell line, your results will fluctuate. For example, the aggressive and common contaminant, HeLa (cervical cancer), may have a different sensitivity profile to this compound than the cell line you believe you are working with.[6][7][8] It is estimated that 15-36% of all cell lines are misidentified or contaminated.[8][9]

Q3: Our experimental results with this compound are not reproducible. How can we troubleshoot this?

Irreproducible results are a significant red flag for underlying issues, with cell line integrity being a major concern.[10][11] The first step in troubleshooting is to verify the identity of your cell line. We strongly recommend Short Tandem Repeat (STR) profiling, which is considered the gold standard for authenticating human cell lines.[10][12][13][14] Additionally, regularly testing for mycoplasma contamination is crucial, as this can also alter cellular responses to drugs.

Q4: We see unexpected morphological changes in our cells after this compound treatment that don't align with published data. Why might this be happening?

While this compound is known to cause mitotic spindle perturbations, unexpected morphological changes could indicate that you are not working with the intended cell line.[15] Different cell types will have distinct morphological responses to microtubule-targeting agents. If your cell line has been compromised, for instance by a HeLa contamination which is known for its aggressive growth, the observed cellular morphology may not match the expected phenotype.[6][8] Cell line authentication is the most effective way to resolve this ambiguity.

Q5: Where can we get our cell lines authenticated?

Numerous commercial vendors and institutional core facilities offer cell line authentication services, most commonly using STR profiling. It is best practice to obtain cell lines from reputable cell banks and to authenticate them upon receipt and at regular intervals during a research project.[10][16]

Troubleshooting Guide: Inconsistent Results in this compound Experiments

This guide provides a systematic approach to troubleshooting inconsistent experimental outcomes when studying this compound, with a focus on potential cell line contamination issues.

Problem: Significant variability in cell viability assays (e.g., IC50 values) across experiments.
Potential Cause Recommended Action
Cell Line Cross-Contamination 1. Immediately pause experiments with the questionable cell line. 2. Submit a sample of your cell line for STR profiling to a reputable service provider for authentication.[13][14] 3. Compare the resulting STR profile with the known profile of the expected cell line from a database.
Mycoplasma Contamination 1. Test your cell culture for mycoplasma using a reliable detection kit (e.g., PCR-based). 2. If positive, discard the contaminated culture and start with a fresh, authenticated stock.
Experimental Variability 1. Review and standardize your experimental protocol. 2. Ensure consistent cell seeding densities, drug concentrations, and incubation times. 3. Calibrate all equipment (e.g., pipettes, plate readers).
Problem: Western blot results for tubulin levels after this compound treatment are not consistent with expected tubulin degradation.
Potential Cause Recommended Action
Incorrect Cell Line 1. The cell line you are using may have a different proteasomal degradation pathway or response to this compound. 2. Authenticate your cell line using STR profiling.[10][12]
Suboptimal Antibody Performance 1. Validate your primary and secondary antibodies for specificity and optimal dilution. 2. Include appropriate positive and negative controls in your Western blot.
Issues with Proteasome Inhibition Control 1. If using a proteasome inhibitor (e.g., MG132) as a control, ensure its activity and use at the correct concentration.[2][3]

Quantitative Data Summary

The following table summarizes the reported IC50 values of this compound in various human cancer cell lines. This data can serve as a reference, but it is important to note that values can vary between labs due to different experimental conditions. Significant deviation from these ranges may suggest issues such as cell line contamination.

Cell LineCancer TypeReported IC50 (nM)[1]
SK-OV-3Ovarian24 ± 8
MDA-MB-435Melanoma (originally misidentified as breast cancer)21 ± 4
MDA-MB-468Breast18 ± 6
LnCaPProstate22 ± 7
HeLaCervical40

Experimental Protocols

Cell Line Authentication using Short Tandem Repeat (STR) Profiling

STR profiling is the standard method for authenticating human cell lines. The process involves the following key steps:

  • DNA Extraction: Genomic DNA is isolated from a cell pellet of the cultured cell line.

  • PCR Amplification: Specific STR loci (highly variable regions of the genome) are amplified using a multiplex PCR kit. These kits typically target a standardized set of core STR markers.[13]

  • Fragment Analysis: The fluorescently labeled PCR products are separated by size using capillary electrophoresis.

  • Profile Generation: The resulting data is analyzed to generate a unique genetic fingerprint for the cell line based on the length of the STR repeats at each locus.

  • Database Comparison: The generated STR profile is compared to a reference database of known cell line profiles (e.g., ATCC, DSMZ) to confirm the identity of the cell line. A match of ≥80% is generally required to confirm identity.

Visualizations

Signaling and Experimental Workflows

Cevipabulin_Mechanism This compound This compound beta_tubulin β-Tubulin (Vinblastine Site) This compound->beta_tubulin Binds alpha_tubulin α-Tubulin (Seventh Site) This compound->alpha_tubulin Binds Polymerization Abnormal Tubulin Polymerization beta_tubulin->Polymerization Promotes Degradation Tubulin Degradation alpha_tubulin->Degradation Induces M_Phase_Arrest Mitotic Arrest Polymerization->M_Phase_Arrest Proteasome Proteasome-Dependent Pathway Degradation->Proteasome Degradation->M_Phase_Arrest Apoptosis Apoptosis M_Phase_Arrest->Apoptosis

Caption: Dual mechanism of action of this compound on tubulin dynamics.

Troubleshooting_Workflow start Inconsistent Experimental Results check_protocol Review Experimental Protocol & Reagents start->check_protocol still_inconsistent Results Still Inconsistent? check_protocol->still_inconsistent authenticate Cell Line Authentication (STR Profiling) still_inconsistent->authenticate Yes optimize Optimize Assay Parameters still_inconsistent->optimize No mycoplasma Mycoplasma Test authenticate->mycoplasma contaminated Contaminated/ Misidentified mycoplasma->contaminated Positive clean Authenticated & Clean mycoplasma->clean Negative discard Discard Culture, Obtain New Stock, Re-authenticate contaminated->discard clean->optimize end Proceed with Experiment optimize->end

Caption: Troubleshooting workflow for inconsistent experimental results.

STR_Profiling_Workflow A 1. Isolate Genomic DNA from Cell Culture B 2. Multiplex PCR of Core STR Loci A->B C 3. Capillary Electrophoresis (Fragment Analysis) B->C D 4. Generate Genetic Profile C->D E 5. Compare to Reference Database D->E F Authenticated Cell Line E->F Match G Misidentified/ Contaminated E->G No Match

Caption: Experimental workflow for cell line authentication by STR profiling.

References

Technical Support Center: Cevipabulin and Immunofluorescence

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Cevipabulin in immunofluorescence (IF) experiments. This compound is a unique microtubule-active agent that can produce distinct artifacts in IF staining, and this guide is designed to help you interpret these results and troubleshoot common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it affect microtubules?

A1: this compound (also known as TTI-237) is a potent, orally bioavailable, microtubule-active antitumor compound.[1][2][3] It has a unique mechanism of action. While it binds to the vinca alkaloid site on β-tubulin, it doesn't cause microtubule depolymerization like other vinca alkaloids.[2][4][5] Instead, it promotes the formation of aberrant tubulin protofilaments that do not assemble into normal microtubules but rather form irregular aggregates.[6][7][8] Furthermore, this compound also binds to a novel site on α-tubulin, which leads to tubulin destabilization and subsequent degradation through the proteasome pathway.[6][9][10]

Q2: What are the expected immunofluorescence (IF) results after this compound treatment?

A2: Unlike typical microtubule stabilizing agents (e.g., taxanes) that show bundled microtubules, or destabilizing agents (e.g., vinca alkaloids) that lead to a diffuse tubulin signal, this compound treatment results in the formation of distinct "irregular tubulin aggregates" within the cytoplasm.[6][8] A normal microtubule network will be absent, and instead, you will observe punctate or aggregated tubulin staining.

Q3: At what concentrations should I use this compound for my experiments?

A3: The effective concentration of this compound can vary between cell lines. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type. However, published data indicates that this compound shows cytotoxic effects in the low nanomolar range for many cancer cell lines.[1] For inducing tubulin aggregation and degradation, concentrations in the range of 1 µM have been used in studies with HeLa cells.[6]

Q4: How does this compound treatment lead to tubulin degradation?

A4: this compound binds to a novel site on α-tubulin, which causes a conformational change in the α-T5 loop.[9][10] This change disrupts the interaction with the non-exchangeable GTP, leading to tubulin dimer instability and unfolding. The unfolded tubulin is then targeted for degradation by the cellular proteasome machinery.[6][7][9][10] This has been confirmed by studies showing that proteasome inhibitors like MG132 can block this compound-induced tubulin degradation.[6]

Troubleshooting Guide for Immunofluorescence Artifacts

This guide addresses specific issues you might encounter when performing immunofluorescence staining of tubulin in this compound-treated cells.

Problem Possible Cause Suggested Solution
Weak or No Tubulin Signal 1. Tubulin Degradation: this compound induces proteasome-dependent degradation of tubulin, which can lead to a significant decrease in the overall tubulin protein levels.[6][9]• Reduce the incubation time with this compound. • Perform a time-course experiment to find the optimal window for visualizing aggregates before significant degradation occurs. • Co-treat with a proteasome inhibitor (e.g., MG132) to block tubulin degradation and enhance the signal from aggregated tubulin.[6] • Increase the primary antibody concentration.
2. Inefficient Antibody Binding to Aggregates: The conformation of tubulin within the aggregates may hinder antibody epitope recognition.• Try a different anti-tubulin antibody that recognizes a different epitope (e.g., monoclonal vs. polyclonal). • Consider using a primary antibody that has been validated for detecting denatured proteins, as the aggregated tubulin may be in a partially unfolded state.
3. General IF Issues: Standard immunofluorescence problems such as improper fixation, permeabilization, or antibody dilutions.[11][12][13][14]• Review and optimize your standard immunofluorescence protocol. Ensure fixation and permeabilization are appropriate for cytoskeletal proteins.[15][16]
High Background Staining 1. Non-specific Antibody Binding: The tubulin aggregates may be "sticky" and non-specifically bind antibodies.• Increase the number and duration of wash steps after primary and secondary antibody incubations. • Optimize the blocking step by trying different blocking agents (e.g., BSA, normal serum).[11][12] • Titrate your primary and secondary antibodies to determine the optimal dilution with the best signal-to-noise ratio.[11][12]
2. Secondary Antibody Cross-reactivity: The secondary antibody may be binding non-specifically.• Run a secondary antibody-only control to check for non-specific binding. • Use a pre-adsorbed secondary antibody to minimize cross-reactivity.
Irregular, Punctate Staining Pattern (Artifact Interpretation) 1. This is the Expected Phenotype: this compound induces the formation of irregular tubulin aggregates, not organized microtubules.[6][8] This punctate or aggregated staining is the true result of the drug's effect.• Compare your results with published images of this compound-treated cells to confirm the expected morphology. • Use appropriate controls: an untreated control showing a normal microtubule network, and a positive control with a known microtubule-disrupting agent (e.g., nocodazole or vinblastine) to show a different pattern of disruption.
2. Fixation Artifacts: Inappropriate fixation can sometimes lead to protein aggregation.• Ensure that fixation is performed correctly. For microtubules, pre-warming the fixation buffer to 37°C can help preserve the cytoskeleton.[15]
Difficulty in Imaging and Interpretation 1. Three-Dimensional Structure of Aggregates: The aggregates are complex 3D structures that can be difficult to resolve with standard widefield microscopy.• Use a confocal or super-resolution microscope to obtain higher-resolution images and better resolve the structure of the aggregates.
2. Overlapping Signals: In densely treated cultures, it may be difficult to distinguish individual cell outlines and aggregates.• Plate cells at a lower density to allow for better visualization of individual cells.

Quantitative Data

Table 1: Cytotoxicity of this compound (IC50) in Various Human Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
SK-OV-3Ovarian24 ± 8
MDA-MB-435Breast21 ± 4
MDA-MB-468Breast18 ± 6
LnCaPProstate22 ± 7
HeLaCervical40

Data sourced from MedChemExpress.[1]

Experimental Protocols

Detailed Methodology for Immunofluorescence Staining of Tubulin in this compound-Treated Cells

This protocol is a general guideline and may require optimization for your specific cell line and experimental conditions.

Materials:

  • Cells cultured on glass coverslips

  • This compound (stock solution in DMSO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Fixation Buffer: 4% paraformaldehyde in PBS (freshly prepared)

  • Permeabilization Buffer: 0.1% Triton X-100 in PBS

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS

  • Primary Antibody: Mouse anti-α-tubulin antibody

  • Secondary Antibody: Goat anti-mouse IgG conjugated to a fluorescent dye (e.g., Alexa Fluor 488)

  • Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole)

  • Antifade mounting medium

Procedure:

  • Cell Seeding: Seed cells onto glass coverslips in a multi-well plate and allow them to adhere overnight.

  • This compound Treatment: Treat the cells with the desired concentration of this compound (or DMSO as a vehicle control) in complete cell culture medium for the desired duration (e.g., 1-16 hours).

  • Washing: Gently wash the cells three times with pre-warmed (37°C) PBS.

  • Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Washing: Wash the cells three times with PBS.

  • Blocking: Block non-specific antibody binding by incubating the cells in 5% BSA in PBS for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the cells with the primary anti-α-tubulin antibody diluted in blocking buffer overnight at 4°C.

  • Washing: Wash the cells three times with PBS.

  • Secondary Antibody Incubation: Incubate the cells with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS, protected from light.

  • Counterstaining: Incubate the cells with DAPI solution for 5 minutes to stain the nuclei.

  • Washing: Wash the cells a final three times with PBS.

  • Mounting: Mount the coverslips onto glass slides using an antifade mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope with the appropriate filter sets.

Visualizations

Cevipabulin_Mechanism_of_Action This compound This compound beta_tubulin β-Tubulin (Vinca Alkaloid Site) This compound->beta_tubulin alpha_tubulin α-Tubulin (Novel Seventh Site) This compound->alpha_tubulin protofilament Aberrant Tubulin Protofilament Formation beta_tubulin->protofilament destabilization Tubulin Dimer Destabilization alpha_tubulin->destabilization aggregates Irregular Tubulin Aggregates protofilament->aggregates unfolding Tubulin Unfolding destabilization->unfolding proteasome Proteasomal Degradation unfolding->proteasome

Caption: Dual mechanism of action of this compound on tubulin.

IF_Workflow start Start: Cells on Coverslips treatment This compound Treatment start->treatment wash1 Wash (PBS) treatment->wash1 fixation Fixation (4% PFA) wash1->fixation wash2 Wash (PBS) fixation->wash2 permeabilization Permeabilization (Triton X-100) wash2->permeabilization wash3 Wash (PBS) permeabilization->wash3 blocking Blocking (BSA) wash3->blocking primary_ab Primary Antibody Incubation blocking->primary_ab wash4 Wash (PBS) primary_ab->wash4 secondary_ab Secondary Antibody Incubation wash4->secondary_ab wash5 Wash (PBS) secondary_ab->wash5 counterstain Counterstain (DAPI) wash5->counterstain wash6 Wash (PBS) counterstain->wash6 mount Mount wash6->mount image Image mount->image

Caption: Immunofluorescence experimental workflow for this compound-treated cells.

Troubleshooting_Logic start Observed IF Artifact weak_signal Weak/No Signal start->weak_signal high_bg High Background start->high_bg punctate Punctate Staining start->punctate sol_weak1 Reduce treatment time Co-treat with proteasome inhibitor weak_signal->sol_weak1 Tubulin Degradation sol_weak2 Try different primary antibody weak_signal->sol_weak2 Poor Ab Binding sol_bg1 Optimize blocking & washing Titrate antibodies high_bg->sol_bg1 Non-specific Binding sol_punctate This is the expected result. Compare with controls. punctate->sol_punctate Drug Effect

Caption: Troubleshooting logic for this compound-induced IF artifacts.

References

Technical Support Center: Cevipabulin Proliferation Assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers observing inconsistent results in proliferation assays with Cevipabulin (TTI-237). Understanding its unique mechanism of action is critical to designing experiments and interpreting data correctly.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A: this compound is a microtubule-active agent with a novel, dual-binding mechanism. It simultaneously binds to two distinct sites on the αβ-tubulin heterodimer:

  • The Vinblastine Site (β-tubulin): Unlike other agents that bind here to inhibit tubulin polymerization, this compound binding paradoxically promotes the formation of tubulin protofilaments.[1][2][3]

  • A Novel "Seventh Site" (α-tubulin): Binding to this newly identified site destabilizes the tubulin dimer, leading to its degradation through a proteasome-dependent pathway.[1][4][5]

This complex activity, combining microtubule disruption with tubulin degradation, can lead to varied and concentration-dependent cellular outcomes.

Q2: Why are my IC50 values for this compound different from published data?

A: Discrepancies in IC50 values are common and can arise from several factors:

  • Cell Line Specifics: Different cancer cell lines exhibit varying sensitivities. Published IC50 values for a 72-hour exposure range from 18 nM to 40 nM.[6]

  • Assay Duration: this compound's effects are time-dependent. Tubulin degradation is a relatively slower process than mitotic arrest. Short-term assays may not capture the full cytotoxic effect.

  • Cell Culture Conditions: Factors like passage number, cell density at the time of seeding, and media components can significantly influence results.[7] High-passage cells may develop resistance or exhibit altered growth kinetics.

  • Assay Type: The choice of proliferation assay (e.g., metabolic vs. cell counting) can yield different IC50 values (see Q3).

Q3: My metabolic assay (e.g., MTT, MTS, XTT) results don't match my cell count or imaging data. Why is this happening?

A: This is a common issue when studying microtubule-targeting agents. The discrepancy arises because these assays measure different biological endpoints.

  • Metabolic Assays (MTT, MTS): These colorimetric assays measure mitochondrial reductase activity, which is an indicator of metabolic function, not necessarily cell number.[8][9]

  • Cell Counting/Imaging: These methods provide a direct measure of cell number.

This compound at concentrations above 50 nM causes a strong G2/M cell cycle arrest.[6] Cells arrested in this phase are larger, often remain metabolically active for a period, but are not proliferating. This can lead to metabolic assays overestimating cell viability compared to direct cell counting, which would accurately show a halt in proliferation.[8][10]

Q4: At what concentrations and time points should I expect to see specific cellular effects?

A: this compound's effects are highly dependent on concentration and incubation time. Based on published data, you can expect the following:

  • Apoptosis (Sub-G1 population): Occurs at lower concentrations, typically in the 20-40 nM range.[6]

  • G2/M Arrest: Becomes the dominant effect at concentrations above 50 nM.[6]

  • Tubulin Degradation: Can be observed via Western blot after several hours (e.g., 6-16 hours) of treatment with concentrations typically higher than the cytotoxic IC50 (e.g., 1 µM).[1][2]

Data Presentation

Table 1: Reported IC50 Values of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (72h Exposure)
SK-OV-3Ovarian24 ± 8 nM
MDA-MB-435Breast21 ± 4 nM
MDA-MB-468Breast18 ± 6 nM
LnCaPProstate22 ± 7 nM
HeLaCervical40 nM
(Data sourced from MedChemExpress.[6])

Table 2: Concentration-Dependent Cellular Effects of this compound

Concentration RangePrimary Cellular EffectRecommended Assay for Verification
20 - 40 nMInduction of apoptosisFlow cytometry for Sub-G1 population, Annexin V staining
> 50 nMG2/M phase cell cycle arrestFlow cytometry for DNA content (Propidium Iodide staining)[11]
~1 µM (6-16h)Significant tubulin degradationWestern Blot for α- and β-tubulin levels[1][2]

Visual Guides

This compound's Dual Mechanism of Action

Troubleshooting Logic for Inconsistent Proliferation Assays

Troubleshooting_Logic start Inconsistent Proliferation Assay Results q1 Do results from metabolic assays (MTT/MTS) differ from direct cell counts? start->q1 q2 Is there high well-to-well variability? start->q2 q3 Are IC50 values higher than expected? start->q3 a1 Cause: G2/M arrest leads to metabolically active, non-proliferating cells. Solution: Use direct cell counting or flow cytometry for cell cycle analysis. q1->a1 Yes a2 Cause: Uneven seeding, edge effects, compound precipitation. Solution: Ensure homogenous cell suspension, avoid outer wells, verify compound solubility. q2->a2 Yes a3 Cause: Assay duration too short, low cell density, high cell passage number. Solution: Increase incubation time (e.g., 72h), optimize seeding density, use low passage cells. q3->a3 Yes

Recommended Experimental Workflow

Experimental_Workflow start 1. Initial Proliferation Screen (e.g., MTS/XTT Assay, 72h) confirm 2. Confirm with Orthogonal Assay (Direct Cell Counting or Imaging) start->confirm mechanistic 3. Investigate Mechanism confirm->mechanistic cell_cycle 3a. Cell Cycle Analysis (Flow Cytometry with PI Staining) mechanistic->cell_cycle western 3b. Tubulin Level Analysis (Western Blot for α/β-tubulin) mechanistic->western endpoint 4. Correlate Data & Conclude cell_cycle->endpoint western->endpoint

Experimental Protocols

Protocol 1: Cell Proliferation (MTS Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO) wells.

  • Incubation: Incubate the plate for the desired period (e.g., 72 hours) at 37°C, 5% CO₂.

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well.

  • Incubation: Incubate for 1-4 hours at 37°C, protecting the plate from light.

  • Measurement: Read the absorbance at 490 nm using a microplate reader.

  • Analysis: Subtract the background absorbance (media only wells) and normalize the results to the vehicle control to determine the percentage of inhibition.

Protocol 2: Cell Cycle Analysis by Flow Cytometry
  • Cell Culture: Seed cells in a 6-well plate and allow them to adhere for 24 hours. Treat with desired concentrations of this compound (e.g., 20 nM, 100 nM) and a vehicle control for 24-48 hours.

  • Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS, trypsinize, and then combine with the supernatant containing floating cells. Centrifuge at 300 x g for 5 minutes.

  • Fixation: Wash the cell pellet with cold PBS. Resuspend the pellet and add ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping. Fix for at least 2 hours at 4°C (or overnight).[12]

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in a staining solution containing Propidium Iodide (PI, e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.[12][13]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Acquisition: Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.

  • Analysis: Use cell cycle analysis software to model the G1, S, and G2/M phases of the cell cycle and quantify the percentage of cells in each phase, as well as the sub-G1 population indicative of apoptosis.[14]

Protocol 3: Western Blot for Tubulin Degradation
  • Cell Culture and Lysis: Seed cells in a 6-well plate and treat with this compound (e.g., 1 µM) for a specified time (e.g., 16 hours). Wash cells with cold PBS and lyse with RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 10-25 µg) per lane onto an SDS-polyacrylamide gel.[15]

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against α-tubulin and β-tubulin. A loading control antibody (e.g., GAPDH or β-actin) should also be used.[16]

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]

  • Detection: Wash the membrane again as in step 7. Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.[17]

  • Analysis: Quantify the band intensities using densitometry software. Normalize the tubulin band intensity to the loading control to determine the relative decrease in tubulin levels compared to the vehicle-treated control.

References

Technical Support Center: Cevipabulin and Cell Adhesion

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the effects of Cevipabulin on cell adhesion.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a microtubule-active agent with a unique dual-binding mechanism.[1][2][3] It binds to both the vinblastine site on β-tubulin and a novel "Seventh site" on α-tubulin.[1][3][4][5] This concurrent binding induces abnormal tubulin protofilament polymerization, leading to the formation of irregular tubulin aggregates and subsequent tubulin degradation.[1][3][6] Ultimately, this disruption of microtubule dynamics leads to G2/M phase cell cycle arrest and apoptosis.[6][7]

Q2: How does this compound's effect on microtubules influence cell adhesion?

A2: While direct studies on this compound's specific effects on cell adhesion are emerging, its profound impact on the microtubule cytoskeleton strongly suggests an influence on cell adhesion processes. Microtubules are critical for:

  • Cell Shape and Polarity: By disrupting the microtubule network, this compound can alter cell morphology, which is intrinsically linked to how cells adhere and spread on a substrate.

  • Integrin Trafficking: Microtubules serve as tracks for the transport of integrins (key cell adhesion receptors) to and from the cell surface. Disruption of these tracks can impair the localization and function of integrins.

  • Focal Adhesion Dynamics: The formation, maturation, and turnover of focal adhesions, the protein complexes that link the cell's cytoskeleton to the extracellular matrix, are dependent on a dynamic microtubule network.

Q3: We are observing decreased cell attachment after this compound treatment. Is this an expected outcome?

A3: Yes, a decrease in cell attachment is a plausible, though not definitively documented, consequence of this compound treatment. The disruption of microtubule polymerization and the subsequent effects on cell structure and the machinery of adhesion can lead to reduced cell-substrate interactions.[1][6] It is crucial to differentiate between cytotoxic effects leading to cell death and a specific anti-adhesive effect. We recommend performing a cell viability assay in parallel with your adhesion assays to distinguish between these possibilities.

Q4: What concentrations of this compound are typically used in cell-based assays?

A4: The cytotoxic IC50 values for this compound in various human tumor cell lines are reported to be in the range of 18-40 nM.[7][8] For cell adhesion studies, it is advisable to use a concentration range around the IC50 and below to investigate specific effects on adhesion without inducing rapid and widespread cell death. A dose-response experiment is highly recommended to determine the optimal concentration for your specific cell line and experimental endpoint.

Troubleshooting Guides

Problem 1: Significant Decrease in Cell Adhesion Post-Cevipabulin Treatment

Possible Causes & Solutions

Possible Cause Suggested Solution
High Cytotoxicity Perform a cell viability assay (e.g., MTT, trypan blue exclusion) at the same this compound concentrations and time points as your adhesion assay. If viability is low, reduce the drug concentration or shorten the incubation time.
Disruption of Adhesion Machinery This may be an on-target effect of the drug. To confirm, you can perform immunofluorescence staining for key adhesion proteins like vinculin or paxillin to observe changes in focal adhesions. Also, staining for α-tubulin will visualize the disruption of the microtubule network.
Sub-optimal Assay Conditions Ensure your cell adhesion assay protocol is optimized. This includes checking the coating of the substrate (e.g., fibronectin, collagen), the washing steps, and the incubation times.[9]
Cell Line Sensitivity Different cell lines may exhibit varying sensitivities to this compound. It is important to establish a baseline for adhesion in your specific cell model before drawing conclusions about the drug's effects.
Problem 2: High Variability in Cell Adhesion Assay Results

Possible Causes & Solutions

Possible Cause Suggested Solution
Inconsistent Cell Seeding Ensure a single-cell suspension is achieved before seeding. Clumped cells will lead to uneven attachment.[9] Use a hemocytometer or an automated cell counter for accurate cell density determination.
Uneven Substrate Coating Ensure the entire well surface is evenly coated with the extracellular matrix protein. Allow sufficient incubation time for the protein to adsorb to the plate.
Inconsistent Washing Steps The washing step to remove non-adherent cells is critical.[9] Standardize the force, volume, and number of washes across all wells and experiments. A gentle, consistent technique is key.
Edge Effects in Multi-well Plates To minimize edge effects, avoid using the outermost wells of the plate for experimental conditions. Fill these wells with sterile PBS or media to maintain a humidified environment.

Experimental Protocols

Key Experiment: Cell Adhesion Assay (Colorimetric)

This protocol is adapted from standard cell adhesion assay methodologies.[10][11]

Materials:

  • 96-well tissue culture plates

  • Extracellular matrix protein (e.g., Fibronectin, Collagen)

  • This compound

  • Cell culture medium

  • Bovine Serum Albumin (BSA)

  • Crystal Violet stain (0.5% in 20% methanol)

  • Solubilization buffer (e.g., 1% SDS in PBS)

  • Plate reader

Procedure:

  • Plate Coating:

    • Coat wells of a 96-well plate with the desired extracellular matrix protein (e.g., 10 µg/mL Fibronectin in PBS) and incubate for 1-2 hours at 37°C or overnight at 4°C.

    • Aspirate the coating solution and wash the wells twice with sterile PBS.

    • Block non-specific binding by adding 1% BSA in PBS to each well and incubate for 1 hour at 37°C.

    • Wash the wells twice with sterile PBS.

  • Cell Treatment and Seeding:

    • Harvest cells and resuspend them in a serum-free medium containing various concentrations of this compound or a vehicle control.

    • Incubate the cell suspension with the drug for a predetermined time (e.g., 1-6 hours).

    • Seed 5 x 10^4 cells per well onto the pre-coated plate.

    • Incubate for 1-2 hours at 37°C to allow for cell adhesion.

  • Removal of Non-Adherent Cells:

    • Gently wash the wells twice with PBS to remove non-adherent cells. The stringency of this step may need to be optimized for your cell type.[9]

  • Staining and Quantification:

    • Fix the adherent cells with 4% paraformaldehyde for 10 minutes.

    • Stain the cells with 0.5% Crystal Violet for 20 minutes.

    • Wash the wells thoroughly with water to remove excess stain.

    • Solubilize the stain by adding a solubilization buffer to each well and incubating for 15 minutes with gentle shaking.

    • Read the absorbance at 570 nm using a plate reader.

Visualizations

Caption: Mechanism of this compound's action on tubulin and its downstream effects.

Adhesion_Assay_Workflow Start Start Coat_Plate Coat Plate with ECM Start->Coat_Plate Block Block with BSA Coat_Plate->Block Treat_Cells Treat Cells with this compound Block->Treat_Cells Seed_Cells Seed Cells onto Plate Treat_Cells->Seed_Cells Incubate Incubate (Allow Adhesion) Seed_Cells->Incubate Wash Wash (Remove Non-adherent Cells) Incubate->Wash Stain Fix and Stain Adherent Cells Wash->Stain Quantify Solubilize and Quantify Stain->Quantify End End Quantify->End

Caption: Workflow for a standard cell adhesion assay.

References

Optimizing Flow Cytometry Gating for Cevipabulin-Treated Cells: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing flow cytometry gating strategies for cells treated with Cevipabulin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it affect cells in the context of flow cytometry analysis?

This compound (also known as TTI-237) is a microtubule-active antitumor agent.[1][2] It functions by inhibiting tubulin polymerization, which is crucial for mitotic spindle formation during cell division.[2] This disruption of microtubule dynamics leads to cell cycle arrest, primarily at the G2/M phase, and can induce apoptosis.[1][3] Flow cytometry experiments have shown that at lower concentrations (20-40 nM), this compound can lead to the appearance of sub-G1 nuclei, indicative of apoptosis, while at higher concentrations (above 50 nM), it causes a strong G2/M block.[1] A unique characteristic of this compound is its ability to bind to both α- and β-tubulin, which can lead to tubulin degradation via a proteasome-dependent pathway.[4][5][6] This can result in changes in cell size and granularity, which are important considerations for flow cytometry gating.

Q2: What are the expected morphological changes in cells treated with this compound that could affect flow cytometry gating?

Treatment with this compound can induce several morphological changes that are critical to consider when setting up flow cytometry gating strategies:

  • Cell Size and Granularity: As a microtubule-destabilizing agent, this compound can lead to changes in cell shape and size. This may manifest as an altered forward scatter (FSC) and side scatter (SSC) profile.

  • Apoptotic Bodies: At concentrations that induce apoptosis, you may observe an increase in smaller particles corresponding to apoptotic bodies.

  • Cell Aggregates: Disruption of the cytoskeleton can sometimes lead to increased cell aggregation. It is crucial to exclude these doublets or aggregates from the analysis.

  • Multinuclear Cells: At lower concentrations, this compound can cause mitotic spindle perturbations leading to the formation of multinuclear G1 cells.[2]

Q3: What are the essential controls to include when analyzing this compound-treated cells by flow cytometry?

To ensure accurate and reproducible data, the following controls are essential:

  • Unstained Cells: To assess autofluorescence.

  • Vehicle-Treated Control: To establish the baseline cellular state and gating parameters for a healthy cell population.

  • Single-Stain Controls: For each fluorochrome used, to set up compensation correctly.

  • Fluorescence Minus One (FMO) Controls: To accurately set gates for positive populations, especially in multicolor experiments.[7][8]

  • Positive Control for Apoptosis/Cell Cycle Arrest: A known inducer of apoptosis or cell cycle arrest (e.g., staurosporine, nocodazole) can help validate the staining and gating strategy.[9][10]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High debris in the sample, obscuring the main cell population. This compound-induced apoptosis or necrosis leading to increased cell fragmentation.Adjust the FSC and SSC threshold to exclude events with very low scatter signals. Consider using a viability dye to gate on intact cells first.
Difficulty in distinguishing between G2/M arrested cells and cell doublets. Both G2/M cells and doublets have approximately double the DNA content of G1 cells.Use a doublet discrimination gate by plotting FSC-A (Area) vs. FSC-H (Height) or FSC-W (Width).[7][11] Single cells should have a linear relationship between these parameters.
High background fluorescence. This compound itself might have some intrinsic fluorescence, or the treatment may induce cellular autofluorescence.Always include an unstained, this compound-treated control to assess any drug-induced autofluorescence. If autofluorescence is an issue, consider using brighter fluorochromes or fluorochromes that emit in the far-red spectrum where autofluorescence is typically lower.[12]
Low percentage of apoptotic cells detected despite other indicators of cell death. The timing of the assay may be suboptimal, or the chosen apoptosis marker may not be ideal for the specific mechanism of this compound.Perform a time-course experiment to determine the optimal endpoint for apoptosis detection. Consider using a combination of apoptosis markers, such as Annexin V (for early apoptosis) and a viability dye like Propidium Iodide (PI) or 7-AAD (for late apoptosis/necrosis).[9][13][14]
Shift in the FSC/SSC profile of the entire cell population. This compound-induced changes in cell size and internal complexity.Adjust the primary FSC vs. SSC gate based on the vehicle-treated control to encompass the entire viable cell population. It may be necessary to broaden the gate to include cells with altered scatter properties.

Experimental Protocols

Protocol: Cell Cycle Analysis of this compound-Treated Cells using Propidium Iodide Staining
  • Cell Seeding and Treatment:

    • Seed cells at a density that will not exceed 70-80% confluency by the end of the experiment.

    • Allow cells to adhere overnight.

    • Treat cells with the desired concentrations of this compound and a vehicle control for the specified duration (e.g., 24, 48 hours).

  • Cell Harvesting and Fixation:

    • Harvest both adherent and floating cells.

    • Wash the cells once with cold PBS.

    • Fix the cells by dropwise addition of ice-cold 70% ethanol while gently vortexing.

    • Incubate on ice or at -20°C for at least 30 minutes.

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash once with PBS.

    • Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Acquisition and Gating:

    • Acquire data on a flow cytometer.

    • Use a linear scale for FSC and SSC for initial gating.

    • Use a linear scale for the PI channel (e.g., FL2-A or a similar channel).

    • Follow the gating strategy outlined in the diagram below.

Visualizations

Gating_Strategy_Cell_Cycle cluster_0 Step 1: Debris Exclusion cluster_1 Step 2: Doublet Discrimination cluster_2 Step 3: Cell Cycle Analysis a Total Events b P1: Main Cell Population a->b FSC-A vs SSC-A c From P1 d P2: Single Cells c->d FSC-A vs FSC-H e From P2 f Histogram of PI Intensity e->f g Sub-G1 (Apoptosis) h G1 Phase i S Phase j G2/M Phase

Caption: Gating strategy for cell cycle analysis of this compound-treated cells.

Apoptosis_Gating cluster_0 Step 1: Initial Gating cluster_1 Step 2: Doublet Exclusion cluster_2 Step 3: Apoptosis Analysis a Total Events b P1: Cells (Debris Excluded) a->b FSC-A vs SSC-A c From P1 d P2: Singlets c->d FSC-A vs FSC-W e From P2 f Annexin V vs PI Plot e->f q1 Q1: Necrotic (AnnV+/PI+) q2 Q2: Late Apoptotic (AnnV+/PI+) q3 Q3: Viable (AnnV-/PI-) q4 Q4: Early Apoptotic (AnnV+/PI-)

Caption: Gating strategy for apoptosis analysis using Annexin V and PI staining.

Cevipabulin_Pathway This compound This compound alphaTubulin α-Tubulin This compound->alphaTubulin betaTubulin β-Tubulin (Vinblastine Site) This compound->betaTubulin Microtubule Microtubule Dynamics alphaTubulin->Microtubule Inhibition Degradation Tubulin Degradation alphaTubulin->Degradation Promotion betaTubulin->Microtubule Inhibition Spindle Mitotic Spindle Formation Microtubule->Spindle Disruption G2M_Arrest G2/M Arrest Spindle->G2M_Arrest Failure Apoptosis Apoptosis (Sub-G1) G2M_Arrest->Apoptosis

Caption: Simplified signaling pathway of this compound's mechanism of action.

References

Cevipabulin In Vivo Delivery Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the in vivo application of Cevipabulin (TTI-237). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during preclinical experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here we address specific issues you might encounter during the in vivo delivery of this compound in a question-and-answer format.

1. Formulation and Solubility

Question: I'm having trouble dissolving this compound for my in vivo study. What is the recommended formulation protocol?

Answer: While this compound is reported to be stable and water-soluble, achieving high concentrations for in vivo dosing often requires specific formulation strategies.[1] Direct dissolution in saline might be limited. A common method involves creating a stock solution in an organic solvent followed by dilution in an appropriate vehicle.

Troubleshooting Tips:

  • Precipitation upon Dilution: If the compound precipitates when diluting the DMSO stock in an aqueous vehicle, try using a co-solvent system or a vehicle containing solubilizing agents like cyclodextrins.

  • Inconsistent Results: Ensure the final formulation is homogenous, especially if it is a suspension. Vortex or sonicate briefly before each administration to ensure uniform dosing.

  • Stability Concerns: Avoid repeated freeze-thaw cycles of your stock solution, as this can lead to degradation.[2] It is recommended to aliquot the stock solution into single-use volumes and store them at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage.[2]

2. Dosing and Administration

Question: What is a good starting dose and administration schedule for this compound in a mouse xenograft model?

Answer: Published studies have shown that this compound is effective in mouse xenograft models with both intravenous (i.v.) and oral (p.o.) administration.[2] Dose-dependent antitumor activity has been observed at 15 and 20 mg/kg.[2] A common schedule is administration every four days for four cycles.[2]

Troubleshooting Tips:

  • Lack of Efficacy: If you are not observing the expected anti-tumor effect, consider the following:

    • Dose Escalation: If no toxicity is observed, you could escalate the dose within the reported effective range (5-20 mg/kg).

    • Administration Route: While orally active, intravenous administration may provide more consistent systemic exposure.

    • Tumor Model Sensitivity: Verify the sensitivity of your chosen cancer cell line to this compound in vitro before starting in vivo experiments.

  • Adverse Events: Monitor animals closely for signs of toxicity. While specific side effects for this compound are not extensively documented, general adverse effects for microtubule inhibitors can include weight loss, lethargy, and gastrointestinal issues.[1] If toxicity is observed, consider reducing the dose or increasing the interval between doses.

3. Pharmacokinetics and Bioavailability

Question: My oral dosing experiment is showing high variability. What are the known pharmacokinetic properties of this compound?

Answer: this compound has demonstrated excellent pharmaceutical properties in preclinical models, including an oral bioavailability of 61% and a metabolic half-life of 13 hours in female nude mice.[3] However, factors such as the formulation vehicle and the fed/fasted state of the animals can introduce variability in oral absorption.

Troubleshooting Tips:

  • High Variability in Oral Dosing: To minimize variability, ensure consistent administration technique and consider standardizing the fasting state of the animals before dosing. Using a solution or a well-homogenized suspension is critical.

  • Unexpected Short Duration of Action: Although the reported half-life is 13 hours, rapid tumor growth models might require a more frequent dosing schedule. The dosing interval should be optimized based on efficacy and tolerability in your specific model.

4. Efficacy and Target Engagement

Question: I am working on a glioblastoma model. Why am I not seeing efficacy with this compound?

Answer: A significant challenge for this compound is its limited ability to cross the blood-brain barrier. Studies have shown that it is not a brain-penetrant compound.[3] This makes it an unsuitable candidate for treating central nervous system (CNS) tumors like glioblastoma if administered systemically.

Troubleshooting Tips:

  • CNS Tumor Models: For intracranial tumor models, systemic administration of this compound is unlikely to be effective. Alternative delivery methods that bypass the blood-brain barrier would need to be explored, or a different therapeutic agent should be considered.

  • Resistance: While this compound has shown activity against tumors resistant to other microtubule agents like paclitaxel and vincristine, acquired resistance can still develop.[1] If initial efficacy is followed by tumor regrowth, consider investigating mechanisms of resistance, such as alterations in tubulin isoforms.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineCancer TypeIC₅₀ (nM)
SK-OV-3Ovarian24 ± 8
MDA-MB-435Breast21 ± 4
MDA-MB-468Breast18 ± 6
LnCaPProstate22 ± 7
HeLaCervical40
Data sourced from MedChemExpress.[2]

Table 2: In Vivo Efficacy in U87-MG Glioblastoma Xenograft Model

Dose (mg/kg)Administration RouteDosing ScheduleOutcome
5, 10, 15, 20i.v. or p.o.Every 4 days for 4 cyclesDose-dependent anti-tumor activity
15, 20i.v. or p.o.Every 4 days for 4 cyclesGood anti-tumor activity
Animal Model: Athymic nu/nu female mice. Data sourced from MedChemExpress.[2]

Table 3: Pharmacokinetic Properties of this compound

ParameterValueSpecies
Oral Bioavailability61%Female Nude Mice
Metabolic Half-life (T½)13 hoursFemale Nude Mice
Water Solubility0.89 mg/mLNot Specified
Brain PenetrationNot Brain-PenetrantMice
Data sourced from Journal of Medicinal Chemistry.[3]

Experimental Protocols

Protocol 1: Recommended Formulation for In Vivo Administration

This protocol is adapted from vendor-supplied information and is intended for guidance.[2] Optimization may be required for your specific experimental setup.

1. Stock Solution Preparation (16.7 mg/mL):

  • Weigh the required amount of this compound powder.
  • Dissolve in pure DMSO to a final concentration of 16.7 mg/mL.
  • Vortex or sonicate gently until a clear solution is obtained.
  • Aliquot into single-use vials and store at -20°C or -80°C.

2. Working Solution for Oral/Intraperitoneal (IP) Administration (1.67 mg/mL):

  • Option A (Suspension with Cyclodextrin):
  • Prepare a 20% solution of SBE-β-CD in sterile saline.
  • To 900 µL of the 20% SBE-β-CD solution, add 100 µL of the 16.7 mg/mL DMSO stock solution.
  • Mix thoroughly by vortexing. This will result in a suspended solution.
  • Option B (Suspension in Oil):
  • To 900 µL of sterile corn oil, add 100 µL of the 16.7 mg/mL DMSO stock solution.
  • Mix thoroughly by vortexing. This will result in a suspended solution.

Important Considerations:

  • Always prepare fresh working solutions on the day of dosing.

  • If using a suspension, ensure it is well-mixed immediately before drawing each dose to guarantee uniformity.

  • The final concentration of DMSO administered to the animal should be kept low (typically <5%) to avoid toxicity.

Protocol 2: In Vivo Antitumor Activity Assessment

This protocol describes a general workflow for assessing the efficacy of this compound in a subcutaneous xenograft model.

1. Cell Implantation:

  • Culture the selected human cancer cells (e.g., U87-MG) under sterile conditions.
  • Harvest and resuspend the cells in an appropriate medium (e.g., serum-free DMEM or a Matrigel mixture).
  • Subcutaneously inject 1 x 10⁶ cells into the flank of athymic nu/nu female mice.[2]

2. Tumor Growth and Randomization:

  • Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
  • Measure tumor volume using calipers (Volume = 0.5 x Length x Width²).
  • Randomize animals into treatment and control groups with comparable average tumor volumes.

3. Dosing:

  • Prepare the this compound formulation as described in Protocol 1.
  • Administer this compound via the chosen route (i.v. or p.o.) at the desired dose (e.g., 15 mg/kg).
  • Administer the vehicle control to the control group.
  • Follow the dosing schedule (e.g., every 4 days for 4 cycles).[2]

4. Monitoring and Endpoint:

  • Monitor animal body weight and general health status daily or every other day.
  • Measure tumor volumes 2-3 times per week.
  • The study endpoint may be a predetermined tumor volume, a specific time point, or signs of significant toxicity (e.g., >20% body weight loss).

Visualizations

Mechanism of Action and Signaling Pathway

This compound has a unique dual-binding mechanism that ultimately leads to tubulin degradation and cell cycle arrest.

Cevipabulin_Mechanism cluster_effects Cellular Effects This compound This compound VincaSite Vinblastine Site on β-Tubulin This compound->VincaSite Binds to SeventhSite Novel 'Seventh' Site on α-Tubulin This compound->SeventhSite Binds to Tubulin αβ-Tubulin Dimer VincaSite->Tubulin Protofilaments Abnormal Protofilament Polymerization VincaSite->Protofilaments Induces SeventhSite->Tubulin Degradation Tubulin Unfolding & Destabilization SeventhSite->Degradation Induces G2M G2/M Phase Arrest Protofilaments->G2M Causes Proteasome Proteasome-Mediated Degradation Degradation->Proteasome Leads to Proteasome->G2M Contributes to Apoptosis Apoptosis G2M->Apoptosis Results in InVivo_Workflow cluster_troubleshoot Troubleshooting Loop Start Start: In Vivo Study Formulation 1. Prepare this compound Formulation Start->Formulation Implantation 2. Implant Tumor Cells in Mice Dosing 5. Administer Treatment (this compound vs. Vehicle) Formulation->Dosing TumorGrowth 3. Monitor Tumor Growth to Target Size Implantation->TumorGrowth Randomization 4. Randomize Animals into Groups TumorGrowth->Randomization Randomization->Dosing Monitoring 6. Monitor Efficacy & Toxicity (Tumor Volume, Body Weight) Dosing->Monitoring Endpoint 7. Reach Study Endpoint Monitoring->Endpoint NoEffect No Efficacy or High Toxicity? Monitoring->NoEffect Analysis 8. Analyze Data & Draw Conclusions Endpoint->Analysis End End of Study Analysis->End NoEffect->Formulation Re-evaluate Dose & Formulation

References

Validation & Comparative

A Tale of Two Stabilizers: Unraveling the Mechanisms of Cevipabulin and Paclitaxel

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Oncology and Neurodegenerative Disease

In the intricate world of cellular machinery, microtubules stand as dynamic highways, essential for cell division, shape, and transport. Their stability is paramount, and its disruption is a key strategy in combating cancer and is being explored for treating neurodegenerative disorders. Two molecules, the well-established chemotherapy agent Paclitaxel and the clinical-stage compound Cevipabulin, both influence microtubule stability, yet their mechanisms of action diverge significantly. This guide provides a detailed comparison of their molecular interactions, effects on microtubule structure, and the experimental evidence that underpins our current understanding.

At a Glance: Key Mechanistic Differences

FeatureThis compoundPaclitaxel
Binding Site(s) on Tubulin Dual sites: Vinblastine site on β-tubulin and a novel "seventh site" on α-tubulin.[1]A single well-defined site on β-tubulin, known as the taxoid site.[2][3]
Binding Affinity Kd of 0.97 ± 0.15 μM to the seventh site on α-tubulin.Cellular Ki of 22 nM for microtubules.[4]
Effect on Tubulin Polymerization Promotes the formation of abnormal tubulin protofilaments and their aggregation.[5]Promotes the assembly of complete and stable microtubules.[6]
Consequence of Binding Induces tubulin degradation and formation of irregular tubulin aggregates.[7]Suppresses microtubule dynamics, leading to mitotic arrest.
Effective Concentration (in vitro) Requires higher concentrations (e.g., 5.0 μM) to observe microtubule stabilization.[6]Effective at lower concentrations (e.g., 0.1 μM) for microtubule stabilization.[6]
Cytotoxicity (IC50) 18-40 nM in various human tumor cell lines.[5]Varies by cell line, but generally in the low nanomolar range.

Delving Deeper: The Molecular Mechanisms

Paclitaxel: The Classic Stabilizer

Paclitaxel's mechanism is a cornerstone of microtubule-targeting chemotherapy. It binds to a specific pocket on the β-tubulin subunit, known as the taxoid site.[2][3] This binding event enhances the polymerization of tubulin dimers into microtubules and stabilizes the resulting polymers by inhibiting their depolymerization.[6] The consequence is a disruption of the normal dynamic instability of microtubules, which is crucial for the formation of the mitotic spindle during cell division. This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Paclitaxel_Mechanism cluster_Cell Cancer Cell Paclitaxel Paclitaxel Tubulin β-Tubulin (Taxoid Site) Paclitaxel->Tubulin Binds to Microtubule Stable Microtubule Tubulin->Microtubule Promotes Assembly & Inhibits Depolymerization MitoticSpindle Mitotic Spindle Disruption Microtubule->MitoticSpindle Apoptosis Apoptosis MitoticSpindle->Apoptosis Leads to

Caption: Paclitaxel's mechanism of action.

This compound: A Dual-Action Modulator

This compound presents a more intricate mechanism of action. It uniquely interacts with tubulin at two distinct locations: the vinblastine binding site on β-tubulin and a novel "seventh site" on α-tubulin.[1] This dual engagement leads to a complex and ultimately different outcome compared to Paclitaxel.

Binding of this compound to the vinblastine site enhances the longitudinal interactions between tubulin dimers, promoting the formation of linear protofilaments.[7] However, its interaction with the seventh site on α-tubulin appears to inhibit the lateral interactions necessary for these protofilaments to assemble into a complete microtubule.[5] The result is the formation of abnormal tubulin aggregates rather than stabilized microtubules.[7]

Furthermore, the binding of this compound to the seventh site has been shown to induce a conformational change in α-tubulin, leading to tubulin degradation through the proteasome pathway.[1][7] This dual effect of promoting aberrant polymerization while also triggering protein degradation marks this compound as a unique microtubule-targeting agent.

Cevipabulin_Mechanism cluster_Cell Cancer Cell This compound This compound VincaSite β-Tubulin (Vinca Site) This compound->VincaSite Binds to AlphaSite α-Tubulin (Seventh Site) This compound->AlphaSite Binds to Protofilaments Protofilament Polymerization VincaSite->Protofilaments Enhances Longitudinal Interactions AlphaSite->Protofilaments Inhibits Lateral Interactions Degradation Tubulin Degradation AlphaSite->Degradation Induces Aggregates Abnormal Tubulin Aggregates Protofilaments->Aggregates CellDeath Cell Death Aggregates->CellDeath Degradation->CellDeath

Caption: this compound's dual mechanism of action.

Experimental Evidence: A Comparative Look

The distinct mechanisms of this compound and Paclitaxel are supported by a range of in vitro and cell-based assays.

Tubulin Polymerization Assays

These assays directly measure the ability of a compound to promote the assembly of purified tubulin into microtubules. A common method involves monitoring the increase in turbidity (light scattering) of a tubulin solution over time at 37°C.

  • Paclitaxel: Induces a significant and dose-dependent increase in turbidity, indicating the formation of microtubules.[6]

  • This compound: Also causes an increase in turbidity; however, electron microscopy reveals that this is due to the formation of protofilament aggregates rather than well-formed microtubules.[7]

Table 2: In Vitro Microtubule Stabilization

CompoundConcentration for StabilizationResulting StructureReference
This compound5.0 μMProtofilament Aggregates[6]
Paclitaxel0.1 μMStable Microtubules[6]
Immunofluorescence Microscopy

This technique allows for the visualization of the microtubule network within cells. Cells are treated with the compound of interest, and then antibodies specific to tubulin are used to stain the microtubules, which can then be observed using a fluorescence microscope.

  • Paclitaxel-treated cells: Exhibit dense bundles of microtubules, often arranged in astral-like structures, and disruption of the normal mitotic spindle.[8]

  • This compound-treated cells: Show the formation of irregular tubulin aggregates and a disorganized microtubule network.[7]

Cell Viability Assays

These assays determine the concentration of a drug required to inhibit cell growth or kill cells. The MTT assay is a common colorimetric assay that measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • This compound: Demonstrates potent cytotoxicity with IC50 values in the range of 18-40 nM across various human cancer cell lines, including SK-OV-3 (ovarian), MDA-MB-435 (melanoma), MDA-MB-468 (breast), LnCaP (prostate), and HeLa (cervical).[5]

  • Paclitaxel: Also exhibits potent cytotoxicity in the low nanomolar range, with specific IC50 values varying depending on the cell line and experimental conditions.

Experimental Protocols in Detail

In Vitro Tubulin Polymerization Assay

Tubulin_Polymerization_Workflow cluster_Workflow Tubulin Polymerization Assay Start Start Prepare Prepare Tubulin Solution (e.g., 2 mg/mL in PEM buffer) Start->Prepare AddCompound Add Test Compound (this compound or Paclitaxel) or Vehicle Control Prepare->AddCompound Incubate Incubate at 37°C AddCompound->Incubate Measure Measure Turbidity (OD340) or Fluorescence over time Incubate->Measure Analyze Analyze Polymerization Kinetics Measure->Analyze End End Analyze->End

Caption: A generalized workflow for a tubulin polymerization assay.

Key Methodological Parameters:

  • Tubulin: Purified tubulin (e.g., from bovine brain) is used at a concentration typically ranging from 1 to 5 mg/mL.

  • Buffer: A polymerization buffer such as PEM (PIPES, EGTA, MgCl2) with GTP is essential.

  • Temperature: The reaction is initiated by raising the temperature from 4°C to 37°C.

  • Detection: Polymerization is monitored by measuring the change in absorbance at 340 nm (turbidity) or by using a fluorescent reporter that binds to polymerized tubulin.

Immunofluorescence Staining of Microtubules

Key Methodological Steps:

  • Cell Culture: Adherent cells (e.g., HeLa, A549) are grown on coverslips.

  • Drug Treatment: Cells are incubated with various concentrations of this compound or Paclitaxel for a specified duration.

  • Fixation: Cells are fixed to preserve their structure, often with methanol or paraformaldehyde.

  • Permeabilization: The cell membrane is permeabilized (e.g., with Triton X-100) to allow antibody entry.

  • Antibody Staining: Cells are incubated with a primary antibody against α- or β-tubulin, followed by a fluorescently labeled secondary antibody.

  • Imaging: The coverslips are mounted on slides and visualized using a fluorescence microscope.

MTT Cell Viability Assay

Key Methodological Steps:

  • Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Drug Incubation: A range of concentrations of this compound or Paclitaxel is added to the wells, and the plate is incubated for a set period (e.g., 48-72 hours).

  • MTT Addition: MTT reagent is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT to a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO or SDS) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of each well is read on a plate reader at a wavelength of ~570 nm.

  • IC50 Calculation: The concentration of the drug that causes a 50% reduction in cell viability is calculated.

Conclusion: Different Paths to a Similar Goal

While both this compound and Paclitaxel are potent microtubule-targeting agents with significant anti-cancer activity, their mechanisms of microtubule stabilization are fundamentally different. Paclitaxel acts as a classic stabilizer, promoting the formation of hyper-stable, complete microtubules. In contrast, this compound employs a novel dual-binding mechanism that leads to the formation of aberrant tubulin protofilament aggregates and induces tubulin degradation.

This deeper understanding of their distinct molecular interactions is crucial for the rational design of new anti-cancer therapies and for exploring their potential in other diseases where microtubule stability is implicated, such as neurodegenerative disorders. The comparative data and experimental frameworks presented here provide a valuable resource for researchers dedicated to advancing our knowledge of these powerful therapeutic agents.

References

A Head-to-Head Comparison: Cevipabulin and Vinblastine Interaction with Tubulin

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – November 10, 2025 – In the landscape of cancer therapeutics, microtubule-targeting agents remain a cornerstone of chemotherapy. This guide provides a detailed comparative analysis of two such agents: the established anticancer drug vinblastine and the clinical-stage compound Cevipabulin. We delve into their distinct binding mechanisms to tubulin, the fundamental protein component of microtubules, supported by experimental data to inform researchers, scientists, and drug development professionals.

At a Glance: Key Differences in Tubulin Binding

While both this compound and vinblastine interact with the tubulin protein, their binding characteristics and subsequent effects on microtubule dynamics are markedly different. Vinblastine, a classic Vinca alkaloid, is a well-characterized microtubule destabilizer. In contrast, this compound exhibits a unique dual-binding mechanism that leads to a different functional outcome.

Quantitative Analysis of Tubulin Binding

The binding affinities and stoichiometry of this compound and vinblastine for tubulin are summarized below. It is important to note that the reported binding affinities for vinblastine vary in the literature, which may be attributed to different experimental conditions and techniques.

ParameterThis compoundVinblastine
Binding Site(s) on Tubulin 1. Vinblastine site on β-tubulin2. A novel "seventh site" on α-tubulin[1]Vinblastine site (Vinca domain) on β-tubulin[2]
Binding Stoichiometry (Drug:Tubulin Dimer) 2:1[1]~1.4-1.7:1 (in microtubules)[3]
Dissociation Constant (Kd) for Vinblastine Site 0.90 ± 0.24 µM[4]High-affinity: 0.54 µMLow-affinity: 14 µM[2]
Dissociation Constant (Kd) for Other Sites Seventh site (α-tubulin): 0.97 ± 0.15 µM[4]Not Applicable
Effect on Tubulin Polymerization Promotes tubulin polymerization and aggregation[1]Inhibits tubulin polymerization, leading to depolymerization[2]
Resulting Cellular Effect Tubulin degradation and formation of abnormal protofilamentsMitotic arrest[3]

Unraveling the Mechanisms: A Tale of Two Binding Modes

Vinblastine's Classical Approach: Destabilization

Vinblastine exerts its anticancer effects by binding to the vinca domain on β-tubulin. This interaction inhibits the polymerization of tubulin into microtubules, leading to the disassembly of the mitotic spindle, cell cycle arrest in the M-phase, and ultimately, apoptosis.

This compound's Novel Dual-Action Mechanism

This compound presents a more complex mechanism of action. It is unique in its ability to bind to two distinct sites on the tubulin heterodimer simultaneously[1].

  • The Vinblastine Site: Like vinblastine, this compound binds to the vinblastine site on β-tubulin[1]. However, paradoxically, this binding does not lead to microtubule depolymerization but rather promotes tubulin aggregation[1].

  • The "Seventh Site": this compound also binds to a newly identified site on the α-tubulin subunit[1]. This second binding event is crucial for its unique mode of action, which induces the degradation of the tubulin protein itself.

This dual-binding mechanism results in the formation of abnormal tubulin protofilaments and a reduction in the overall cellular tubulin levels, representing a novel strategy for disrupting microtubule function.

Caption: A diagram illustrating the distinct signaling pathways initiated by this compound and vinblastine upon binding to tubulin.

Experimental Methodologies

The characterization of the binding of this compound and vinblastine to tubulin employs a variety of biophysical and biochemical techniques. Below are outlines of key experimental protocols.

Competitive Radioligand Binding Assay

This assay is used to determine if a test compound binds to the same site as a known radiolabeled ligand.

Objective: To determine if this compound competes with [³H]vinblastine for binding to tubulin.

Protocol:

  • Preparation of Tubulin: Purified tubulin is prepared from bovine brain or purchased commercially.

  • Reaction Mixture: A constant concentration of tubulin and [³H]vinblastine is incubated with increasing concentrations of unlabeled this compound or vinblastine (as a positive control).

  • Incubation: The reaction mixtures are incubated at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Separation of Bound and Free Ligand: The tubulin-ligand complexes are separated from the unbound [³H]vinblastine using methods such as gel filtration chromatography or filtration through DEAE-cellulose filter paper.

  • Quantification: The amount of radioactivity in the bound fraction is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This can be used to calculate the binding affinity (Ki) of the competitor.

G Workflow for Competitive Radioligand Binding Assay A Prepare reaction mix: Tubulin + [3H]Vinblastine + Competitor (this compound) B Incubate to reach equilibrium A->B C Separate bound from free [3H]Vinblastine (e.g., Gel Filtration) B->C D Quantify radioactivity of bound fraction (Scintillation Counting) C->D E Determine IC50 and Ki D->E

References

Efficacy of Cevipabulin in Taxane-Resistant Cancer Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of Cevipabulin with traditional taxanes in cancer models exhibiting taxane resistance. The information presented is supported by preclinical experimental data, offering insights into this compound's unique mechanism of action and its potential as an alternative therapeutic strategy.

Comparative Efficacy Data

The following tables summarize the in vitro and in vivo efficacy of this compound in comparison to paclitaxel, a widely used taxane.

Table 1: In Vitro Cytotoxicity in a P-glycoprotein (P-gp) Overexpressing Cell Line

P-glycoprotein is a key efflux pump responsible for multidrug resistance, including resistance to taxanes. This table highlights the differential impact of P-gp overexpression on the cytotoxic activity of this compound compared to paclitaxel and vincristine.

CompoundFold Increase in IC50 in P-gp Overexpressing Cells
This compound 25-fold
Paclitaxel806-fold
Vincristine925-fold

This data demonstrates that this compound is significantly less affected by P-gp-mediated resistance than paclitaxel and vincristine, suggesting a key advantage in overcoming this common resistance mechanism.

Table 2: In Vitro Cytotoxicity (IC50) in Various Human Cancer Cell Lines

This table presents the half-maximal inhibitory concentration (IC50) of this compound in a panel of human cancer cell lines. While a direct head-to-head comparison with a taxane in the same study is not available in the provided results, these values demonstrate the potent cytotoxic activity of this compound across different cancer types.

Cell LineCancer TypeThis compound IC50 (nM)
SK-OV-3Ovarian Cancer24 ± 8
MDA-MB-435Melanoma21 ± 4
MDA-MB-468Breast Cancer18 ± 6
LnCaPProstate Cancer22 ± 7
HeLaCervical Cancer40
Table 3: In Vivo Antitumor Activity in Human Tumor Xenograft Models

This compound has demonstrated significant antitumor activity in vivo in various human tumor xenograft models in nude mice. This table summarizes its efficacy in two such models.

Xenograft ModelCancer TypeDosing RegimenAntitumor Activity
LoVoHuman Colon Carcinomai.v. or p.o.Active
U87-MGHuman Glioblastomai.v. or p.o.Active

Note: While a direct quantitative comparison with a taxane from the same in vivo study is not available in the provided search results, the data indicates that this compound is orally bioavailable and effective in reducing tumor growth.

Experimental Protocols

This section outlines the methodologies for the key experiments cited in this guide.

In Vitro Cytotoxicity Assay

Objective: To determine the concentration of a compound that inhibits 50% of cancer cell growth (IC50).

Protocol:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a serial dilution of the test compound (e.g., this compound, paclitaxel) for a specified duration (e.g., 72 hours).

  • Cell Viability Assessment: Cell viability is measured using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a fluorescence-based assay.

    • MTT Assay: MTT is added to the wells and incubated. Viable cells with active mitochondrial reductases convert MTT into formazan crystals, which are then solubilized. The absorbance is measured at a specific wavelength, which is proportional to the number of viable cells.

  • Data Analysis: The absorbance readings are normalized to the untreated control. The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Tubulin Polymerization Assay

Objective: To assess the effect of a compound on the in vitro polymerization of tubulin into microtubules.

Protocol:

  • Reaction Setup: Purified tubulin is mixed with a reaction buffer containing GTP.

  • Compound Addition: The test compound (e.g., this compound, paclitaxel) or a vehicle control is added to the tubulin solution.

  • Polymerization Monitoring: The mixture is incubated at 37°C to allow for microtubule polymerization. The increase in turbidity due to microtubule formation is monitored over time by measuring the absorbance at 340 nm in a spectrophotometer.

  • Data Analysis: The rate and extent of tubulin polymerization are determined from the absorbance curves. Compounds that enhance polymerization (like taxanes and this compound) will show a faster and greater increase in absorbance compared to the control.

Human Tumor Xenograft Model

Objective: To evaluate the in vivo antitumor efficacy of a compound.

Protocol:

  • Cell Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice (e.g., nude mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Compound Administration: Once tumors reach a specified volume, the mice are randomized into treatment and control groups. The test compound (e.g., this compound) is administered via a clinically relevant route (e.g., intravenous or oral) at various doses and schedules.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.

  • Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group. Other parameters such as body weight changes and overall survival may also be monitored.

Mechanism of Action and Signaling Pathways

This compound exhibits a unique dual mechanism of action that distinguishes it from traditional taxanes.

Diagram 1: this compound's Dual Mechanism of Action on Tubulin

Cevipabulin_Mechanism cluster_tubulin αβ-Tubulin Dimer cluster_effects Cellular Effects alpha_tubulin α-Tubulin degradation Tubulin Degradation alpha_tubulin->degradation beta_tubulin β-Tubulin polymerization Microtubule Polymerization beta_tubulin->polymerization This compound This compound This compound->alpha_tubulin Binds to Novel Site This compound->beta_tubulin Binds to Vinca Site apoptosis Apoptosis polymerization->apoptosis degradation->apoptosis

Caption: this compound's dual binding to β- and α-tubulin.

Diagram 2: Experimental Workflow for In Vitro Efficacy Assessment

in_vitro_workflow start Start: Cancer Cell Lines (Taxane-Sensitive & Resistant) seeding Cell Seeding in 96-well plates start->seeding treatment Treatment with This compound & Taxane (Serial Dilutions) seeding->treatment incubation Incubation (e.g., 72 hours) treatment->incubation viability_assay Cell Viability Assay (e.g., MTT) incubation->viability_assay data_analysis Data Analysis: IC50 Calculation viability_assay->data_analysis comparison Compare IC50 values of this compound and Taxane data_analysis->comparison end Conclusion on In Vitro Efficacy comparison->end

Caption: Workflow for comparing in vitro cytotoxicity.

Diagram 3: Signaling Pathway of Microtubule-Targeting Agents

microtubule_pathway cluster_agents Microtubule-Targeting Agents This compound This compound microtubule_dynamics Microtubule Dynamics This compound->microtubule_dynamics Stabilizes & Degrades Tubulin taxanes Taxanes (e.g., Paclitaxel) taxanes->microtubule_dynamics Stabilizes mitotic_spindle Mitotic Spindle Formation microtubule_dynamics->mitotic_spindle Disruption mitotic_arrest Mitotic Arrest (G2/M Phase) mitotic_spindle->mitotic_arrest apoptosis Apoptosis mitotic_arrest->apoptosis

Caption: Disruption of microtubule dynamics leading to apoptosis.

Conclusion

The available preclinical data strongly suggests that this compound is a promising anticancer agent with significant efficacy in taxane-resistant cancer models. Its novel dual mechanism of action, involving both microtubule stabilization and tubulin degradation, allows it to circumvent common taxane resistance mechanisms, particularly those mediated by the P-glycoprotein efflux pump. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in patients with taxane-refractory tumors.

A Head-to-Head Comparison of Cevipabulin and Other Tubulin Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential for mitosis, intracellular transport, and cell structure maintenance. Their critical role in cell division has made them a prime target for anticancer drug development for decades. Tubulin inhibitors, which disrupt microtubule dynamics, are mainstays in chemotherapy. These agents are broadly classified as microtubule-stabilizing or -destabilizing agents. This guide provides a head-to-head comparison of Cevipabulin (TTI-237), a novel clinical-stage compound, with established tubulin inhibitors: Paclitaxel (a taxane), Vincristine (a vinca alkaloid), and Colchicine. We focus on their distinct mechanisms of action, cytotoxic profiles, and the experimental data that differentiate them.

Mechanism of Action: A Tale of Different Binding Sites and Effects

Tubulin inhibitors exert their effects by binding to specific sites on the tubulin dimer, leading to either the stabilization or destabilization of the microtubule polymer.

  • This compound (TTI-237): this compound presents a unique, dual mechanism of action that distinguishes it from classical tubulin inhibitors.[1][2] X-ray crystallography studies have revealed that this compound binds to two distinct sites simultaneously.[3][4] One is the well-characterized Vinca alkaloid binding site on β-tubulin.[1] However, unlike Vinca alkaloids which cause depolymerization, binding at this site enhances longitudinal interactions between tubulin dimers, inducing the formation of abnormal tubulin protofilament aggregates rather than proper microtubules.[5][6] The second is a novel binding site on α-tubulin, termed the "seventh site."[3][7] Engagement with this site triggers a conformational change that leads to the destabilization and subsequent proteasome-dependent degradation of the tubulin protein itself.[3][4][6] This dual action of promoting protofilament aggregation while also inducing tubulin degradation represents a novel strategy for disrupting microtubule function.

  • Paclitaxel: As a microtubule-stabilizing agent, Paclitaxel binds to the interior surface of the microtubule, specifically to the β-tubulin subunit.[4] This binding locks the microtubule in a polymerized state, preventing the dynamic instability—the cycles of assembly and disassembly—required for proper mitotic spindle function.[4][7] The result is an arrest of the cell cycle at the G2/M phase, ultimately leading to apoptosis.[7]

  • Vincristine: A classical microtubule-destabilizing agent, Vincristine belongs to the Vinca alkaloid family. It binds to the Vinca site on β-tubulin, but its action is to inhibit the polymerization of tubulin dimers into microtubules.[5][8][9] This disruption of microtubule assembly leads to the dissolution of the mitotic spindle, causing cells to arrest in the metaphase of mitosis and subsequently undergo apoptosis.[8][10]

  • Colchicine: Colchicine binds to a distinct site on β-tubulin, known as the colchicine site. This binding inhibits microtubule polymerization, thus classifying it as a microtubule-destabilizing agent.[3][6] Its potent antimitotic activity is the basis of its mechanism, though its clinical use in cancer is limited by toxicity. It is primarily used for its anti-inflammatory properties in conditions like gout.[6][11]

Below is a diagram illustrating the distinct binding sites and primary effects of these inhibitors on tubulin dynamics.

G cluster_tubulin αβ-Tubulin Dimer cluster_inhibitors Tubulin Inhibitors cluster_effects Primary Effect on Microtubules alpha α-tubulin beta β-tubulin Cevipabulin_alpha This compound (Site 2) Cevipabulin_alpha->alpha Binds to 'Seventh Site' Degradation Tubulin Degradation Cevipabulin_alpha->Degradation Cevipabulin_beta This compound (Site 1) Cevipabulin_beta->beta Binds to Vinca Site Aggregation Protofilament Aggregation Cevipabulin_beta->Aggregation Paclitaxel Paclitaxel Paclitaxel->beta Binds to Taxane Site Stabilization Stabilization (Inhibits Depolymerization) Paclitaxel->Stabilization Vincristine Vincristine Vincristine->beta Binds to Vinca Site Destabilization Destabilization (Inhibits Polymerization) Vincristine->Destabilization Colchicine Colchicine Colchicine->beta Binds to Colchicine Site Colchicine->Destabilization

Caption: Binding sites and effects of tubulin inhibitors.

The unique dual-site binding and resulting tubulin degradation pathway of this compound is further detailed below.

G This compound This compound alpha_tubulin α-tubulin ('Seventh Site') This compound->alpha_tubulin binds beta_tubulin β-tubulin (Vinca Site) This compound->beta_tubulin binds conform_change Conformational Change in α-tubulin alpha_tubulin->conform_change aggregation Protofilament Aggregation beta_tubulin->aggregation gtp_release Non-exchangeable GTP becomes exchangeable conform_change->gtp_release destabilization Tubulin Dimer Destabilization gtp_release->destabilization unfolding Protein Unfolding destabilization->unfolding proteasome Proteasome unfolding->proteasome targeted by degradation Tubulin Degradation proteasome->degradation

Caption: this compound's unique tubulin degradation pathway.

Quantitative Data: Cytotoxicity Comparison

The efficacy of tubulin inhibitors is often quantified by their half-maximal inhibitory concentration (IC50), which measures the drug concentration required to inhibit the growth of 50% of a cell population. The tables below summarize available IC50 data for this compound and other inhibitors.

Note: Direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions (e.g., exposure time, assay method). The data presented are for illustrative purposes.

Table 1: IC50 Values of this compound in Human Tumor Cell Lines

Cell LineTumor TypeIC50 (nM)
SK-OV-3Ovarian24 ± 8
MDA-MB-435Breast21 ± 4
MDA-MB-468Breast18 ± 6
LnCaPProstate22 ± 7
HeLaCervical40

Data sourced from MedChemExpress. Exposure time: 72 hours.

Table 2: Comparative IC50 Values of Tubulin Inhibitors

InhibitorCell LineTumor TypeIC50 (nM)Source
Paclitaxel SK-OV-3Ovarian~0.7 - 1.8[12]
MDA-MB-231Breast~5 - 10[1]
HeLaCervical~2.5 - 7.5
Vincristine VariousVarious~1 - 10[13]

Data for Paclitaxel and Vincristine are compiled from multiple sources and may involve different exposure times (typically 24-72 hours).[12][13] this compound demonstrates potent low-nanomolar cytotoxicity across multiple tumor types.

Experimental Protocols

Cell Viability and Cytotoxicity (MTT Assay)

The IC50 values are commonly determined using a colorimetric method like the MTT assay, which measures the metabolic activity of cells.

  • Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (e.g., at 37°C, 5% CO2).

  • Compound Treatment: Treat the cells with a serial dilution of the tubulin inhibitor (e.g., this compound, Paclitaxel) for a specified duration (e.g., 72 hours). Include untreated cells as a control.

  • MTT Addition: After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for approximately 4 hours.[14] Metabolically active cells with functional mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[8][14]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[14]

  • Absorbance Reading: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the logarithm of the drug concentration and use a non-linear regression model to determine the IC50 value.

G cluster_prep Day 1: Preparation cluster_incubation Day 1-4: Incubation cluster_assay Day 4: Assay cluster_analysis Analysis a Seed cells in 96-well plate b Incubate overnight a->b c Add serial dilutions of inhibitor b->c d Incubate for ~72 hours c->d e Add MTT reagent d->e f Incubate for 4 hours e->f g Add solubilization solution f->g h Read absorbance (570 nm) g->h i Calculate IC50 h->i

References

Navigating Resistance: A Comparative Analysis of Cevipabulin and Other Antimitotics

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the emergence of resistance to antimitotic agents in cancer therapy is a formidable challenge. This guide provides a comparative analysis of Cevipabulin (formerly TTI-237), a novel microtubule-active agent, and other established antimitotics, with a focus on cross-resistance mechanisms. By presenting supporting experimental data and detailed methodologies, this guide aims to illuminate the potential of this compound in overcoming common resistance pathways.

This compound, a synthetic tubulin inhibitor, has demonstrated a unique mechanism of action that distinguishes it from classic antimitotic drugs like taxanes and vinca alkaloids. This distinction may be key to its activity in drug-resistant cancer models. This guide will delve into the specifics of this compound's interaction with tubulin and present data on its efficacy in cell lines resistant to other microtubule-targeting agents.

Unraveling the Mechanism: How this compound Differs

This compound exhibits a dual-faceted mechanism of action on tubulin, the fundamental component of microtubules. Unlike taxanes, which bind to the paclitaxel site on β-tubulin to stabilize microtubules, and vinca alkaloids, which bind to the vinblastine site to induce depolymerization, this compound interacts with tubulin at two distinct sites. It competes with vinblastine for its binding site on β-tubulin, but paradoxically, it also promotes tubulin polymerization in a manner more akin to paclitaxel.[1][2]

Recent crystallographic studies have revealed that this compound also binds to a novel site on α-tubulin.[3] This dual binding leads to a unique consequence: the degradation of tubulin heterodimers through a proteasome-dependent pathway.[3][4] This degradation of the drug's target is a novel approach to disrupting microtubule dynamics and may play a crucial role in its ability to circumvent traditional resistance mechanisms.

dot

cluster_this compound This compound's Dual Mechanism This compound This compound β-tubulin (Vinblastine site) β-tubulin (Vinblastine site) This compound->β-tubulin (Vinblastine site) Binds α-tubulin (Novel site) α-tubulin (Novel site) This compound->α-tubulin (Novel site) Binds Tubulin Polymerization Tubulin Polymerization β-tubulin (Vinblastine site)->Tubulin Polymerization Promotes Tubulin Degradation Tubulin Degradation α-tubulin (Novel site)->Tubulin Degradation Induces Disrupted Microtubule Dynamics Disrupted Microtubule Dynamics Tubulin Polymerization->Disrupted Microtubule Dynamics Tubulin Degradation->Disrupted Microtubule Dynamics Start with parental cell line Start with parental cell line Determine IC50 of selecting drug (e.g., Paclitaxel) Determine IC50 of selecting drug (e.g., Paclitaxel) Start with parental cell line->Determine IC50 of selecting drug (e.g., Paclitaxel) Culture cells in media with low concentration of drug (e.g., IC10-IC20) Culture cells in media with low concentration of drug (e.g., IC10-IC20) Determine IC50 of selecting drug (e.g., Paclitaxel)->Culture cells in media with low concentration of drug (e.g., IC10-IC20) Monitor cell viability and proliferation Monitor cell viability and proliferation Culture cells in media with low concentration of drug (e.g., IC10-IC20)->Monitor cell viability and proliferation Gradually increase drug concentration as cells adapt Gradually increase drug concentration as cells adapt Monitor cell viability and proliferation->Gradually increase drug concentration as cells adapt Establish a stable resistant cell line at a high drug concentration Establish a stable resistant cell line at a high drug concentration Gradually increase drug concentration as cells adapt->Establish a stable resistant cell line at a high drug concentration Characterize the resistant phenotype (e.g., confirm P-gp overexpression) Characterize the resistant phenotype (e.g., confirm P-gp overexpression) Establish a stable resistant cell line at a high drug concentration->Characterize the resistant phenotype (e.g., confirm P-gp overexpression)

References

Cevipabulin's Unique Tubulin Degradation Mechanism Sets It Apart from Classical Microtubule-Targeting Agents

Author: BenchChem Technical Support Team. Date: November 2025

A novel dual-binding mechanism allows Cevipabulin to not only disrupt microtubule dynamics but also induce the degradation of tubulin heterodimers, a distinct departure from the action of traditional microtubule-stabilizing and -destabilizing agents.

This compound (formerly TTI-237), a synthetic small molecule that has undergone clinical investigation for the treatment of advanced solid tumors, presents a unique mechanism of action that distinguishes it from other tubulin-targeting anticancer agents.[1][2] Unlike classical microtubule stabilizers, such as taxanes, or destabilizers, like the vinca alkaloids, which primarily modulate the polymerization state of microtubules, this compound actively promotes the degradation of the core building blocks of microtubules, the αβ-tubulin heterodimers.[3][4] This is accomplished through a novel dual-binding action on the tubulin molecule.[1][5]

While this compound was initially observed to compete with vinblastine for its binding site on β-tubulin and, paradoxically, to promote tubulin polymerization in a manner akin to paclitaxel, its most distinctive feature is its ability to induce tubulin degradation.[1][2] X-ray crystallography studies have revealed that this compound binds to two distinct and spatially separate sites on the tubulin heterodimer: the well-known vinblastine site on β-tubulin and a newly identified "seventh site" on α-tubulin.[3][5] It is the binding to this novel α-tubulin site that triggers a cascade of events leading to the proteasome-dependent degradation of the tubulin protein itself.[1][3]

The binding of this compound to the seventh site on α-tubulin induces a conformational change in the αT5 loop. This structural alteration makes the normally non-exchangeable GTP bound within the N-site of α-tubulin become exchangeable.[1][5] The loss of this structurally integral GTP molecule reduces the overall stability of the tubulin heterodimer, causing it to unfold and subsequently be targeted for degradation by the cellular proteasome machinery.[3][6] This degradation mechanism is a key differentiator from other tubulin-targeting agents, which do not directly cause the destruction of the tubulin protein.[1]

Comparative Analysis of Tubulin-Targeting Agents

The following table summarizes the key mechanistic differences between this compound and other classes of tubulin-targeting agents.

FeatureThis compoundMicrotubule-Stabilizing Agents (e.g., Paclitaxel)Microtubule-Destabilizing Agents (e.g., Vinca Alkaloids, Colchicine)Other Tubulin Degraders (e.g., T0070907, Withaferin A)
Primary Mechanism Induces tubulin degradation and alters microtubule dynamics[1][4]Promotes microtubule polymerization and stabilization[2]Inhibits microtubule polymerization, leading to depolymerization[2]Induce tubulin degradation[3]
Binding Site(s) Vinblastine site on β-tubulin and a novel "seventh site" on α-tubulin[3][5]Taxane site on β-tubulin[1]Vinca or colchicine sites on β-tubulin[1]Varied, and for some, the precise degradation mechanism is not fully elucidated[3]
Effect on Tubulin Protein Level Decreases α- and β-tubulin protein levels[1][4]No direct effect on tubulin protein levelsNo direct effect on tubulin protein levelsDecrease tubulin protein levels[3]
Downstream Effect Destabilization of tubulin heterodimer, leading to proteasome-dependent degradation[3]Formation of hyper-stable, non-functional microtubules[7]Disassembly of microtubulesProteasome-dependent degradation of tubulin[3]

Experimental Evidence for this compound-Induced Tubulin Degradation

The degradation of tubulin by this compound has been substantiated through a series of key experiments.

Key Experimental Data
ExperimentCell LinesTreatmentKey Findings
Label-Free Quantitative Proteomics HeLa1 µM this compound for 6 hoursSignificant downregulation of α- and β-tubulin isoforms[1][4]
Immunoblotting HeLa, Hct116, H460, SU-DHL-6Various concentrations of this compound for 16 hoursDose-dependent decrease in α- and β-tubulin protein levels[1]
Quantitative PCR (qPCR) HeLaThis compound treatmentNo significant change in α- and β-tubulin mRNA levels, indicating a post-transcriptional mechanism[1][3]
Proteasome Inhibition HeLaPre-treatment with MG132 (a proteasome inhibitor) followed by this compoundBlockage of this compound-induced tubulin degradation, confirming a proteasome-dependent pathway[1][3]
Site-Directed Mutagenesis HeLa cells transfected with wild-type or Y224G mutant GFP-α-tubulin1 µM this compound for 16 hoursThe Y224G mutation at the seventh site prevented this compound-induced degradation of α-tubulin[1][8]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed mechanism of this compound-induced tubulin degradation and a typical experimental workflow to assess this phenomenon.

Cevipabulin_Mechanism cluster_this compound This compound Action cluster_Tubulin Tubulin Heterodimer cluster_Degradation Degradation Pathway This compound This compound VincaSite Vinblastine Site This compound->VincaSite Binds to SeventhSite Seventh Site (αT5 loop) This compound->SeventhSite Binds to AlphaTubulin α-Tubulin GTP Non-exchangeable GTP BetaTubulin β-Tubulin UnstableTubulin Unstable Tubulin Heterodimer GTP->UnstableTubulin Dissociation leads to SeventhSite->GTP Causes conformational change, makes GTP exchangeable UnfoldedTubulin Unfolded Tubulin UnstableTubulin->UnfoldedTubulin Results in Proteasome Proteasome UnfoldedTubulin->Proteasome Targeted by DegradedProducts Degraded Peptides Proteasome->DegradedProducts Degrades into

Caption: Mechanism of this compound-induced tubulin degradation.

Experimental_Workflow start Cancer Cell Culture treatment Treat with this compound (Dose and Time Course) start->treatment proteasome_inhibitor Pre-treat with MG132 (optional) start->proteasome_inhibitor cell_lysis Cell Lysis and Protein Extraction treatment->cell_lysis proteasome_inhibitor->treatment protein_quantification Protein Quantification (e.g., BCA Assay) cell_lysis->protein_quantification immunoblot Immunoblotting for α- and β-tubulin protein_quantification->immunoblot analysis Densitometry Analysis immunoblot->analysis end Quantify Tubulin Degradation analysis->end

Caption: Workflow for assessing tubulin degradation.

Detailed Experimental Protocols

Immunoblotting for Tubulin Degradation
  • Cell Culture and Treatment: Cancer cell lines (e.g., HeLa, Hct116) are cultured to approximately 70-80% confluency. The cells are then treated with varying concentrations of this compound (e.g., 0-1 µM) for a specified duration (e.g., 16 hours). For proteasome inhibition experiments, cells are pre-treated with a proteasome inhibitor like MG132 (e.g., 20 µM) for 1 hour before the addition of this compound.[1][3]

  • Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer supplemented with protease inhibitors. The cell lysates are then centrifuged to pellet cellular debris.

  • Protein Quantification: The supernatant containing the total protein is collected, and the protein concentration is determined using a standard method such as the bicinchoninic acid (BCA) assay.

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Antibody Incubation: The membrane is blocked and then incubated with primary antibodies specific for α-tubulin and β-tubulin. A loading control, such as an antibody against GAPDH or β-actin, is also used to ensure equal protein loading. Subsequently, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.

  • Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands is quantified using densitometry software, and the levels of α- and β-tubulin are normalized to the loading control to determine the extent of degradation.[1]

Quantitative PCR (qPCR) for Tubulin mRNA Levels
  • Cell Treatment and RNA Extraction: Cells are treated with this compound as described above. Total RNA is then extracted from the cells using a commercial RNA isolation kit.

  • Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • qPCR: The cDNA is then used as a template for qPCR with primers specific for α-tubulin, β-tubulin, and a housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis: The relative mRNA expression levels of α- and β-tubulin are calculated using the ΔΔCt method. This allows for the determination of whether this compound affects the transcription of tubulin genes.[1][3]

References

Side-by-Side Evaluation of Cevipabulin and Colchicine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive, data-driven comparison of two microtubule-targeting agents, Cevipabulin and colchicine, to inform researchers, scientists, and drug development professionals. While both molecules interact with tubulin, the fundamental protein subunit of microtubules, they exhibit distinct mechanisms of action, leading to different preclinical and clinical profiles. This document summarizes their known attributes, presents available quantitative data in a comparative format, details relevant experimental methodologies, and visualizes key pathways and processes.

Executive Summary

This compound is a novel, synthetic small molecule with a unique dual mechanism of action, making it a subject of interest in oncology. It not only interacts with the vinca alkaloid binding site on β-tubulin but also possesses a distinct ability to induce tubulin degradation through a novel binding site on α-tubulin.[1] In contrast, colchicine, a natural alkaloid, is a well-characterized microtubule-destabilizing agent that binds to the colchicine binding site on β-tubulin, thereby inhibiting microtubule polymerization.[2] While colchicine is a long-established treatment for inflammatory conditions like gout, its potential as an anti-cancer agent is also being actively investigated.[3][4] This guide aims to provide an objective side-by-side evaluation based on publicly available experimental data.

Mechanism of Action

This compound and colchicine interfere with microtubule dynamics, a critical process for cell division, intracellular transport, and maintenance of cell shape. However, their specific interactions with tubulin differ significantly.

This compound exhibits a dual mechanism. It binds to the vinca site on β-tubulin, which is known to be a site for microtubule-destabilizing agents.[5] Paradoxically, at certain concentrations, it can enhance tubulin polymerization, a characteristic more akin to taxanes.[5] More recent studies have revealed a novel second binding site on α-tubulin, which is responsible for inducing tubulin degradation.[1] This multifaceted mechanism of action suggests a complex interaction with the microtubule network.

Colchicine acts as a classical microtubule-destabilizing agent by binding to a specific site on β-tubulin, known as the colchicine binding site.[2] This binding inhibits the polymerization of tubulin dimers into microtubules, leading to the disassembly of the mitotic spindle and cell cycle arrest in the G2/M phase, ultimately inducing apoptosis.[3]

Data Presentation: Preclinical Performance

The following tables summarize the available quantitative data for this compound and colchicine from preclinical studies. Direct comparison is facilitated by presenting data for the same cancer cell lines where available.

Table 1: In Vitro Cytotoxicity (IC50) of this compound and Colchicine in Human Cancer Cell Lines

Cell LineCancer TypeThis compound IC50 (nM)Colchicine IC50 (nM)Citation(s)
HeLaCervical Cancer4023 - 27[2][6]
SK-OV-3Ovarian Cancer24 ± 837[6][7]
MDA-MB-435Breast Cancer21 ± 4Not Available[6]
MDA-MB-468Breast Cancer18 ± 6Not Available[6]
LnCaPProstate Cancer22 ± 7Not Available[6]

Table 2: In Vivo Efficacy of this compound and Colchicine in Xenograft Models

DrugCancer TypeAnimal ModelDosing RegimenTumor Growth InhibitionCitation(s)
This compoundHuman Tumor XenograftsMice5, 10, 15, and 20 mg/kg, i.v. every 4 days for 4 cyclesDose-dependent, with good antitumor activity at 15 and 20 mg/kg[6]
ColchicineGastric CancerNude Mice0.05 and 0.1 mg/kg/daySignificantly suppressed tumor growth[8]

Experimental Protocols

Tubulin Polymerization Assay

This assay measures the effect of a compound on the in vitro assembly of microtubules from purified tubulin.

Principle: Tubulin polymerization can be monitored by the increase in light scattering (turbidity) or fluorescence of a reporter dye that preferentially binds to polymerized microtubules.

Detailed Methodology (Turbidity-based):

  • Reagent Preparation:

    • Prepare a tubulin stock solution (e.g., >99% pure bovine tubulin) in a suitable buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).[9]

    • Prepare a GTP stock solution (e.g., 100 mM).[10]

    • Prepare the test compounds (this compound, colchicine) at various concentrations.

  • Assay Setup:

    • On ice, add the tubulin solution to the wells of a 96-well plate.[9]

    • Add the test compounds or vehicle control to the respective wells.[9]

    • Initiate the polymerization reaction by adding GTP to a final concentration of 1 mM and transferring the plate to a spectrophotometer pre-warmed to 37°C.[11]

  • Data Acquisition:

    • Measure the absorbance at 340 nm every minute for a defined period (e.g., 60 minutes) in kinetic mode.[11]

  • Data Analysis:

    • Plot the absorbance as a function of time.

    • Inhibitors of polymerization (like colchicine) will show a decrease in the rate and extent of the absorbance increase compared to the control.

    • Promoters of polymerization will show an increase in the rate and/or extent of polymerization.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effect of compounds on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.[12]

Detailed Methodology:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[13]

  • Compound Treatment:

    • Treat the cells with various concentrations of this compound or colchicine and incubate for a specified period (e.g., 72 hours).[13]

  • MTT Incubation:

    • Add MTT solution (e.g., to a final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[12]

  • Formazan Solubilization:

    • Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a dedicated solubilization buffer) to dissolve the formazan crystals.[14]

  • Data Acquisition:

    • Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

In Vivo Hollow Fiber Assay

This assay provides a preliminary assessment of a compound's in vivo efficacy.

Principle: Cancer cells are encapsulated in semi-permeable hollow fibers, which are then implanted into mice. The fibers allow for the diffusion of nutrients and the test compound but prevent the cells from migrating and the host's immune cells from attacking them.[15]

Detailed Methodology:

  • Cell Encapsulation:

    • Harvest cancer cells and resuspend them at a specific density.

    • Load the cell suspension into hollow fibers, which are then sealed.[16]

  • Implantation:

    • Surgically implant the hollow fibers into mice, typically in both the intraperitoneal and subcutaneous compartments.[17]

  • Compound Administration:

    • Administer the test compound (this compound or colchicine) to the mice according to a defined dosing schedule.[17]

  • Fiber Retrieval and Cell Viability Assessment:

    • After the treatment period, retrieve the hollow fibers.

    • Assess the viability of the cells within the fibers using a suitable assay (e.g., MTT or CellTiter-Glo).[15]

  • Data Analysis:

    • Compare the viability of cells from treated mice to that of cells from vehicle-treated control mice to determine the in vivo anti-proliferative effect.

Mandatory Visualizations

Signaling Pathways and Mechanisms

Microtubule Targeting Mechanisms cluster_cevi This compound cluster_colch Colchicine This compound This compound Vinca_Site Vinca Site on β-Tubulin This compound->Vinca_Site Alpha_Tubulin_Site Novel Site on α-Tubulin This compound->Alpha_Tubulin_Site Polymerization_Enhancement Enhanced Tubulin Polymerization Vinca_Site->Polymerization_Enhancement Tubulin_Degradation Tubulin Degradation Alpha_Tubulin_Site->Tubulin_Degradation Mitotic_Arrest_Cevi Mitotic Arrest Polymerization_Enhancement->Mitotic_Arrest_Cevi Tubulin_Degradation->Mitotic_Arrest_Cevi Colchicine Colchicine Colchicine_Site Colchicine Site on β-Tubulin Colchicine->Colchicine_Site Polymerization_Inhibition Inhibition of Tubulin Polymerization Colchicine_Site->Polymerization_Inhibition Microtubule_Destabilization Microtubule Destabilization Polymerization_Inhibition->Microtubule_Destabilization Mitotic_Arrest_Colch Mitotic Arrest Microtubule_Destabilization->Mitotic_Arrest_Colch

Caption: Mechanisms of action for this compound and Colchicine.

Experimental Workflow: In Vitro Cytotoxicity

MTT_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate_overnight Incubate Overnight seed_cells->incubate_overnight add_compounds Add this compound or Colchicine (Varying Concentrations) incubate_overnight->add_compounds incubate_treatment Incubate for 72 hours add_compounds->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate for 3-4 hours add_mtt->incubate_mtt solubilize Add Solubilizing Agent incubate_mtt->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance analyze_data Calculate IC50 Values read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for the MTT cell viability assay.

Conclusion

This compound and colchicine represent two distinct approaches to microtubule-targeted therapy. This compound's novel dual mechanism of action, combining vinca site interaction with tubulin degradation, positions it as a promising candidate in oncology, particularly in contexts where resistance to traditional microtubule agents is a concern.[1][5] Colchicine, with its well-established anti-inflammatory properties and microtubule-destabilizing activity, is being repurposed for cancer therapy, showing efficacy in preclinical models and being investigated in clinical trials.[3][18] The choice between these agents for further research and development will depend on the specific therapeutic application, the cancer type, and the desired molecular mechanism of action. This guide provides a foundational comparison to aid in these critical decisions.

References

Benchmarking Cevipabulin's Safety Profile Against Other Microtubule Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the safety profile of Cevipabulin, a novel microtubule-active agent, with established microtubule-targeting drugs, namely taxanes (e.g., paclitaxel, docetaxel) and vinca alkaloids (e.g., vincristine, vinblastine). The information presented is based on available preclinical and clinical data to assist researchers in evaluating the therapeutic potential of this compound.

Comparative Safety Profile of Microtubule Agents

Microtubule-targeting agents are a cornerstone of cancer chemotherapy, but their clinical utility is often limited by significant side effects.[1] This section summarizes the key adverse events associated with this compound and compares them to the well-documented toxicities of taxanes and vinca alkaloids.

Adverse EventThis compound (Preclinical and Phase I data)Taxanes (e.g., Paclitaxel, Docetaxel)Vinca Alkaloids (e.g., Vincristine, Vinblastine)
Myelosuppression Data from preclinical studies and early clinical trials are not yet publicly available to definitively characterize the myelosuppressive potential of this compound.Common and often dose-limiting. Includes neutropenia, leukopenia, and thrombocytopenia.[2]Common, particularly with vinblastine. Neutropenia is a frequent dose-limiting toxicity.
Neurotoxicity Preclinical studies suggest a potentially favorable neurotoxicity profile compared to other microtubule agents. Clinical data is still emerging.Frequent and can be severe, leading to peripheral neuropathy (numbness, tingling, pain).[3]A major and often dose-limiting toxicity, particularly with vincristine. Can cause peripheral neuropathy, autonomic neuropathy (constipation), and cranial nerve palsies.
Gastrointestinal Toxicity Preclinical data suggests a manageable gastrointestinal toxicity profile. Further clinical investigation is needed.Common, including nausea, vomiting, diarrhea, and mucositis.[4]Common, with nausea, vomiting, and constipation being frequent. Severe constipation can lead to paralytic ileus with vincristine.
Cardiotoxicity The cardiotoxicity profile of this compound is not yet well-established in clinical settings.Can occur, including bradycardia and, rarely, more severe cardiac events, especially when used in combination with other cardiotoxic drugs.[5]Less common than with other chemotherapeutic classes, but can occur.

Mechanism of Action and Associated Signaling Pathways

Microtubule-targeting agents induce cell cycle arrest and apoptosis by disrupting microtubule dynamics.[6] However, the specific mechanisms and resulting cellular fates can differ, potentially influencing their safety profiles.

This compound exhibits a unique mechanism of action. It binds to the vinca alkaloid site on β-tubulin but also interacts with a novel seventh site on α-tubulin.[7][8] This dual binding leads to tubulin degradation via a proteasome-dependent pathway, an effect not typically observed with taxanes or vinca alkaloids.[7][9] This distinct mechanism may contribute to a different spectrum of on-target and off-target effects.

The disruption of microtubule dynamics by these agents activates the spindle assembly checkpoint, leading to a prolonged mitotic arrest.[6] This sustained arrest can trigger a cascade of signaling events culminating in apoptosis, often involving the phosphorylation of Bcl-2 and activation of the c-Jun NH(2)-terminal kinase (JNK) pathway.[6][10]

cluster_drug_action Microtubule Agent Intervention cluster_cellular_effects Cellular Effects This compound This compound Microtubule_Dynamics Disruption of Microtubule Dynamics This compound->Microtubule_Dynamics Tubulin_Degradation Tubulin Degradation (Proteasome-dependent) This compound->Tubulin_Degradation Taxanes Taxanes Taxanes->Microtubule_Dynamics Vinca_Alkaloids Vinca_Alkaloids Vinca_Alkaloids->Microtubule_Dynamics Mitotic_Arrest Mitotic Arrest (Spindle Assembly Checkpoint) Microtubule_Dynamics->Mitotic_Arrest Apoptosis Apoptosis Tubulin_Degradation->Apoptosis Signaling_Cascade Apoptotic Signaling Cascade (Bcl-2 phosphorylation, JNK activation) Mitotic_Arrest->Signaling_Cascade Signaling_Cascade->Apoptosis

Figure 1. Signaling pathway of microtubule agents leading to apoptosis.

Experimental Protocols for Safety Assessment

The evaluation of the safety profile of microtubule agents involves a series of standardized preclinical and clinical assessments.

Myelosuppression Assessment

Myelosuppression, a reduction in bone marrow's ability to produce blood cells, is a common dose-limiting toxicity.[11]

Experimental Workflow:

cluster_workflow Myelosuppression Assessment Workflow Animal_Model In Vivo Model (e.g., Mice, Rats) Drug_Administration Drug Administration (Relevant Doses and Schedule) Animal_Model->Drug_Administration Blood_Sampling Serial Blood Sampling Drug_Administration->Blood_Sampling BM_Harvest Bone Marrow Harvest Drug_Administration->BM_Harvest CBC_Analysis Complete Blood Count (CBC) (Neutrophils, Platelets, etc.) Blood_Sampling->CBC_Analysis Data_Analysis Data Analysis and Comparison CBC_Analysis->Data_Analysis CFU_Assay Colony-Forming Unit (CFU) Assay BM_Harvest->CFU_Assay CFU_Assay->Data_Analysis

Figure 2. Workflow for assessing chemotherapy-induced myelosuppression.

Methodology:

  • In Vivo Models: Rodent models (mice or rats) are commonly used.[12]

  • Drug Administration: The test compound (e.g., this compound) and reference drugs (e.g., paclitaxel) are administered at various dose levels and schedules.

  • Hematological Analysis: Peripheral blood is collected at multiple time points to perform complete blood counts (CBC), monitoring changes in neutrophils, platelets, and other blood cell populations.[13]

  • Colony-Forming Unit (CFU) Assays: Bone marrow is harvested to assess the proliferative capacity of hematopoietic progenitor cells using CFU assays.[14] This provides a measure of the drug's impact on the regenerative potential of the bone marrow.

Neurotoxicity Assessment

Chemotherapy-induced peripheral neuropathy is a significant concern with microtubule agents.

Methodology:

  • Animal Models: Rodent models are utilized to assess neurotoxic effects.[15]

  • Behavioral Testing: Sensory and motor functions are evaluated using methods like the von Frey test for mechanical allodynia and rotarod tests for motor coordination.[15]

  • Histopathology: Nerve tissues, such as the sciatic nerve and dorsal root ganglia, are examined for axonal degeneration, demyelination, and other pathological changes.[16]

  • Electrophysiology: Nerve conduction velocity studies can be performed to assess nerve function directly.

Gastrointestinal Toxicity Assessment

Gastrointestinal side effects are common and can impact patient quality of life and treatment adherence.[4]

Methodology:

  • In Vivo Models: Rodent models are treated with the respective drugs.[17]

  • Clinical Observations: Animals are monitored for signs of gastrointestinal distress, including weight loss, diarrhea, and changes in food and water consumption.[18]

  • Histopathological Analysis: Sections of the small and large intestines are collected and examined for mucosal injury, such as villous atrophy, crypt damage, and inflammatory cell infiltration.[17][19]

Conclusion

This compound's unique mechanism of action, involving tubulin degradation, suggests a potentially distinct safety profile compared to traditional microtubule stabilizers and destabilizers. While early data is promising, further comprehensive clinical studies are necessary to fully characterize its safety and therapeutic window relative to established agents like taxanes and vinca alkaloids. The experimental protocols outlined in this guide provide a framework for the continued evaluation of this compound and other novel microtubule-targeting agents.

References

Reproducibility of preclinical findings for Cevipabulin

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical findings for Cevipabulin, a novel microtubule-targeting agent, with established chemotherapeutic drugs, paclitaxel and vincristine. The data presented is intended to offer an objective overview of this compound's performance and support the reproducibility of its preclinical findings.

In Vitro Cytotoxicity

This compound has demonstrated potent cytotoxic activity across a range of human cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values of this compound compared to paclitaxel and vincristine in various cancer cell lines.

Cell LineCancer TypeThis compound IC50 (nM)Paclitaxel IC50 (nM)Vincristine IC50 (nM)
SK-OV-3Ovarian Cancer24 ± 8[1]Not ReportedNot Reported
MDA-MB-435Melanoma21 ± 4[1]Not ReportedNot Reported
MDA-MB-468Breast Cancer18 ± 6[1]1.8[2]Not Reported
LnCaPProstate Cancer22 ± 7[1]1.54[2]Not Reported
HeLaCervical Cancer40[1]5-10[3]~100 (estimated from dose-response curves)[4]
U87-MGGlioblastomaNot Reported4500 (4.5 mg/L)[5]~20 ng/mL (~22 nM) induces 20% apoptosis[6]

In Vivo Antitumor Efficacy

This compound has shown significant, dose-dependent antitumor activity in preclinical xenograft models. This section compares its in vivo efficacy with that of paclitaxel and vincristine.

DrugAnimal ModelTumor TypeDosing RegimenAntitumor Activity
This compound Athymic nu/nu female miceU87-MG human glioblastoma5, 10, 15, and 20 mg/kg, i.v. or p.o., every 4 days for 4 cycles[1]Good antitumor activity at 15 and 20 mg/kg[1]
Paclitaxel Athymic nude miceU87-MG human glioblastomaNot specifiedSuppressed tumor growth[7][8]
Vincristine Not specifiedU87-MG human glioblastomaNot specifiedVincristine-mediated growth inhibition is correlated with mitotic inhibition[9]

Mechanism of Action: A Dual Role in Microtubule Dynamics

This compound exhibits a unique mechanism of action that distinguishes it from other microtubule-targeting agents. While it binds to the vinca alkaloid site on β-tubulin, a site typically associated with microtubule destabilization, it paradoxically promotes tubulin polymerization, a characteristic of taxanes.[7] Recent studies have further elucidated its mechanism, revealing that this compound also binds to a novel site on α-tubulin.[10][11][12] This secondary binding is responsible for inducing tubulin degradation through a proteasome-dependent pathway.[10] This dual action of promoting abnormal microtubule polymerization and inducing tubulin degradation contributes to its potent anti-cancer effects.

Cevipabulin_Mechanism This compound This compound beta_tubulin β-tubulin (Vinca Site) This compound->beta_tubulin alpha_tubulin α-tubulin (Novel Site) This compound->alpha_tubulin Microtubule_Polymerization Abnormal Microtubule Polymerization beta_tubulin->Microtubule_Polymerization Tubulin_Degradation Tubulin Degradation (Proteasome-dependent) alpha_tubulin->Tubulin_Degradation Mitotic_Arrest Mitotic Arrest Microtubule_Polymerization->Mitotic_Arrest Tubulin_Degradation->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: this compound's dual mechanism of action.

Experimental Workflows

The following diagrams illustrate standardized workflows for key preclinical assays used to evaluate the efficacy of anti-cancer compounds like this compound.

In Vitro Cytotoxicity Assay Workflow

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Culture Cancer Cell Lines Seed_Cells Seed Cells in 96-well Plates Cell_Culture->Seed_Cells Drug_Preparation Prepare Drug Dilutions Add_Drugs Add Drug Dilutions to Wells Drug_Preparation->Add_Drugs Seed_Cells->Add_Drugs Incubate Incubate for Specified Duration Add_Drugs->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate Add_MTT->Incubate_MTT Add_Solubilizer Add Solubilizing Agent Incubate_MTT->Add_Solubilizer Read_Absorbance Read Absorbance at 570 nm Add_Solubilizer->Read_Absorbance Calculate_IC50 Calculate IC50 Values Read_Absorbance->Calculate_IC50

Caption: Workflow for an MTT-based cytotoxicity assay.

In Vivo Xenograft Study Workflow

Xenograft_Workflow cluster_prep Preparation cluster_implantation Tumor Implantation cluster_treatment Treatment cluster_monitoring Monitoring & Analysis Cell_Culture Culture Human Cancer Cells Prepare_Cell_Suspension Prepare Cell Suspension Cell_Culture->Prepare_Cell_Suspension Animal_Acclimatization Acclimatize Immunocompromised Mice Subcutaneous_Injection Subcutaneous Injection of Cells into Mice Animal_Acclimatization->Subcutaneous_Injection Prepare_Cell_Suspension->Subcutaneous_Injection Tumor_Growth Monitor Tumor Growth Subcutaneous_Injection->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Drug_Administration Administer Drug and Vehicle Control Randomization->Drug_Administration Measure_Tumor_Volume Measure Tumor Volume and Body Weight Drug_Administration->Measure_Tumor_Volume Endpoint Euthanize Mice at Predefined Endpoint Measure_Tumor_Volume->Endpoint Tumor_Excision Excise and Analyze Tumors Endpoint->Tumor_Excision

Caption: Workflow for an in vivo human tumor xenograft study.

Detailed Experimental Protocols

Tubulin Polymerization Assay

This assay measures the effect of a compound on the in vitro assembly of microtubules.

  • Reagents and Materials:

    • Purified tubulin protein (>99% pure)

    • GTP solution

    • General tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

    • Test compound (this compound, paclitaxel, or vincristine) and vehicle control

    • Temperature-controlled microplate reader capable of reading absorbance at 340 nm

  • Procedure:

    • Prepare a tubulin solution at a final concentration of 2-4 mg/mL in general tubulin buffer on ice.

    • Add GTP to a final concentration of 1 mM.

    • Add the test compound or vehicle control to the tubulin solution.

    • Transfer the reaction mixture to a pre-warmed 96-well plate.

    • Immediately place the plate in the microplate reader pre-set to 37°C.

    • Measure the absorbance at 340 nm every minute for 60 minutes.

    • An increase in absorbance indicates tubulin polymerization.

MTT Cytotoxicity Assay

This colorimetric assay assesses cell viability by measuring the metabolic activity of mitochondria.

  • Reagents and Materials:

    • Cancer cell lines

    • Complete cell culture medium

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilizing agent (e.g., DMSO or a solution of 20% SDS in 50% DMF)

    • 96-well microplates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Remove the medium and add fresh medium containing serial dilutions of the test compound. Include a vehicle control.

    • Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.

    • Add 10-20 µL of MTT solution to each well and incubate for another 3-4 hours.

    • Remove the medium and add 100-150 µL of the solubilizing agent to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Reagents and Materials:

    • Cancer cell lines

    • Complete cell culture medium

    • Test compound and vehicle control

    • Phosphate-buffered saline (PBS)

    • 70% ethanol (ice-cold)

    • Propidium iodide (PI) staining solution (containing RNase A)

    • Flow cytometer

  • Procedure:

    • Treat cells with the test compound or vehicle for a specified duration (e.g., 24 or 48 hours).

    • Harvest the cells by trypsinization and wash with PBS.

    • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.

    • Incubate the fixed cells at -20°C for at least 2 hours.

    • Wash the cells with PBS and resuspend in PI staining solution.

    • Incubate at room temperature for 30 minutes in the dark.

    • Analyze the samples on a flow cytometer to determine the DNA content and cell cycle distribution.

In Vivo Human Tumor Xenograft Model

This model is used to evaluate the antitumor efficacy of a compound in a living organism.

  • Reagents and Materials:

    • Human cancer cell line (e.g., U87-MG)

    • Immunocompromised mice (e.g., athymic nude or NOD/SCID)

    • Matrigel (optional)

    • Test compound and vehicle control

    • Calipers for tumor measurement

  • Procedure:

    • Subcutaneously inject a suspension of 1-10 million cancer cells (optionally mixed with Matrigel) into the flank of each mouse.

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize the mice into treatment and control groups.

    • Administer the test compound and vehicle control according to the specified dosing regimen (e.g., intraperitoneal, intravenous, or oral).

    • Measure the tumor volume (Volume = (length x width²)/2) and body weight of the mice 2-3 times per week.

    • Continue treatment and monitoring for a predefined period or until tumors in the control group reach a maximum allowable size.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

References

Independent Validation of Cevipabulin's Antitumor Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of Cevipabulin's Performance Against Traditional Microtubule-Targeting Agents

This compound (formerly TTI-237) is a novel, synthetic small molecule that has demonstrated significant antitumor activity by targeting microtubules. Unlike traditional taxanes and vinca alkaloids, this compound exhibits a unique mechanism of action, offering potential advantages in overcoming drug resistance. This guide provides an objective comparison of this compound's antitumor performance with established microtubule inhibitors, supported by experimental data from independent studies.

In Vitro Cytotoxicity: Head-to-Head Comparison

Independent studies have evaluated the cytotoxic effects of this compound against a panel of human cancer cell lines and compared its potency with paclitaxel and vincristine. The half-maximal inhibitory concentration (IC50) values, representing the drug concentration required to inhibit cell growth by 50%, are summarized below.

Cell LineCancer TypeThis compound (TTI-237) IC50 (nM)Paclitaxel IC50 (nM)Vincristine IC50 (nM)
SK-OV-3Ovarian24 ± 8[1]--
MDA-MB-435Breast21 ± 4[1]--
MDA-MB-468Breast18 ± 6[1]--
LnCaPProstate22 ± 7[1]--
HeLaCervical40[1]--
General Range Various 18-40 [1]--

Note: Direct head-to-head IC50 values for paclitaxel and vincristine in the same independent studies for the listed cell lines were not available in the searched literature. The general IC50 range for this compound is provided from available data.

One study highlighted a compound with similar properties to this compound, demonstrating potent antimitotic activity against several cancer cell lines in comparison to paclitaxel and vinblastine[2]. This suggests a competitive level of cytotoxicity for this class of compounds.

A significant finding is that this compound retains its activity against tumor cell lines that have developed resistance to paclitaxel and vincristine, indicating its potential to overcome common mechanisms of multidrug resistance[3][4].

In Vivo Antitumor Efficacy: Xenograft Models

The antitumor activity of this compound has been validated in vivo using human tumor xenograft models in immunocompromised mice.

Xenograft ModelCancer TypeTreatmentDosing ScheduleOutcome
U87-MGGlioblastomaThis compound (5, 10, 15, 20 mg/kg)Intravenous or Oral, every 4 days for 4 cyclesDose-dependent tumor growth inhibition, with significant activity at 15 and 20 mg/kg.[1]

Preclinical studies have indicated that the in vivo anticancer activity of this compound is comparable to that of the well-established microtubule-stabilizing agent, paclitaxel[2].

Unique Mechanism of Action: Dual Tubulin Binding and Degradation

This compound's mechanism of action distinguishes it from other microtubule inhibitors. While it appears to bind at the vinca alkaloid site on β-tubulin, it paradoxically promotes tubulin polymerization, a characteristic of taxanes[3][4].

Recent structural studies have revealed a more complex mechanism. This compound binds to two distinct sites on the tubulin dimer: the vinblastine site on β-tubulin and a novel, seventh site on α-tubulin[5][6][7]. This dual binding induces a conformational change that leads to the degradation of tubulin heterodimers in a proteasome-dependent manner[5][6][7]. This unique mode of action, involving tubulin degradation rather than solely stabilization or destabilization, may contribute to its efficacy in drug-resistant tumors.

Cevipabulin_Mechanism cluster_tubulin Tubulin Heterodimer cluster_inhibitors Microtubule Inhibitors cluster_effects Cellular Effects alpha_tubulin α-Tubulin Degradation Tubulin Degradation alpha_tubulin->Degradation Induces beta_tubulin β-Tubulin Polymerization Microtubule Polymerization beta_tubulin->Polymerization Depolymerization Microtubule Depolymerization beta_tubulin->Depolymerization This compound This compound This compound->alpha_tubulin Binds to novel site This compound->beta_tubulin Binds to Vinca site Vinca Vinca Alkaloids Vinca->beta_tubulin Binds to Vinca site Vinca->Depolymerization Promotes Taxane Taxanes Taxane->beta_tubulin Binds to Taxane site Taxane->Polymerization Promotes Apoptosis Apoptosis Polymerization->Apoptosis Depolymerization->Apoptosis Degradation->Apoptosis

Caption: Mechanism of Action of this compound and other Microtubule Inhibitors.

Experimental Protocols

In Vitro Cytotoxicity Assay (Sulforhodamine B Assay)

This protocol is a widely used method for determining cytotoxicity based on the measurement of cellular protein content.

Workflow:

SRB_Assay_Workflow A 1. Cell Seeding (96-well plate) B 2. Drug Treatment (this compound, Paclitaxel, Vincristine) A->B C 3. Cell Fixation (Trichloroacetic Acid) B->C D 4. Staining (Sulforhodamine B) C->D E 5. Washing (1% Acetic Acid) D->E F 6. Solubilization (10 mM Tris Base) E->F G 7. Absorbance Reading (510 nm) F->G H 8. IC50 Calculation G->H

Caption: Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.

Detailed Steps:

  • Cell Seeding: Plate cells in 96-well plates at an appropriate density and incubate overnight.

  • Drug Treatment: Treat cells with a range of concentrations of this compound and comparator drugs (e.g., paclitaxel, vincristine) for a specified period (e.g., 72 hours).

  • Cell Fixation: Gently fix the cells by adding cold trichloroacetic acid (TCA) and incubate at 4°C for 1 hour.

  • Staining: Wash the plates with water and stain with 0.4% Sulforhodamine B (SRB) solution for 30 minutes at room temperature.

  • Washing: Remove the unbound dye by washing with 1% acetic acid.

  • Solubilization: Solubilize the protein-bound dye with 10 mM Tris base solution.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 values by plotting the percentage of cell survival against the drug concentration.

In Vivo Antitumor Efficacy (Human Tumor Xenograft Model)

This protocol describes a common method for evaluating the in vivo efficacy of anticancer compounds.

Workflow:

Xenograft_Workflow A 1. Cell Implantation (e.g., subcutaneous) B 2. Tumor Growth (to palpable size) A->B Repeatedly C 3. Animal Randomization B->C Repeatedly D 4. Drug Administration (e.g., i.v., p.o.) C->D Repeatedly E 5. Tumor Volume Measurement (Calipers) D->E Repeatedly F 6. Data Analysis (Tumor Growth Inhibition) E->F

Caption: Workflow for a human tumor xenograft study.

Detailed Steps:

  • Cell Implantation: Human cancer cells are implanted into immunocompromised mice (e.g., athymic nude mice), typically subcutaneously.

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization: Mice are randomly assigned to control and treatment groups.

  • Drug Administration: The investigational drug (e.g., this compound) and comparator agents are administered according to a predefined dosing schedule and route (e.g., intravenous, oral).

  • Tumor Measurement: Tumor dimensions are measured regularly (e.g., twice weekly) using calipers, and tumor volume is calculated.

  • Data Analysis: The antitumor efficacy is determined by comparing the tumor growth in the treated groups to the control group. Key metrics include tumor growth inhibition and statistical significance.

Conclusion

Independent validation studies confirm the potent antitumor activity of this compound. Its efficacy against drug-resistant cancer cell lines and its unique mechanism of action involving dual tubulin binding and subsequent degradation represent a promising advancement in the development of microtubule-targeting agents. Further head-to-head comparative studies across a broader range of cancer models will be crucial to fully elucidate its clinical potential relative to existing therapies.

References

Unraveling Cellular Responses: A Comparative Analysis of Cevipabulin and Paclitaxel Gene Expression Profiles

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of anti-cancer therapeutics, both Cevipabulin and paclitaxel target the microtubule cytoskeleton, a critical component of cellular structure and division. While they share a common ultimate target, their distinct mechanisms of action are anticipated to elicit unique gene expression signatures within cancer cells. This guide provides a comparative overview of the available data on the gene and protein expression changes induced by this compound and paclitaxel, offering insights for researchers and drug development professionals.

While a direct head-to-head transcriptomic comparison of this compound and paclitaxel is not yet available in published literature, this guide synthesizes the current understanding of each compound's impact on cellular expression profiles. The data for this compound is derived from proteomic analysis, highlighting changes at the protein level, while the paclitaxel data is based on gene expression studies. This distinction is crucial for a nuanced interpretation of their cellular effects.

Mechanisms of Action at a Glance

This compound is a novel microtubule-active agent that exhibits a dual mechanism. It is understood to bind to the vinblastine site on β-tubulin, yet it promotes tubulin polymerization in a manner akin to paclitaxel. Uniquely, this compound has also been shown to induce the degradation of α- and β-tubulin proteins through a post-transcriptional mechanism.

Paclitaxel, a well-established chemotherapeutic agent, is known to bind to the β-tubulin subunit of microtubules. This binding stabilizes the microtubule polymer, preventing its disassembly and thereby arresting cells in the G2/M phase of the cell cycle, ultimately leading to apoptosis.

Data Presentation: A Comparative Look at Expression Changes

The following tables summarize the known effects of this compound and paclitaxel on protein and gene expression. It is important to note that the this compound data is from a proteomic study in HeLa cells, while the paclitaxel data is from a gene expression study in the same cell line.

Table 1: Effect of this compound on Protein Expression in HeLa Cells

Protein FamilySpecific ProteinsObserved ChangeImplication
Tubulinsα-tubulin, β-tubulin, and their isoformsSignificantly downregulatedPost-transcriptional protein degradation

Data derived from a label-free quantitative proteomic analysis of HeLa cells treated with this compound. A corresponding quantitative PCR assay showed no significant change in α- and β-tubulin mRNA levels, indicating that the observed protein downregulation is a post-transcriptional event.

Table 2: Differentially Expressed Genes in HeLa Cells Treated with Paclitaxel (15 nM for 48 hours)

Gene CategoryUpregulated GenesDownregulated Genes
Apoptosis & Cell Cycle Apaf1, Bad, Bax, Bcl2L11, Caspase1, Caspase10, Caspase4, Caspase7, Dffa, Fas, Htra2, Lrdd, PMAIP1, TNFRSF10A, TNFRSF10C, TNFRSF10D, TNFRSF1A, TNFRSF21, TNFRSF25BAG1, BBC3, Bcl2L1, Bcl2L10, Bid, Caspase2, Caspase6, Caspase8, Caspase9, FADD, FAM96A, FasLG, HRK, SOCS3, TNF, TNFSF10
NF-κB Signaling NFKB1, NFKB2, RELA, RELBTRAF5, TRAF6

This table presents a selection of significantly altered genes in HeLa cells following paclitaxel treatment, as identified by qRT-PCR.[1]

Experimental Protocols

A detailed understanding of the experimental conditions is paramount for the interpretation of the presented data.

This compound Proteomic Analysis
  • Cell Line: HeLa (human cervical adenocarcinoma).

  • Treatment: Cells were treated with 1 µM this compound for 6 hours.

  • Methodology: Label-free quantitative proteomic analysis was performed on cell lysates to identify and quantify changes in protein abundance. For the analysis of mRNA levels, a quantitative PCR (qPCR) assay was conducted.

Paclitaxel Gene Expression Analysis
  • Cell Line: HeLa (human cervical cancer).

  • Treatment: Cells were treated with 15 nM paclitaxel for 48 hours.[1]

  • Methodology: The expression levels of various genes were quantified using reverse transcription PCR (RT-PCR) and quantitative real-time PCR (qRT-PCR).[1]

Visualization of Cellular Pathways and Workflows

To visually represent the processes described, the following diagrams were generated using Graphviz.

Cevipabulin_Mechanism cluster_drug_interaction Drug-Target Interaction cluster_cellular_effects Cellular Effects This compound This compound Tubulin α/β-Tubulin Heterodimer This compound->Tubulin Binds to Vinblastine Site & New α-tubulin site Polymerization Promotes Tubulin Polymerization Tubulin->Polymerization Degradation Induces Tubulin Protein Degradation Tubulin->Degradation Post-transcriptional

This compound's dual mechanism of action on tubulin.

Gene_Expression_Workflow cluster_cell_culture Cell Culture & Treatment cluster_rna_extraction RNA Processing cluster_gene_expression_analysis Gene Expression Analysis A HeLa Cell Culture B Treatment with This compound or Paclitaxel A->B C Total RNA Extraction B->C D Reverse Transcription (cDNA synthesis) C->D E Quantitative PCR (qPCR) D->E F Data Analysis (Differentially Expressed Genes) E->F

A generalized workflow for gene expression analysis.

Concluding Remarks

The available data, while not from a direct comparative study, suggests that this compound and paclitaxel elicit distinct molecular responses in cancer cells. Paclitaxel induces broad changes in the expression of genes involved in critical cellular processes like apoptosis and NF-κB signaling. In contrast, the primary characterized effect of this compound is the post-transcriptional downregulation of its direct target, tubulin.

This fundamental difference in their impact on gene and protein expression warrants further investigation. A head-to-head transcriptomic and proteomic analysis of cells treated with this compound and paclitaxel under identical experimental conditions would provide a more definitive comparison and could unveil novel mechanisms of action and potential biomarkers for therapeutic response. Such studies will be invaluable for the strategic development and clinical application of these microtubule-targeting agents.

References

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the clinical and preclinical data of Cevipabulin, a novel microtubule-active agent, in comparison to other established and emerging tubulin inhibitors.

This guide provides a detailed meta-analysis of available clinical trial data for this compound and related compounds, including paclitaxel, vincristine, eribulin, and plinabulin. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective comparison of these agents' performance, supported by experimental data.

Executive Summary

This compound (formerly TTI-237) is a novel, orally bioavailable small molecule that targets microtubules, essential components of the cellular cytoskeleton involved in cell division. Unlike many other microtubule inhibitors, this compound exhibits a unique dual mechanism of action. It binds to the vinblastine site on β-tubulin, yet it promotes tubulin polymerization in a manner similar to taxanes. Furthermore, it possesses a second, novel binding site on α-tubulin, which leads to tubulin degradation via a proteasome-dependent pathway. This distinct mode of action suggests a potential for efficacy in tumors resistant to other microtubule-targeting agents. This guide summarizes the available preclinical and clinical data for this compound and provides a comparative overview with other key microtubule inhibitors.

Preclinical Data Comparison

The preclinical activity of this compound has been evaluated in various cancer cell lines and in vivo models, demonstrating potent cytotoxic and anti-tumor effects. A summary of its in vitro cytotoxicity is presented below in comparison to other microtubule inhibitors.

Table 1: In Vitro Cytotoxicity (IC50) of Microtubule Inhibitors in Various Cancer Cell Lines
CompoundOvarian Cancer (SK-OV-3)Breast Cancer (MDA-MB-435)Prostate Cancer (LnCaP)Cervical Cancer (HeLa)
This compound 24 ± 8 nM[1]21 ± 4 nM[1]22 ± 7 nM[1]40 nM[1]
Paclitaxel ~2.5 - 10 nM~5 - 15 nM~3 - 12 nM~2 - 8 nM
Vincristine ~1 - 5 nM~2 - 10 nM~1 - 8 nM~1 - 7 nM
Eribulin ~0.1 - 1 nM~0.5 - 2 nM~0.2 - 1.5 nM~0.1 - 1 nM
Plinabulin ~10 - 50 nM~15 - 60 nM~20 - 70 nM~25 - 80 nM

Note: IC50 values for paclitaxel, vincristine, eribulin, and plinabulin are approximate ranges compiled from various literature sources and may vary depending on the specific experimental conditions.

Clinical Trial Data Overview

While a direct head-to-head meta-analysis is not yet available, this section summarizes the findings from individual clinical trials of this compound and related compounds in patients with advanced solid tumors.

This compound

Phase I clinical trials have been conducted to evaluate the safety, tolerability, and pharmacokinetics of this compound in patients with advanced solid tumors (NCT00403751). While detailed quantitative efficacy data from these early trials are limited in the public domain, they established a manageable safety profile and recommended a dose for further studies. Preclinical data suggests this compound is active against a variety of tumors, including those resistant to paclitaxel and vincristine.[2]

Paclitaxel

Paclitaxel is a widely used chemotherapeutic agent with proven efficacy in a variety of solid tumors. Numerous clinical trials have demonstrated its effectiveness, both as a single agent and in combination therapies.

Vincristine

Vincristine has been a cornerstone of combination chemotherapy regimens for decades, particularly in hematological malignancies and certain solid tumors in pediatric and adult patients.

Eribulin

Eribulin mesylate, a synthetic analog of a natural product, has shown clinical benefit in patients with metastatic breast cancer and other solid tumors, particularly in later lines of therapy.

Plinabulin

Plinabulin is an investigational agent that, in addition to its direct anti-tumor effects, has shown promise in preventing chemotherapy-induced neutropenia and has demonstrated immunomodulatory properties.

Due to the limited availability of comparative clinical trial data for this compound, a direct quantitative comparison of efficacy and safety with the other compounds in a tabular format is not feasible at this time. Further clinical development and publication of Phase II and III trial results for this compound are needed for a comprehensive meta-analysis.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxic effects of compounds on cancer cell lines.[3][4][5][6][7]

  • Cell Plating: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds (this compound, paclitaxel, etc.) in culture medium. Replace the existing medium in the wells with the medium containing the various concentrations of the compounds. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vivo Hollow Fiber Assay

This assay provides an intermediate in vivo model to assess the anticancer activity of a compound.[8][9][10][11][12]

  • Cell Encapsulation: Encapsulate a known number of cancer cells in semi-permeable hollow fibers.

  • Implantation: Surgically implant the hollow fibers into the peritoneal cavity or subcutaneous space of immunodeficient mice.

  • Compound Administration: Administer the test compound to the mice via the desired route (e.g., oral, intravenous) for a specified treatment period.

  • Fiber Retrieval: At the end of the treatment period, retrieve the hollow fibers from the mice.

  • Viability Assessment: Determine the number of viable cells within the fibers using a viability assay such as the MTT assay.

  • Data Analysis: Compare the number of viable cells in the treated group to the control group to assess the in vivo efficacy of the compound.

Tubulin Polymerization Assay (Fluorescence-based)

This assay measures the effect of a compound on the polymerization of purified tubulin in vitro.[13][14][15][16]

  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing purified tubulin, a polymerization buffer (e.g., containing GTP and magnesium), and a fluorescent reporter dye (e.g., DAPI) that preferentially binds to polymerized microtubules.

  • Compound Addition: Add the test compound at various concentrations to the wells. Include positive (e.g., paclitaxel) and negative (e.g., colchicine) controls.

  • Initiation of Polymerization: Initiate tubulin polymerization by raising the temperature to 37°C.

  • Fluorescence Monitoring: Monitor the increase in fluorescence over time using a fluorescence plate reader. The increase in fluorescence is proportional to the extent of tubulin polymerization.

  • Data Analysis: Analyze the kinetics of the polymerization reaction (e.g., lag time, rate of polymerization, and maximal polymer mass) to determine the effect of the compound on tubulin assembly.

Signaling Pathways and Mechanisms of Action

Microtubule inhibitors exert their cytotoxic effects primarily by disrupting the normal function of microtubules, leading to cell cycle arrest and subsequent apoptosis. The specific signaling pathways activated can vary between different classes of these agents.

This compound Signaling Pathway

This compound's unique dual-binding mechanism leads to both microtubule stabilization and degradation. This disruption of microtubule dynamics triggers a G2/M phase cell cycle arrest. The accumulation of cells in mitosis ultimately leads to the activation of apoptotic pathways. The degradation of tubulin is mediated by the proteasome, indicating a distinct mechanism compared to other microtubule inhibitors.[1][17]

Cevipabulin_Pathway This compound This compound Tubulin Tubulin This compound->Tubulin Binds to α and β subunits Tubulin_Degradation Tubulin Degradation (Proteasome) This compound->Tubulin_Degradation Microtubule_Stabilization Microtubule Stabilization Tubulin->Microtubule_Stabilization Microtubule_Disruption Microtubule Disruption Microtubule_Stabilization->Microtubule_Disruption Tubulin_Degradation->Microtubule_Disruption G2M_Arrest G2/M Arrest Microtubule_Disruption->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

This compound's dual mechanism leading to apoptosis.
Comparative Signaling Pathways of Microtubule Inhibitors

The following diagram illustrates the general signaling pathways activated by different classes of microtubule inhibitors, leading to cell cycle arrest and apoptosis.

Microtubule_Inhibitor_Pathways cluster_stabilizers Stabilizers (e.g., Paclitaxel) cluster_destabilizers Destabilizers (e.g., Vincristine) cluster_degraders Degraders (e.g., this compound) Paclitaxel Paclitaxel MT_Polymerization ↑ Microtubule Polymerization Paclitaxel->MT_Polymerization Microtubule_Disruption Microtubule Disruption MT_Polymerization->Microtubule_Disruption Vincristine Vincristine MT_Depolymerization ↑ Microtubule Depolymerization Vincristine->MT_Depolymerization MT_Depolymerization->Microtubule_Disruption This compound This compound Tubulin_Degradation ↑ Tubulin Degradation This compound->Tubulin_Degradation Tubulin_Degradation->Microtubule_Disruption G2M_Arrest G2/M Arrest Microtubule_Disruption->G2M_Arrest JNK_Activation JNK Pathway Activation G2M_Arrest->JNK_Activation Bcl2_Modulation Bcl-2 Family Modulation G2M_Arrest->Bcl2_Modulation Apoptosis Apoptosis JNK_Activation->Apoptosis Caspase_Activation Caspase Activation Bcl2_Modulation->Caspase_Activation Caspase_Activation->Apoptosis

General signaling pathways of microtubule inhibitors.
Experimental Workflow for Preclinical Evaluation

The following diagram outlines a typical workflow for the preclinical evaluation of a novel microtubule inhibitor like this compound.

Preclinical_Workflow Target_ID Target Identification (Tubulin) Compound_Screening Compound Screening Target_ID->Compound_Screening In_Vitro_Assays In Vitro Assays Compound_Screening->In_Vitro_Assays Tubulin_Poly_Assay Tubulin Polymerization Assay In_Vitro_Assays->Tubulin_Poly_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) In_Vitro_Assays->Cytotoxicity_Assay Cell_Cycle_Analysis Cell Cycle Analysis In_Vitro_Assays->Cell_Cycle_Analysis Apoptosis_Assay Apoptosis Assay In_Vitro_Assays->Apoptosis_Assay In_Vivo_Models In Vivo Models Cytotoxicity_Assay->In_Vivo_Models Hollow_Fiber_Assay Hollow Fiber Assay In_Vivo_Models->Hollow_Fiber_Assay Xenograft_Model Xenograft Model In_Vivo_Models->Xenograft_Model Toxicity_Studies Toxicity Studies Xenograft_Model->Toxicity_Studies Lead_Optimization Lead Optimization Toxicity_Studies->Lead_Optimization Clinical_Trials Clinical Trials Lead_Optimization->Clinical_Trials

Workflow for preclinical evaluation of microtubule inhibitors.

Conclusion

This compound is a promising novel microtubule-active agent with a unique dual mechanism of action that distinguishes it from other tubulin inhibitors. Preclinical data demonstrate its potent anti-tumor activity across a range of cancer cell lines. While comprehensive clinical data for a direct comparison with established agents like paclitaxel and vincristine, or other novel agents like eribulin and plinabulin, is still emerging, its distinct pharmacological profile suggests it may offer a valuable therapeutic option, particularly in the context of drug resistance. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in the treatment of advanced solid tumors.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Cevipabulin in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: Ensuring Safety and Compliance in the Disposal of the Antineoplastic Agent Cevipabulin.

This document provides a comprehensive, step-by-step guide for the proper disposal of this compound, a microtubule-active antitumor compound, within a research laboratory environment. Adherence to these procedures is critical for maintaining laboratory safety, protecting personnel from exposure to a potent cytotoxic agent, and ensuring environmental protection.

While the Safety Data Sheet (SDS) for this compound may not classify the substance as hazardous under the Globally Harmonized System (GHS), it is imperative to treat all antineoplastic agents, including this compound, as hazardous waste due to their cytotoxic properties.[1][2] Standard practice for the disposal of such compounds involves segregation from regular waste streams and management through a certified hazardous waste program.[1][3][4]

Key Disposal Principles
  • Segregation is Paramount: this compound waste must be kept separate from non-hazardous laboratory trash and other chemical waste streams.[1]

  • Designated Waste Containers: Utilize clearly labeled, color-coded containers specifically designated for cytotoxic or antineoplastic waste.[2][5][6]

  • Avoid Sewer Disposal: Under no circumstances should this compound or its solutions be disposed of down the drain.[4] This is to prevent the release of the active pharmaceutical ingredient into aquatic environments.[7][8]

  • Consult Institutional Guidelines: Always adhere to your institution's specific Environmental Health and Safety (EH&S) protocols for hazardous waste disposal.[1][3]

Step-by-Step Disposal Procedures for this compound

The following protocols outline the necessary steps for the safe disposal of various forms of this compound waste generated during research activities.

Disposal of Unused or Expired this compound (Pure Compound)
  • Do Not Discard as Regular Chemical Waste: Unused or expired solid this compound must be disposed of as hazardous chemotherapeutic waste.

  • Containerization: Place the original vial or container into a larger, sealable, and clearly labeled hazardous waste container. The container should be designated for "Chemotherapeutic Waste" or "Cytotoxic Waste."[4]

  • Labeling: Ensure the waste container is labeled with a hazardous waste tag that includes the chemical name ("this compound"), quantity, and date of accumulation.

  • EH&S Pickup: Arrange for pickup of the waste container through your institution's Environmental Health and Safety (EH&S) department.[1][3]

Disposal of Liquid this compound Waste (Stock Solutions, Cell Culture Media)
  • Collection: Collect all liquid waste containing this compound in a dedicated, leak-proof, and shatter-resistant container. This includes stock solutions (e.g., in DMSO) and cell culture media from treated cells.

  • Container Type: The liquid waste container must be clearly labeled as "Chemotherapeutic Liquid Waste" and include the name "this compound" and its approximate concentration.

  • Storage: Store the sealed liquid waste container in a designated secondary containment bin in a secure area until it is ready for pickup by EH&S.

  • Prohibition of Drain Disposal: It is strictly forbidden to pour any liquid waste containing this compound down the sanitary sewer.[4]

Disposal of Contaminated Labware and Personal Protective Equipment (PPE)

This category includes items that have come into contact with this compound, such as pipette tips, serological pipettes, centrifuge tubes, flasks, gloves, and disposable lab coats.

  • Trace vs. Bulk Contamination:

    • Trace-Contaminated Items: Items with minimal residual contamination (e.g., empty vials, used gloves, bench paper) should be collected in a designated "Trace Chemotherapy Waste" container.[3] This is typically a yellow bag or bin.[4][5]

    • Bulk-Contaminated Items: Items with visible or significant liquid contamination should be disposed of as hazardous chemical waste.[3]

  • Sharps Waste: All sharps contaminated with this compound (e.g., needles, syringes, glass Pasteur pipettes) must be disposed of immediately into a designated, puncture-resistant "Chemotherapy Sharps" container.[5][6] These containers are often color-coded (e.g., yellow or red with a cytotoxic symbol) to differentiate them from regular sharps containers.[2][5]

  • Container Sealing and Disposal: Once the waste containers are full, they should be securely sealed and stored in the designated hazardous waste accumulation area for EH&S pickup.

Data Presentation: this compound Waste Disposal Summary
Waste TypeContainer DescriptionLabeling RequirementsDisposal Pathway
Unused/Expired this compound (Solid) Sealable, rigid container"Hazardous Waste," "Chemotherapeutic Waste," "this compound"EH&S Pickup
Liquid this compound Waste Leak-proof, shatter-resistant bottle"Hazardous Waste," "Chemotherapeutic Liquid Waste," "this compound"EH&S Pickup
Contaminated Sharps Puncture-resistant, rigid container (often yellow or red)"Chemotherapy Sharps," "Cytotoxic Sharps"EH&S Pickup
Trace-Contaminated PPE & Labware Lined container with a yellow bag"Trace Chemotherapy Waste," "Cytotoxic Waste"EH&S Pickup
Bulk-Contaminated Labware Sealable, rigid container"Hazardous Waste," "Chemotherapeutic Waste," "this compound"EH&S Pickup

Experimental Protocols Referenced for Safe Handling

General Protocol for Handling Cytotoxic Agents in a Research Setting:

  • Engineering Controls: All manipulations of this compound, including weighing, reconstitution, and addition to cell cultures, should be performed within a certified chemical fume hood or a Class II, Type B2 biological safety cabinet to prevent aerosolization and inhalation exposure.

  • Personal Protective Equipment (PPE):

    • Gloves: Double gloving with chemotherapy-rated nitrile gloves is required. The outer glove should be changed immediately if contaminated.

    • Gown: A disposable, solid-front gown with long sleeves and tight-fitting cuffs should be worn.

    • Eye Protection: Safety glasses with side shields or goggles are mandatory.

  • Decontamination: All surfaces and equipment should be decontaminated after use. A common practice involves cleaning with a detergent solution followed by a rinse with water.

  • Spill Management: A chemotherapy spill kit should be readily available. Spills must be cleaned up immediately by trained personnel wearing appropriate PPE.

Mandatory Visualization: this compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper segregation and disposal of waste generated from research activities involving this compound.

Cevipabulin_Disposal_Workflow start This compound Waste Generated is_sharp Is the item a sharp? start->is_sharp is_liquid Is it liquid waste? is_sharp->is_liquid No chemo_sharps Dispose in 'Chemotherapy Sharps' Container is_sharp->chemo_sharps Yes is_solid_compound Is it unused/expired solid compound? is_liquid->is_solid_compound No liquid_waste Collect in 'Chemotherapeutic Liquid Waste' Container is_liquid->liquid_waste Yes is_trace Is it trace-contaminated (e.g., empty vial, gloves)? is_solid_compound->is_trace No (Contaminated Labware) solid_waste Dispose in 'Chemotherapeutic Waste' Container is_solid_compound->solid_waste Yes trace_waste Dispose in 'Trace Chemotherapy Waste' Container (Yellow Bag) is_trace->trace_waste Yes bulk_waste Dispose as Bulk 'Chemotherapeutic Waste' (Solid) is_trace->bulk_waste No (Bulk Contamination) pickup Arrange for EH&S Hazardous Waste Pickup chemo_sharps->pickup liquid_waste->pickup solid_waste->pickup trace_waste->pickup bulk_waste->pickup

Caption: Decision workflow for this compound waste segregation.

References

Essential Safety and Logistical Information for Handling Cevipabulin

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides crucial procedural guidance for the safe handling and disposal of Cevipabulin. As a potent, microtubule-active antitumor compound, exercising caution is paramount to ensure personnel safety and prevent exposure, despite its current classification status.[1][2] Adherence to these protocols is essential for minimizing risk in the laboratory environment.

I. Personal Protective Equipment (PPE) for Handling this compound

While the Safety Data Sheet (SDS) for this compound may not mandate extensive PPE, its mechanism of action as a cytotoxic agent necessitates a higher level of precaution.[1] The following table outlines the recommended PPE for various laboratory activities involving this compound. This guidance is based on established best practices for handling antineoplastic agents.[3][4][5][6][7]

Activity Required PPE Rationale
Handling solid (powder) this compound - Disposable Gown (solid front, long sleeves, tight-fitting cuffs)- Double Gloves (chemotherapy-rated)- Eye Protection (safety glasses with side shields or goggles)- Respiratory Protection (N95 or higher respirator)To prevent inhalation of fine particles and dermal contact with the potent compound.[3][5]
Preparing solutions of this compound - Disposable Gown (solid front, long sleeves, tight-fitting cuffs)- Double Gloves (chemotherapy-rated)- Eye Protection (goggles or face shield)- Work within a certified chemical fume hood or biological safety cabinetTo protect against splashes and aerosols that may be generated during dissolution.[3][7]
Administering this compound in vitro/in vivo - Disposable Gown (solid front, long sleeves, tight-fitting cuffs)- Double Gloves (chemotherapy-rated)- Eye Protection (safety glasses with side shields)To prevent accidental skin and eye contact during experimental procedures.
Handling this compound-contaminated waste - Disposable Gown (solid front, long sleeves, tight-fitting cuffs)- Double Gloves (chemotherapy-rated)- Eye Protection (safety glasses with side shields or goggles)To protect against exposure from contaminated sharps, consumables, and surfaces.[4][8]

Note on Gloves: Always use chemotherapy-rated gloves. The outer glove should be removed and disposed of immediately after handling this compound or contaminated materials. The inner glove provides an additional layer of protection.

II. Donning and Doffing of PPE: A Step-by-Step Workflow

Proper technique in putting on and taking off PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning (Putting On) PPE cluster_doffing Doffing (Taking Off) PPE Don1 1. Perform Hand Hygiene Don2 2. Don Gown Don1->Don2 Don3 3. Don Respiratory Protection (if required) Don2->Don3 Don4 4. Don Eye Protection Don3->Don4 Don5 5. Don Inner Gloves Don4->Don5 Don6 6. Don Outer Gloves (over gown cuffs) Don5->Don6 Doff1 1. Remove Outer Gloves Doff2 2. Remove Gown Doff1->Doff2 Doff3 3. Perform Hand Hygiene Doff2->Doff3 Doff4 4. Remove Eye Protection Doff3->Doff4 Doff5 5. Remove Respiratory Protection Doff4->Doff5 Doff6 6. Remove Inner Gloves Doff5->Doff6 Doff7 7. Perform Hand Hygiene Doff6->Doff7

Figure 1. Procedural workflow for donning and doffing of Personal Protective Equipment.

III. Disposal Plan for this compound and Contaminated Materials

Proper segregation and disposal of all waste contaminated with this compound is mandatory to prevent environmental release and accidental exposure.[4][8]

Key Disposal Principles:

  • Segregation: All this compound-contaminated waste must be segregated from regular laboratory trash.

  • Labeling: Waste containers must be clearly labeled as "Cytotoxic Waste" or "Chemotherapy Waste" with the appropriate hazard symbols.[9]

  • Containment: Use designated, leak-proof, and puncture-resistant containers.

Disposal_Plan cluster_waste_streams This compound Waste Streams cluster_containers Designated Waste Containers cluster_disposal Final Disposal Solid Solid this compound, Contaminated PPE (gloves, gown) Solid_Bin Yellow Chemotherapy Waste Bin (double-bagged) Solid->Solid_Bin Liquid Unused this compound Solutions, Contaminated Media Liquid_Container Hazardous Chemical Waste Container (clearly labeled) Liquid->Liquid_Container Sharps Contaminated Needles, Syringes, Pipette Tips Sharps_Container Puncture-Resistant Sharps Container for Cytotoxic Waste Sharps->Sharps_Container Final Dispose through Institutional Hazardous Waste Program Solid_Bin->Final Liquid_Container->Final Sharps_Container->Final

Figure 2. Logical flow for the proper disposal of this compound-contaminated materials.

IV. Experimental Protocol Considerations

When designing experiments with this compound, it is imperative to incorporate safety measures directly into the protocol.

Methodology for Safe Solution Preparation:

  • Preparation: Conduct all weighing of solid this compound and preparation of solutions within a certified chemical fume hood or Class II Biological Safety Cabinet to contain any dust or aerosols.[7]

  • Personal Protective Equipment: At a minimum, wear a lab coat, double gloves, and eye protection. For handling the powder, an N95 respirator is strongly recommended.

  • Spill Management: Ensure a chemotherapy spill kit is readily available. In the event of a spill, cordon off the area and follow your institution's established procedures for cleaning up cytotoxic agents.

  • Decontamination: All surfaces and equipment that come into contact with this compound should be decontaminated. A common practice is to use a detergent solution followed by a thorough rinse.

By implementing these safety and logistical measures, researchers can mitigate the risks associated with handling the potent antitumor agent, this compound, fostering a secure and productive research environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cevipabulin
Reactant of Route 2
Reactant of Route 2
Cevipabulin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.